molecular formula C10H13NO4 B3428214 3,4,5-Trimethoxybenzaldehyde oxime CAS No. 65567-39-7

3,4,5-Trimethoxybenzaldehyde oxime

Cat. No.: B3428214
CAS No.: 65567-39-7
M. Wt: 211.21 g/mol
InChI Key: QVZGKUBQTJBLKI-IZZDOVSWSA-N
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Description

3,4,5-Trimethoxybenzaldehyde oxime is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 211.08445790 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZGKUBQTJBLKI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39201-89-3, 65567-39-7
Record name 3,4,5-Trimethoxybenzaldehyde oxime
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Record name 3,4,5-Trimethoxybenzaldehyde oxime
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Record name 3,4,5-trimethoxybenzaldehyde oxime
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Record name 3,4,5-TRIMETHOXYBENZALDEHYDE OXIME
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Foundational & Exploratory

A Comprehensive Technical Guide to 3,4,5-Trimethoxybenzaldehyde Oxime: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5-Trimethoxybenzaldehyde oxime is a pivotal chemical intermediate, distinguished by the presence of a pharmacologically significant 3,4,5-trimethoxyphenyl moiety. This structural feature is a cornerstone in numerous natural products and synthetic drugs, imparting unique electronic and steric properties that govern molecular interactions.[1] The compound's versatility stems from the reactivity of its oxime functional group, which serves as a linchpin for a wide range of chemical transformations.

This guide provides an in-depth exploration of the core physicochemical characteristics of this compound. We will delve into its molecular structure, synthesis protocols, spectroscopic signature, chemical reactivity, and critical applications. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective use in a laboratory setting.

Molecular and Physicochemical Profile

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and analytical identification.

PropertyValueSource(s)
CAS Number 39201-89-3[2][3]
Molecular Formula C₁₀H₁₃NO₄[2][3]
Molecular Weight 211.21 g/mol [2][3]
IUPAC Name (NE)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine[3]
Synonyms Syringaldoxime, 3,4,5-Trimethoxybenzaldoxime[4][5]
Melting Point 83-86 °C[6]
Appearance White crystalline solid[6]
InChI Key QVZGKUBQTJBLKI-WDZFZDKYSA-N[2]
SMILES COC1=CC(=CC(=C1OC)OC)C=NO[2]
Structural Elucidation

The molecule's architecture consists of a benzene ring substituted with three methoxy (-OCH₃) groups at the 3, 4, and 5 positions and an oxime (-CH=NOH) group. The trimethoxy substitution pattern is a key pharmacophore that influences the molecule's hydrophobic character and its ability to interact with biological targets.[1][2] The oxime moiety is particularly significant; it can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom), making it a valuable building block in supramolecular chemistry.[6] The C=N bond introduces the possibility of stereoisomerism, resulting in (E) and (Z) configurations.[3][7]

Crystal Structure

X-ray diffraction studies on this compound monohydrate reveal that it crystallizes in the monoclinic crystal system within the P2₁/c space group.[6][8] The crystal structure is stabilized by intermolecular hydrogen bonding. Specifically, a hydrogen bond of the O-H···O type forms between the hydroxyl group of the oxime and a water molecule, leading to the formation of polymeric chains.[6][8]

Synthesis and Purification

The primary and most direct route to synthesizing this compound is through the condensation reaction of its parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, with a source of hydroxylamine.[2] This classic reaction is efficient and adaptable for various laboratory scales.

Synthesis of Precursor: 3,4,5-Trimethoxybenzaldehyde

The availability of the starting aldehyde is crucial. While it can be sourced commercially, several synthetic routes exist for its laboratory and industrial preparation:

  • From p-Cresol: An industrial method involves the bromination of p-cresol, followed by nucleophilic substitution with sodium methoxide and subsequent oxidation of the methyl group to an aldehyde.[2][9]

  • From Vanillin: On a laboratory scale, vanillin serves as a convenient starting material for synthesizing the target aldehyde.[9][10]

  • Rosenmund Reduction: The acyl chloride of eudesmic acid can be reduced to the aldehyde via the Rosenmund reduction.[9][10]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where reaction completion can be monitored by Thin-Layer Chromatography (TLC) and the final product's identity confirmed via melting point analysis and spectroscopy.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.10 mmol)

  • Hydroxylamine sulfate (0.836 g, 5.09 mmol) or Hydroxylamine hydrochloride

  • Sodium acetate (2.09 g, 25.48 mmol) or Potassium carbonate

  • Methanol (15 mL)

  • Demineralized water

Procedure:

  • Reaction Setup: To a round-bottom flask, add hydroxylamine sulfate and sodium acetate to 15 mL of methanol. Stir the mixture.

  • Addition of Aldehyde: Add a solution of 3,4,5-Trimethoxybenzaldehyde (1.0 g) in methanol to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction's progress using TLC by observing the disappearance of the starting aldehyde spot.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the methanol under reduced pressure.[6]

  • Precipitation and Filtration: To the resulting residue, add 40 mL of cold demineralized water (5-8 °C). A white crystalline solid will precipitate.[6]

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the product, for example, over anhydrous Na₂SO₄, to yield the final this compound.[6] A yield of approximately 96% can be achieved under optimized conditions.[4]

Synthesis Workflow Diagram

G cluster_precursor Precursor Synthesis cluster_oxime Oxime Synthesis pCresol p-Cresol / Vanillin TMBA 3,4,5-Trimethoxy- benzaldehyde (TMBA) pCresol->TMBA Multi-step Oxidation Reaction Condensation (Reflux, 4-5h) TMBA->Reaction Hydroxylamine Hydroxylamine (e.g., NH2OH·HCl) Hydroxylamine->Reaction Base Base (e.g., NaOAc) Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Product 3,4,5-Trimethoxy- benzaldehyde Oxime Reaction->Product Work-up & Purification

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the proton environments. Key signals for the precursor aldehyde, 3,4,5-Trimethoxybenzaldehyde, include a sharp singlet for the aldehydic proton (~9.88 ppm), a singlet for the two aromatic protons (~7.14 ppm), and a singlet for the nine methoxy protons (~3.94 ppm).[11] For the oxime, the aldehydic proton signal disappears and is replaced by a new singlet for the CH =NOH proton, alongside a broad singlet for the OH proton.

  • ¹³C NMR Spectroscopy: In the precursor aldehyde's spectrum, the aldehydic carbon appears around 191.2 ppm.[11] Upon conversion to the oxime, this signal shifts upfield to the characteristic range for an oxime carbon (C=N).

  • Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying functional groups. For the oxime, characteristic absorption bands include a broad O-H stretch from the hydroxyl group, a C=N stretch, and strong C-O stretching bands from the methoxy groups.[2]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ is observed at m/z 211.[3] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[2] Common fragments may correspond to the loss of hydroxyl or methoxy groups.[3]

  • UV-Visible Spectroscopy: The UV-Vis spectrum reveals electronic transitions within the conjugated system of the molecule. The aromatic ring and the oxime group contribute to characteristic UV absorptions.[2] The precursor aldehyde has a recorded UV-Vis spectrum available for comparison.[12][13]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its oxime functional group, which can undergo several important transformations.

  • Reduction: The oxime can be reduced to form the corresponding primary amine, (3,4,5-trimethoxyphenyl)methanamine. This is a crucial step in the synthesis of compounds like mescaline.[14]

  • Oxidation: Oxidation of the aldoxime yields the corresponding nitrile, 3,4,5-trimethoxybenzonitrile.[2]

  • Deoximation: The parent aldehyde can be regenerated from the oxime through hydrolytic or oxidative deoximation. This reaction is useful when the oxime is employed as a protecting group for the aldehyde. Reagents like Triethylammonium chlorochromate (TEACC) have been used effectively for this purpose.[2]

  • Cycloaddition: As a key intermediate, the oxime can undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolines, which are important heterocyclic scaffolds.[6]

  • Condensation: The oxime can participate in condensation reactions to form more complex molecules, such as intermediates for the synthesis of the pharmaceutical drug trimethoprim.[2]

Stability and Storage: The compound should be stored in a cool, dry place. It is incompatible with strong oxidizing agents, with which it can react violently.[15]

G Oxime 3,4,5-Trimethoxy- benzaldehyde Oxime Amine Primary Amine (e.g., Mescaline precursor) Oxime->Amine Reduction (e.g., Na/Hg, LiAlH4) Nitrile Nitrile Oxime->Nitrile Oxidation Aldehyde Parent Aldehyde Oxime->Aldehyde Deoximation (Hydrolysis) Isoxazoline Isoxazoline Oxime->Isoxazoline 1,3-Dipolar Cycloaddition

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable precursor and research tool in several scientific domains.

Pharmaceutical Synthesis

The compound is a cornerstone intermediate in the synthesis of various pharmaceuticals.[16][17]

  • Trimethoprim: It is a key precursor in the industrial synthesis of Trimethoprim, a potent antibacterial agent.[1] Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the folic acid pathway in bacteria, thereby halting DNA synthesis.[1]

  • Psychoactive Amines: Historically, related synthetic pathways involving the reduction of oximes have been used in the synthesis of phenethylamines like mescaline.[14]

  • Heterocyclic Chemistry: Its aldehyde group readily participates in cyclocondensation reactions to form a variety of heterocycles, including pyrazoles and isoxazoles, which are prevalent scaffolds in medicinal chemistry.[16]

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA Bacterial DNA Synthesis THF->DNA Essential for DHFR->THF Product Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanism of action for Trimethoprim, a key drug synthesized from the oxime's precursor.[1]

Antimicrobial Research

Beyond its role as a synthetic intermediate, this compound itself is a subject of research. It has been identified as a potent and competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase.[2] This enzyme is crucial for the methylerythritol phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis in many pathogenic bacteria but is absent in humans. This selectivity makes it a promising lead compound for developing novel anti-infective agents to combat antimicrobial resistance.[2]

Safety and Handling

According to aggregated GHS information, this compound is classified as an irritant.[2] It is reported to cause skin irritation (H315) and serious eye irritation (H319).[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant scientific interest, bridging foundational organic synthesis with advanced drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and rich chemical reactivity make it an exceptionally versatile tool. From its role as a critical building block for the antibacterial agent Trimethoprim to its potential as a direct inhibitor of novel bacterial targets, this molecule continues to be a valuable asset for researchers in the chemical and biomedical sciences. This guide has provided the technical foundation necessary for its confident and effective application in a research and development context.

References

3,4,5-Trimethoxybenzaldehyde oxime spectroscopic data analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde Oxime

Authored by a Senior Application Scientist

Introduction

This compound is a pivotal chemical compound that serves as a versatile intermediate in synthetic organic chemistry and holds significant interest in medicinal chemistry.[1] With a molecular formula of C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol , its structure combines a stable trimethoxyphenyl scaffold with a reactive oxime moiety.[2][3] This unique combination makes it a valuable building block for synthesizing complex heterocyclic structures like isoxazolines and for developing novel therapeutic agents.[1] Notably, it functions as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, an essential enzyme in the isoprenoid biosynthesis pathway of pathogenic bacteria, highlighting its potential in the development of new antimicrobials.[2]

Given its importance, unequivocal structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental observations and providing field-proven insights into data interpretation.

Synthesis and Analytical Workflow

The primary route to synthesizing this compound is through the condensation reaction of its parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, with a hydroxylamine source, such as hydroxylamine hydrochloride or hydroxylamine sulfate.[1] This reaction is a classic and efficient method for forming the C=N-OH functionality of the oxime.[4] The overall process, from synthesis to structural verification, follows a logical and self-validating workflow.

Synthesis_and_Analysis_Workflow Figure 1: Synthesis and Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 3,4,5-Trimethoxybenzaldehyde + Hydroxylamine (NH2OH) reaction Condensation Reaction (e.g., Reflux in Methanol w/ Base) start->reaction product Crude this compound reaction->product purification Purification (Precipitation/Recrystallization) product->purification final_product Pure Oxime Sample purification->final_product nmr NMR Spectroscopy (¹H & ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms elucidation Structure Elucidation & Confirmation nmr->elucidation ir->elucidation ms->elucidation

Caption: Figure 1: Synthesis and Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[5] For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the successful conversion of the aldehyde to the oxime.

Expertise & Causality: Interpreting the Spectra

The transformation from aldehyde to oxime introduces two key changes in the ¹H NMR spectrum: the disappearance of the highly deshielded aldehyde proton (typically δ 9.8-10.0 ppm) and the appearance of new signals for the imine proton (CH=N) and the oxime hydroxyl proton (N-OH).[6][7] The electron-donating nature of the three methoxy groups shields the aromatic protons, causing them to resonate upfield compared to unsubstituted benzaldehyde derivatives.[5]

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~8.10SingletCH=N (Imine H)The imine proton is deshielded by the electronegative nitrogen atom and the aromatic ring.
~7.50Broad SingletN-OH (Oxime H)The chemical shift is variable and concentration-dependent; broadening is due to hydrogen bonding and exchange.
~6.80SingletAr-H (2H)These two equivalent aromatic protons are shielded by the three electron-donating methoxy groups.
~3.85Singletpara-OCH₃ (3H)Methoxy group at the para position.
~3.75Singletmeta-OCH₃ (6H)The two equivalent methoxy groups at the meta positions.

Note: Predicted values are based on analysis of the precursor aldehyde and general data for aromatic oximes. Precise shifts may vary based on solvent and concentration.

¹³C NMR Spectroscopic Data

In the ¹³C NMR spectrum, the most telling evidence of reaction completion is the replacement of the aldehyde carbonyl carbon signal (δ ~191 ppm) with that of the imine carbon (C=N) at a more shielded position (δ ~150 ppm).[2][8]

Chemical Shift (δ) ppmAssignmentRationale
~156.0C =N (Imine C)The imine carbon is less deshielded than a carbonyl carbon.
~153.5Ar-C (C3, C5)Aromatic carbons directly attached to the electron-donating methoxy groups.
~140.0Ar-C (C4)Aromatic carbon attached to the para-methoxy group.
~128.0Ar-C (C1)Quaternary aromatic carbon attached to the imine group.
~106.0Ar-C (C2, C6)Aromatic carbons ortho to the imine group, shielded by the methoxy substituents.
~60.5para-OC H₃Carbon of the para-methoxy group.
~56.0meta-OC H₃Carbons of the two equivalent meta-methoxy groups.

Note: Predicted values based on precursor data and known substituent effects.[2][8]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups.[9] The conversion of the aldehyde to the oxime results in a distinct and easily verifiable change in the IR spectrum.

Expertise & Causality: Identifying Key Vibrational Bands

The primary diagnostic change is the disappearance of the strong aldehyde C=O stretching band (~1700 cm⁻¹) and the appearance of a characteristic C=N stretch and a broad O-H stretch. The presence of these new bands provides definitive evidence of oxime formation. Oximes typically show three characteristic bands corresponding to the O-H, C=N, and N-O functional groups.[10]

Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3600-3200 (broad)O-H StretchOxime (N-OH)Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.
~3010-3080C-H StretchAromaticIndicates the aromatic ring C-H bonds.
~2830-2950C-H StretchAliphatic (-OCH₃)Confirms the methoxy groups.
~1665C=N StretchImineA key indicator of oxime formation, replacing the C=O aldehyde band.[10]
~1580, ~1500C=C StretchAromatic RingCharacteristic absorptions for the benzene ring.
~1250, ~1050C-O StretchAryl EtherStrong bands confirming the methoxy groups.
~945N-O StretchOximeA characteristic band for the oxime functional group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]

Expertise & Causality: Analyzing Fragmentation

The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak [M]⁺ at m/z 211, corresponding to the molecular weight of the compound.[3] The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation events often involve the loss of small, stable molecules or radicals from the molecular ion.

Expected Mass Spectrometry Data
m/zIonProposed Fragment Identity
211[M]⁺Molecular Ion (C₁₀H₁₃NO₄)⁺
196[M - CH₃]⁺Loss of a methyl radical from a methoxy group.
194[M - OH]⁺Loss of a hydroxyl radical from the oxime group.
181[M - CH₂O]⁺Loss of formaldehyde from a methoxy group.
168[M - CH₃ - CO]⁺ or [M - CNO]⁺Subsequent loss of carbon monoxide or the CNO group.

Data sourced from PubChem and interpreted based on common fragmentation mechanisms.[3]

MS_Fragmentation Figure 2: Proposed MS Fragmentation Pathway M [M]⁺ m/z 211 F1 [M - OH]⁺ m/z 194 M->F1 - •OH F2 [M - CH₃]⁺ m/z 196 M->F2 - •CH₃ F3 [M - CNO]⁺ m/z 168 M->F3 - •CNO

Caption: Figure 2: Proposed MS Fragmentation Pathway.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

  • Reagent Preparation: In a round-bottom flask, dissolve 3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.1 mmol) in methanol (15 mL).

  • Addition: To this solution, add hydroxylamine sulfate (0.84 g, 5.1 mmol) and sodium acetate (2.1 g, 25.5 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and evaporate the solvent under reduced pressure.

  • Purification: Add demineralized water (40 mL) to the residue to precipitate the product. Cool the mixture in an ice bath (5–8°C) and collect the white crystalline solid by filtration.

  • Drying: Dry the product in a vacuum oven. Expected melting point: 83–86°C.[1]

Spectroscopic Sample Preparation
NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:[11]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified oxime for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution through a pipette with a small cotton plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: Place the tube in the spectrometer. The instrument will be locked onto the deuterium signal and shimmed to optimize magnetic field homogeneity.

  • Analysis: Acquire the ¹H and ¹³C spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

ATR-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is ideal for solid samples:[11]

  • Sample Preparation: Place a small amount of the solid oxime sample directly onto the ATR crystal.

  • Contact: Use the pressure arm to ensure firm, even contact between the sample and the crystal.

  • Data Acquisition: Collect the background spectrum (clean crystal) and then the sample spectrum.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups (N-OH, C=N, O-CH₃), and Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. Together, these techniques provide a self-validating system that ensures the identity and purity of this important chemical intermediate, underpinning its reliable use in research and drug development.

References

1H NMR and 13C NMR of 3,4,5-Trimethoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,4,5-Trimethoxybenzaldehyde Oxime

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into molecular structure.[1][2] For researchers and professionals in drug development and materials science, the ability to unequivocally determine the structure of a synthesized compound is paramount. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of this compound, a key chemical intermediate in the synthesis of various pharmaceuticals and a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase in pathogenic bacteria.[3]

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a field-proven perspective, explaining the causal relationships behind experimental choices and spectral features. We will delve into the synthesis of the title compound, establish self-validating protocols for NMR sample preparation and data acquisition, and conduct a detailed interpretation of the resulting spectra, grounded in the fundamental principles of substituent effects on chemical shifts.

Synthesis and Molecular Structure

The reliable synthesis of the analyte is the first step in any characterization workflow. This compound is typically prepared via a straightforward condensation reaction between 3,4,5-Trimethoxybenzaldehyde and a hydroxylamine salt.[3][4] This reaction is a robust and high-yielding method for converting an aldehyde to an oxime.

Experimental Protocol: Synthesis

A well-documented laboratory-scale synthesis involves the following steps[4]:

  • Reagent Preparation : A solution of 3,4,5-trimethoxybenzaldehyde (e.g., 1 g, 5.1 mmol) in methanol (15 ml) is prepared. A separate mixture of hydroxylamine sulfate (0.836 g, 5.1 mmol) and an excess of sodium acetate (2.09 g, 25.5 mmol) is made. Sodium acetate acts as a base to neutralize the sulfate and liberate free hydroxylamine.

  • Reaction : The aldehyde solution is added to the hydroxylamine mixture.

  • Reflux : The combined reaction mass is refluxed for 4–5 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Workup and Isolation : The solvent is removed under reduced pressure (in vacuo). Demineralized water (40 ml) is added to the residue, which is then cooled to 5–8 °C to precipitate the product.

  • Purification : The resulting white crystalline solid is collected by filtration.

This protocol provides a self-validating system, as the identity and purity of the product can be confirmed by melting point analysis and the comprehensive NMR analysis detailed below.

Synthesis_Workflow cluster_reagents Reactants cluster_process Process cluster_output Output reagent1 3,4,5-Trimethoxy- benzaldehyde reflux Reflux (4-5 hours) reagent1->reflux reagent2 Hydroxylamine Sulfate + Sodium Acetate reagent2->reflux reagent3 Methanol (Solvent) reagent3->reflux workup Solvent Evaporation & Water Precipitation reflux->workup Reaction Completion filtration Filtration & Cooling workup->filtration Precipitate Formation product 3,4,5-Trimethoxy- benzaldehyde Oxime (White Solid) filtration->product Isolation

Caption: Workflow for the synthesis of this compound.

NMR Analysis: Experimental Design

The quality and reliability of NMR data are critically dependent on the experimental setup. Choices regarding the solvent and acquisition parameters are not arbitrary; they are made to optimize resolution, signal-to-noise, and quantitative accuracy.

Protocol: NMR Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubilizing power for moderately polar organic molecules and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm).[5] Alternatively, DMSO-d₆ can be used, which is beneficial for observing exchangeable protons like the oxime -OH due to its hydrogen-bond accepting nature.[6]

  • Concentration : Weigh approximately 10-20 mg of the dried oxime product.

  • Dissolution : Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Protocol: NMR Data Acquisition

For a standard small molecule like this (M.Wt: 211.21 g/mol ), the following parameters on a 400 or 500 MHz spectrometer are recommended for achieving high-quality spectra.[3][7]

Parameter¹H NMR¹³C NMRRationale
Pulse ProgramStandard 1D (zg30)Proton-decoupled (zgpg30)Standard, robust sequences for simple 1D acquisition.
Pulse Angle30-45°30°A smaller flip angle allows for a shorter relaxation delay (d1) without saturating the signals, increasing experimental efficiency.[8]
Spectral Width~12 ppm~220 ppmEncompasses the full range of expected chemical shifts for organic molecules.[2][7]
Acquisition Time (AQ)~3-4 s~1-2 sProvides good digital resolution without acquiring excessive noise.[2][8]
Relaxation Delay (d1)1.5-2 s2 sEnsures near-complete T1 relaxation for most nuclei, allowing for reliable integration in ¹H and better signal intensity in ¹³C.[8]
Number of Scans (NS)8-16256-1024Sufficient to achieve good signal-to-noise for ¹H. More scans are needed for the less sensitive ¹³C nucleus.

digraph "NMR_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
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prep [label="Sample Preparation\n(Dissolve in CDCl3)"]; load [label="Insert Sample\n& Lock/Tune/Shim"]; acq_H1 [label="Acquire ¹H Spectrum\n(zg30, NS=8)"]; acq_C13 [label="Acquire ¹³C Spectrum\n(zgpg30, NS=1024)"]; proc [label="Fourier Transform\n& Phase/Baseline Correction"]; analysis [label="Spectral Analysis\n(Peak Picking, Integration,\nAssignment)"];

prep -> load; load -> acq_H1; load -> acq_C13; acq_H1 -> proc; acq_C13 -> proc; proc -> analysis; }

Caption: General workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The conversion of the aldehyde to the oxime introduces distinct changes from the starting material, which features a sharp aldehyde proton singlet around 9.85 ppm.[9][10]

The key to interpretation lies in understanding how the electron-donating methoxy groups and the electron-withdrawing iminyl group influence the chemical shifts of the aromatic and functional group protons.[1]

Molecule_H_Labels img_node

Caption: Structure of this compound with proton labels.

Table 1: Predicted ¹H NMR Assignments for this compound (in CDCl₃)

LabelChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment & Rationale
Hₐ> 8.5 (variable)Broad Singlet1HOxime -OH : This proton is acidic and subject to hydrogen bonding and chemical exchange, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration.[11]
Hₑ~8.10Singlet1HIminyl -CH= : This proton is attached to the sp²-hybridized carbon of the oxime. It is deshielded by the electronegative nitrogen and is downfield, analogous to the ~8.17 ppm signal in benzaldehyde oxime.[12]
Hₙ~6.85Singlet2HAromatic H-2, H-6 : These two protons are chemically equivalent due to the molecule's symmetry. They are shielded by the strong electron-donating effect of the three methoxy groups, shifting them upfield relative to unsubstituted benzaldehyde.[1]
Hₙ~3.91Singlet6Hmeta-Methoxy (-OCH₃) : Protons of the two equivalent methoxy groups at C-3 and C-5. These appear as a sharp singlet.
Hₙ~3.88Singlet3Hpara-Methoxy (-OCH₃) : Protons of the methoxy group at C-4. This group is in a slightly different electronic environment than the meta-groups, often resulting in a distinct chemical shift.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The most dramatic change from the starting aldehyde is the chemical shift of the carbonyl carbon, which moves significantly upfield upon conversion to the oxime C=N carbon.[3][12]

Table 2: Predicted ¹³C NMR Assignments for this compound (in CDCl₃)

CarbonChemical Shift (δ) ppm (Predicted)Assignment & Rationale
C₇~150.0Iminyl Carbon (C=NOH) : This sp² carbon is significantly shielded relative to the aldehyde carbonyl carbon (~191 ppm in the starting material) but is still downfield due to being double-bonded to nitrogen.[3][12]
C₄~153.5Aromatic C-4 : An ipso-carbon attached to an electron-donating methoxy group, placing it far downfield.
C₃, C₅~141.0Aromatic C-3, C-5 : Ipso-carbons attached to the other two methoxy groups. Equivalent by symmetry.
C₁~128.0Aromatic C-1 : The ipso-carbon attached to the oxime group. Its shift is influenced by the C=N bond.
C₂, C₆~105.0Aromatic C-2, C-6 : These protonated aromatic carbons are significantly shielded by the ortho and para electron-donating methoxy groups.
C₉~60.9para-Methoxy Carbon : The carbon of the methoxy group at the C-4 position.
C₈, C₁₀~56.2meta-Methoxy Carbons : The carbons of the two equivalent methoxy groups at the C-3 and C-5 positions.

Conclusion

The structural elucidation of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H spectrum is characterized by distinct singlets for the iminyl, aromatic, and two types of methoxy protons, with a broad, exchangeable signal for the oxime hydroxyl. The ¹³C spectrum confirms the molecular symmetry and is highlighted by the characteristic upfield shift of the iminyl carbon to ~150.0 ppm from its aldehyde precursor's carbonyl signal at ~191 ppm. By employing the robust synthesis and analytical protocols detailed in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

mass spectrometry of 3,4,5-Trimethoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3,4,5-Trimethoxybenzaldehyde Oxime

Introduction

This compound (C₁₀H₁₃NO₄, Molar Mass: 211.21 g/mol ) is a significant chemical intermediate in organic synthesis and pharmaceutical development.[1][2] It serves as a precursor in the synthesis of various biologically active molecules, including the antibacterial drug Trimethoprim.[1] The oxime functionality offers versatile reactivity, making it a valuable building block for creating complex molecular architectures.[2]

Accurate characterization of this compound and its derivatives is critical for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight information and invaluable structural details through fragmentation analysis. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, focusing on ionization techniques, fragmentation pathways, and practical experimental protocols for researchers and drug development professionals.

Instrumentation and Ionization: A Foundational Choice

The selection of an ionization method is the most critical initial step in mass spectrometry, as it dictates the nature of the resulting mass spectrum. The primary choice lies between "hard" ionization techniques, which induce extensive fragmentation, and "soft" techniques, which typically preserve the molecular ion.

  • Electron Ionization (EI): A hard ionization technique that provides rich structural information through reproducible fragmentation patterns. It is the gold standard for gas chromatography-mass spectrometry (GC-MS) and is ideal for creating searchable library spectra.

  • Electrospray Ionization (ESI): A soft ionization technique commonly used with liquid chromatography-mass spectrometry (LC-MS). It imparts minimal energy, primarily yielding the protonated molecule [M+H]⁺, which is useful for confirming molecular weight, especially in complex mixtures.

The causality behind this choice is fundamental: for structural elucidation of a pure compound, EI is superior due to its detailed fragmentation fingerprint. For analyzing the compound in a complex biological matrix or for high-throughput screening, the soft ionization of ESI coupled with LC is often preferred.

Electron Ionization (EI) Mass Spectrum Analysis

Under standard 70 eV electron ionization conditions, this compound undergoes a series of predictable and informative fragmentation reactions. The 70 eV standard is crucial for reproducibility and allows for comparison with established mass spectral libraries like NIST.[3] The resulting spectrum is a fingerprint of the molecule's structure.

The Molecular Ion Peak

The molecular ion [M]⁺• is observed at a mass-to-charge ratio (m/z) of 211.[4] Its presence confirms the molecular weight of the compound. The stability of the aromatic ring system allows for the detection of a reasonably intense molecular ion peak, which is not always the case for all organic molecules under EI conditions.[5][6]

Primary Fragmentation Pathways

The initial fragmentation events from the molecular ion provide the most diagnostic information. The electron-donating methoxy groups and the oxime functionality dictate the primary cleavage points.

  • Loss of a Methyl Radical (•CH₃): The most prominent initial fragmentation is the loss of a methyl radical from one of the methoxy groups, resulting in a highly stable ion at m/z 196 . This is a characteristic fragmentation for methoxy-substituted aromatic compounds.[4] The resulting cation is stabilized by resonance.

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the N-O bond in the oxime group leads to the expulsion of a hydroxyl radical, yielding an ion at m/z 194 . This is a common pathway for oximes.

  • Loss of Nitric Oxide (NO): A rearrangement followed by the elimination of a stable neutral molecule, nitric oxide, can occur, producing a fragment at m/z 181 .

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of a C-O bond of a methoxy group results in an ion at m/z 180 .

Secondary Fragmentation and Key Diagnostic Ions

Further fragmentation of the primary ions provides deeper structural confirmation. The most significant secondary fragmentation originates from the abundant m/z 196 ion.

  • Sequential Loss of Carbon Monoxide (CO): The ion at m/z 196 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for aromatic carbonyl-containing species, to produce a significant ion at m/z 168 .[4] This two-step pathway ([M]⁺• → [M-CH₃]⁺ → [M-CH₃-CO]⁺) is highly characteristic and helps confirm the relationship between these key fragments.

The proposed fragmentation cascade under EI is visualized below.

G M [M]+• m/z 211 F196 [M-CH₃]+ m/z 196 M->F196 - •CH₃ F194 [M-OH]+ m/z 194 M->F194 - •OH F181 [M-NO]+ m/z 181 M->F181 - NO F168 [M-CH₃-CO]+ m/z 168 F196->F168 - CO G cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample (e.g., in Methanol) GC GC (Volatiles) Prep->GC LC LC (Solubles) Prep->LC EI EI Source (Fragmentation) GC->EI ESI ESI Source (Molecular Ion) LC->ESI Analyzer Mass Analyzer (Quadrupole / TOF) Detector Detector Analyzer->Detector Data Mass Spectrum (m/z vs. Intensity) Detector->Data

References

FT-IR spectrum of 3,4,5-Trimethoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum of 3,4,5-Trimethoxybenzaldehyde Oxime

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles of FT-IR spectroscopy, detailed experimental protocols for sample analysis, and an expert interpretation of the resulting spectrum. By correlating specific vibrational frequencies with the compound's distinct functional groups, this guide serves as an essential reference for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule.[1] The method is predicated on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint".[2]

For a molecule such as this compound (C₁₀H₁₃NO₄), which is synthesized from 3,4,5-Trimethoxybenzaldehyde and hydroxylamine, FT-IR spectroscopy is pivotal.[3] It provides a rapid and non-destructive means to confirm the successful conversion of the aldehyde's carbonyl group into the oxime's C=N-OH moiety. This verification is critical in multi-step syntheses, such as in the production of pharmaceutical precursors, where the purity and identity of intermediates must be rigorously established.[4][5][6]

Molecular Structure and Expected Vibrational Modes

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies that are identifiable in an IR spectrum.

  • Oxime Group (-CH=N-OH): This is the primary functional group of interest. Its presence is confirmed by three key vibrations: the O-H stretch, the C=N stretch, and the N-O stretch.

  • Aromatic Ring: The trisubstituted benzene ring exhibits characteristic C=C stretching and C-H stretching and bending vibrations.

  • Methoxy Groups (-OCH₃): The three methoxy groups introduce aliphatic C-H bonds and strong C-O ether linkages, which produce distinct, strong absorption bands.

A thorough analysis of the FT-IR spectrum involves identifying the absorption bands associated with each of these structural components.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The acquisition of a clean, high-resolution FT-IR spectrum is paramount for accurate interpretation. The following protocol outlines a validated methodology for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is often preferred for its simplicity and minimal sample preparation.

Materials and Equipment
  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an ATR accessory (e.g., diamond crystal).

  • This compound sample (solid).

  • Spatula.

  • Cleaning solvent (e.g., Isopropanol or Acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • Spectrometer Preparation: Power on the FT-IR spectrometer and allow it to stabilize for at least 15-30 minutes. This ensures the thermal stability of the source and detector. If required by the instrument, purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.

  • ATR Crystal Cleaning: Before any measurement, meticulously clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[1] This crucial step measures the ambient conditions (atmosphere, instrument optics) and is automatically subtracted from the sample spectrum to provide a true representation of the sample's absorption. The background scan should be performed under the same conditions as the sample scan (e.g., same resolution, number of scans).

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Use the pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This process improves the signal-to-noise ratio.

  • Data Processing and Cleaning: After the scan, remove the sample from the ATR crystal and clean the crystal surface thoroughly with isopropanol. The acquired spectrum should be baseline-corrected and normalized if necessary to facilitate interpretation and comparison.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for FT-IR analysis.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Spectrometer Stabilization & Purging B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Solid Sample to Crystal C->D E Acquire Sample Spectrum D->E F Data Processing (e.g., Baseline Correction) E->F G Spectral Interpretation & Peak Assignment F->G

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Interpretation of the FT-IR Spectrum

The is characterized by several distinct absorption bands. The interpretation below is based on established correlation tables and data from analogous structures.[7][8][9]

The O-H and C-H Stretching Region (4000 - 2800 cm⁻¹)
  • ~3450 - 3100 cm⁻¹: A prominent, broad absorption band in this region is the hallmark of the O-H stretching vibration of the oxime group.[10][11] Its broadness is a direct consequence of intermolecular hydrogen bonding between oxime molecules in the solid state.[12]

  • ~3100 - 3000 cm⁻¹: Weak to medium bands in this area are assigned to the C-H stretching vibrations of the aromatic ring.[2][9]

  • ~3000 - 2850 cm⁻¹: Multiple sharp, medium-to-strong absorption bands are expected here, corresponding to the asymmetric and symmetric C-H stretching vibrations of the three methoxy (-OCH₃) groups.[13][14]

The Double Bond Region (1700 - 1500 cm⁻¹)
  • ~1685 - 1620 cm⁻¹: A band of medium to weak intensity in this range is characteristic of the C=N stretching vibration of the oxime functional group.[11][14][15] The presence of this band, coupled with the absence of a strong aldehyde C=O stretch (typically ~1700 cm⁻¹), confirms the formation of the oxime.[4]

  • ~1600 - 1475 cm⁻¹: Several bands of variable intensity appear in this region, which are attributed to the C=C stretching vibrations within the aromatic ring.[9][14]

The Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a wealth of complex vibrational information, including bending and stretching modes that are unique to the molecule's overall structure.

  • ~1470 - 1450 cm⁻¹: These bands can be attributed to the asymmetric C-H bending of the methyl groups (-CH₃).

  • ~1300 - 1000 cm⁻¹: This region is dominated by strong C-O stretching vibrations. Two very strong bands are expected: one for the asymmetric aryl-alkyl ether stretch (Ar-O-CH₃) around 1275-1200 cm⁻¹, and another for the symmetric stretch around 1075-1020 cm⁻¹.[13]

  • ~960 - 930 cm⁻¹: A key band of medium-to-strong intensity in this area is assigned to the N-O stretching vibration of the oxime group.[11][16] This band is a strong indicator for confirming the oxime functionality.

  • Below 900 cm⁻¹: Bands in this lower frequency range are typically due to out-of-plane C-H bending of the substituted aromatic ring.

Summary of Key Vibrational Frequencies

The following table consolidates the expected characteristic FT-IR absorption bands for this compound, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3450 - 3100Strong, BroadO-H Stretch (Oxime, H-bonded)[4][10][11]
~3100 - 3000Weak to MediumAromatic C-H Stretch[2][9]
~3000 - 2850Medium to StrongAliphatic C-H Stretch (-OCH₃)[13][14]
~1685 - 1620Weak to MediumC=N Stretch (Oxime)[10][11][15]
~1600 - 1475MediumAromatic C=C Ring Stretch[9][14]
~1275 - 1200StrongAsymmetric Ar-O-C Stretch (Aryl ether)[13]
~1075 - 1020StrongSymmetric Ar-O-C Stretch (Aryl ether)[13]
~960 - 930Medium to StrongN-O Stretch (Oxime)[11][16]

Conclusion

The provides a definitive confirmation of its molecular structure. The simultaneous presence of a broad O-H stretch, a C=N stretch, and a strong N-O stretch, combined with the characteristic absorptions of the trimethoxyphenyl moiety, offers unambiguous evidence of the compound's identity. The absence of a strong carbonyl band near 1700 cm⁻¹ further validates the complete conversion from its parent aldehyde. This guide provides the necessary framework for researchers to confidently employ FT-IR spectroscopy for the routine analysis and quality assurance of this versatile chemical compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3,4,5-trimethoxybenzaldehyde oxime. It is intended for researchers, scientists, and professionals in drug development who are interested in the detailed structural elucidation of organic molecules. This document delves into the practical and theoretical aspects of determining the three-dimensional atomic arrangement of this compound, offering insights into the experimental choices and the interpretation of the resulting data.

Introduction: The Significance of this compound

3,4,5-Trimethoxybenzaldehyde, a derivative of vanillin, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial drug trimethoprim.[1] The conversion of this aldehyde to its oxime derivative introduces a versatile functional group that can act as both a hydrogen-bond donor and acceptor, making it a valuable building block in supramolecular chemistry and a key intermediate for further chemical transformations.[2] A precise understanding of its three-dimensional structure is paramount for predicting its reactivity, understanding its intermolecular interactions, and designing new molecules with desired properties.

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline material.[3] It provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are essential for understanding the chemical and physical properties of a compound.[3] This guide will walk through the entire process, from the synthesis of the title compound to the final analysis of its crystal structure.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

The successful determination of a crystal structure is critically dependent on the ability to grow high-quality single crystals.[4] This section details a proven protocol for the synthesis of this compound and the subsequent crystallization process.

Synthesis Protocol

The synthesis of this compound is typically achieved through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and a hydroxylamine salt in the presence of a base.[2] The following protocol is adapted from established literature procedures.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 g, 5.096 mmol) in methanol (15 mL).

  • Reagent Addition: To this solution, add hydroxylamine sulfate (0.836 g, 5.093 mmol) and sodium acetate (2.090 g, 25.48 mmol). The sodium acetate acts as a base to neutralize the sulfuric acid formed and to generate free hydroxylamine.

  • Reaction Execution: Reflux the reaction mixture for 4–5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, evaporate the methanol under reduced pressure.

  • Precipitation: Add demineralized water (40 mL) to the residue and cool the mixture to 5–8 °C in an ice bath.

  • Isolation: Collect the resulting white crystalline solid by filtration, wash with cold demineralized water, and dry.[2]

This method provides a good yield of the desired oxime, which can then be purified by recrystallization to obtain single crystals suitable for X-ray diffraction.[2]

Recrystallization for Single Crystal Growth

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[5] The goal is to dissolve the synthesized compound in a minimum amount of a hot solvent and allow it to cool slowly, leading to the formation of well-ordered crystals as the solubility decreases.[6][7]

Experimental Protocol for Recrystallization:

  • Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For many organic compounds, solvents like ethanol, methanol, or ethyl acetate are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent dropwise until the solid completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield.[6]

  • Slow Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, well-defined crystals.[6] Covering the flask with a watch glass prevents rapid evaporation and contamination.

  • Crystal Formation: As the solution cools, it will become supersaturated, and crystals will begin to form. For further crystal growth, the flask can be placed in an ice bath after it has reached room temperature.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces, and allow them to air dry.[7]

The quality of the resulting crystals should be examined under a microscope. Ideal crystals for single-crystal X-ray diffraction are typically 0.1-0.3 mm in size, transparent, and have well-defined faces.[8]

Data Collection and Structure Refinement: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data and use it to solve and refine the crystal structure.[3]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[9] The process involves mounting a single crystal on a goniometer and rotating it in a focused X-ray beam. The diffracted X-rays are recorded by a detector, producing a diffraction pattern that is unique to the crystal's structure.[3][8]

Data Collection Parameters:

A single crystal of this compound monohydrate with dimensions of approximately 0.3 × 0.27 × 0.25 mm was used for data collection.[2] The data were collected on an imaging plate detector system using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[2][10] The data collection was performed using the oscillation method, where the crystal is rotated through a small angle while being exposed to the X-ray beam.[2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[10] Software packages such as SHELXS-97 for structure solution and SHELXL-97 or Olex2 for refinement are commonly used.[11][12][13][14][15]

The following diagram illustrates the general workflow for crystal structure determination:

G cluster_0 Experimental Phase cluster_1 Computational Phase synthesis Synthesis of Compound crystallization Crystal Growth (Recrystallization) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL, Olex2) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure (CIF) validation->final_structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Crystal Structure Analysis of this compound Monohydrate

The crystal structure of this compound has been determined as a monohydrate, with the chemical formula C₁₀H₁₃NO₄·H₂O.[11]

Crystallographic Data

The key crystallographic data for this compound monohydrate are summarized in the table below.[2][10][11]

ParameterValue
Empirical FormulaC₁₀H₁₅NO₅
Formula Weight229.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.2660(4)
b (Å)18.5580(19)
c (Å)7.3470(8)
β (°)90.352(6)
Volume (ų)1127.01(18)
Z4
Temperature (K)293(2)
Wavelength (Å)0.71073
Calculated Density (Mg/m³)1.351
R-factor0.0722
CCDC Deposition Number602558

Data sourced from Priya et al. (2006).[2][10][11]

Molecular Geometry

The molecular structure of this compound consists of a planar phenyl ring with three methoxy substituents and an oxime group. The oxime moiety is found to be in an anti-periplanar (trans) conformation with respect to the C4-C13 bond, as indicated by the torsion angle of C4–C13–N14–O15 being -179.7(2)°.[2] The C13=N14 double bond length is 1.280(3) Å, which is a typical value for an oxime.[2]

The following diagram depicts the molecular structure of this compound:

Caption: Molecular Structure of this compound.

Supramolecular Assembly and Hydrogen Bonding

The oxime functional group is capable of acting as both a hydrogen bond donor (via the -OH group) and an acceptor (via the nitrogen and oxygen atoms).[16][17] This leads to the formation of various supramolecular assemblies in the solid state, such as dimers and catemers (chains).[16][18]

In the crystal structure of this compound monohydrate, the most significant intermolecular interaction is a hydrogen bond of the O-H···O type.[2] Specifically, the hydroxyl group of the oxime moiety forms a hydrogen bond with the oxygen atom of the water molecule of crystallization.[2] This O15–H15···O16 hydrogen bond has a length of 2.808(3) Å and an angle of 167°.[2] These hydrogen bonds link the molecules into polymeric chains within the crystal lattice.[2]

The presence of a competing hydrogen bond acceptor (the water molecule) influences the hydrogen bonding pattern, preventing the formation of the common oxime-oxime dimers or catemers often observed in other oxime crystal structures.[16]

Conclusion

This technical guide has provided a detailed walkthrough of the crystal structure analysis of this compound monohydrate. The process begins with a reliable synthesis and meticulous crystallization protocol, which are fundamental to obtaining high-quality single crystals. The subsequent single-crystal X-ray diffraction analysis provides a wealth of structural information, including precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms.

The analysis of the crystal structure reveals a monoclinic system with the space group P2₁/c. The molecule adopts a planar conformation with an anti-periplanar oxime group. The supramolecular assembly is dominated by O-H···O hydrogen bonds involving the water molecule of crystallization, which link the molecules into polymeric chains. This detailed structural knowledge is invaluable for understanding the chemical behavior of this compound and for its application as a building block in the design and synthesis of new pharmaceutical compounds.

References

Solubility Profile of 3,4,5-Trimethoxybenzaldehyde Oxime: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzaldehyde oxime is a valuable chemical intermediate, notably in the synthesis of pharmaceuticals such as trimethoprim.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide addresses the current gap in publicly available quantitative solubility data for this compound. Instead of merely reporting data, this document provides a robust framework for predicting solubility based on molecular structure and offers a detailed, self-validating experimental protocol for its precise determination. This approach empowers researchers to generate reliable, application-specific solubility data, ensuring efficiency and accuracy in their development workflows.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that influences every stage of the drug development pipeline, from synthesis to formulation.[3][4] For a compound like this compound, which serves as a key building block, knowledge of its solubility behavior governs:

  • Reaction Kinetics: The choice of solvent can dramatically affect reaction rates and yields by ensuring reactants are in the appropriate phase.

  • Purification and Crystallization: Efficient purification relies on selecting solvents where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[5]

  • Chromatography: The selection of mobile phases in chromatographic separations is dictated by the differential solubility of the target compound and its impurities.[6]

  • Formulation: For final drug products, solubility is a key determinant of bioavailability.

This guide provides the theoretical foundation and practical methodology necessary for researchers to confidently work with this compound.

Physicochemical Profile and Solubility Prediction

A predictive understanding of solubility begins with an analysis of the molecule's structure and its inherent physicochemical properties. The widely applied principle of "like dissolves like" serves as our primary guide, stating that substances with similar polarities are more likely to be soluble in one another.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39201-89-3[8][9]
Molecular Formula C₁₀H₁₃NO₄[8][9]
Molecular Weight 211.21 g/mol [8]
Appearance Reported as crystals or thick liquid[10]
Melting Point 83-86 °C[11]
Structural Analysis

The solubility characteristics of this compound are a composite of its distinct functional groups, as illustrated below.

G cluster_mol This compound cluster_legend Key Functional Groups Influencing Solubility mol mol A Oxime Group (-C=N-OH) - Polar - H-bond donor (OH) - H-bond acceptor (N, O) B Aromatic Ring - Non-polar - π-π stacking interactions C Methoxy Groups (-OCH₃) - Moderately polar (ether) - H-bond acceptor (O) - Contribute to bulk

Caption: Molecular structure and key functional groups.

  • Aromatic Ring (Non-polar): The benzene ring is hydrophobic and favors interactions with non-polar solvents like toluene, hexane, and diethyl ether through van der Waals forces.[6]

  • Methoxy Groups (Moderately Polar Ether Linkages): The three methoxy groups introduce some polarity and can act as hydrogen bond acceptors. This suggests potential solubility in moderately polar solvents and enhances solubility in polar aprotic solvents like acetone or ethyl acetate.[12]

  • Oxime Group (Polar, Hydrogen Bonding): The oxime functionality (-C=N-OH) is the most significant contributor to polarity. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[10] This feature is crucial for solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[6]

Predicted Solubility Profile

Based on the structural analysis, we can predict the compound's general solubility behavior.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The oxime's -OH group can hydrogen bond extensively with the solvent's hydroxyl groups.[7]
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileHigh to Moderate The solvent's polarity and ability to accept hydrogen bonds will interact favorably with the polar oxime group.[6]
Moderate Polarity Ethyl Acetate, DichloromethaneModerate A balance between the non-polar aromatic ring and the polar oxime group should allow for reasonable solubility.
Non-polar Toluene, Hexane, Diethyl EtherLow to Moderate Solubility will be driven by the aromatic ring and methoxy groups, but limited by the highly polar oxime group.[7][13]
Aqueous WaterLow / Poorly Soluble Despite the presence of H-bonding groups, the large, non-polar carbon backbone (10 carbons) is expected to dominate, leading to poor water solubility, a common trait for oximes.[10]

Standardized Protocol for Experimental Solubility Determination

Theoretical predictions require experimental validation. The following protocol describes a robust, self-validating workflow based on the isothermal shake-flask method, a gold standard for solubility measurement.[13]

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Reagents
  • Solute: this compound (≥98% purity)

  • Solvents: HPLC-grade solvents of interest (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Apparatus:

    • Analytical balance (±0.1 mg)

    • Thermostatic shaker or incubator capable of maintaining constant temperature (±0.5 °C)

    • Vials with screw caps (e.g., 4 mL or 20 mL)

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

    • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Experimental Workflow

The process involves preparing a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Dilution cluster_quant 4. Quantification A Add excess solid solute to a vial B Add a known volume of solvent A->B Step 1.1 C Seal vial and place in thermostatic shaker B->C D Agitate at constant T (e.g., 24-72 hours) C->D Step 2.1 E Allow solid to settle D->E F Withdraw supernatant using a filtered syringe E->F Step 3.1 G Dilute aliquot with a known volume of solvent F->G Step 3.2 H Analyze diluted sample via HPLC or UV-Vis G->H I Determine concentration from calibration curve H->I Step 4.1 J Calculate original solubility (mg/mL or mol/L) I->J Step 4.2

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask.

  • Standard Solutions: Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.

  • Analysis: Analyze each standard using the chosen analytical method (e.g., HPLC-UV) and record the instrument response (e.g., peak area).

  • Plot: Plot the instrument response versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.99) validate the method's linearity.

Part B: Sample Preparation and Equilibration

  • Add an excess amount of solid this compound to a vial (enough to ensure solid is present after equilibration).

  • Pipette a precise volume (e.g., 2 mL) of the solvent into the vial.

  • Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

Part C: Sampling and Analysis

  • Remove the vials from the shaker and allow them to stand at the same temperature for at least 30 minutes for the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a compatible syringe filter to remove all particulate matter. This step is critical to avoid artificially high results.

  • Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve.

  • Analyze the diluted sample using the same analytical method as the standards.

Part D: Calculation

  • Use the calibration curve equation to determine the concentration of the diluted sample.

  • Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Application of Solubility Data in Research & Development

The quantitative data generated from the protocol above is immediately applicable to critical R&D decisions:

  • Process Chemistry: For a reaction where this compound is a reactant, selecting a solvent in which it has high solubility (e.g., >100 mg/mL) ensures a homogeneous reaction medium, potentially increasing reaction speed and preventing side reactions on the solid surface.

  • Crystallization Development: To effectively purify the compound, a solvent system is needed where it is highly soluble at a high temperature but poorly soluble at a low temperature. For instance, if solubility in ethanol is 150 mg/mL at 70 °C but only 10 mg/mL at 5 °C, ethanol would be an excellent candidate for recrystallization.

  • Analytical Method Development: To prepare a 1 mg/mL stock solution for an analytical standard, a solvent must be chosen where the solubility is significantly higher than this target concentration to ensure complete dissolution and stability.

Conclusion

While specific published data on the solubility of this compound is scarce, a robust scientific approach combining structural analysis and predictive principles provides a strong directional guide for solvent selection. The "like dissolves like" rule, balanced with an understanding of the competing influences of the polar oxime group and the non-polar aromatic backbone, predicts high solubility in polar solvents like alcohols and moderate solubility in a range of other organic media.[7][13] Ultimately, precise, quantitative data is indispensable for reproducible and scalable scientific work. The detailed experimental protocol provided herein offers a reliable, self-validating method for researchers to generate this critical data, bridging the existing information gap and enabling more efficient and informed progress in their research and development endeavors.

References

theoretical and computational studies of 3,4,5-Trimethoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational-Driven Characterization of 3,4,5-Trimethoxybenzaldehyde Oxime

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and materials science. We will explore its synthesis, detailed structural and spectroscopic characterization, and delve into the modern computational chemistry techniques used to elucidate its electronic properties and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.

Introduction: The Significance of this compound

This compound belongs to the oxime class of organic compounds, which are characterized by the C=N-OH functional group. Oximes are not merely derivatives of aldehydes and ketones; they are pivotal intermediates in organic synthesis and possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The oxime moiety's ability to donate and accept hydrogen bonds also makes it a valuable building block in the field of supramolecular chemistry.[1]

The parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, is a well-known intermediate in the synthesis of pharmaceuticals such as the antibacterial agent trimethoprim.[3][4] This lineage underscores the potential of its oxime derivative in the development of novel therapeutic agents. Notably, this compound has been identified as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, a critical enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in many pathogenic bacteria.[5] This selective targeting of a non-human pathway positions it as a promising scaffold for new anti-infective drug discovery.[5]

This guide will bridge the gap between experimental findings and theoretical predictions, demonstrating how a synergistic approach provides a holistic understanding of the molecule's behavior.

Experimental Characterization: From Synthesis to Structure

A thorough experimental characterization is the bedrock upon which all theoretical models are validated. Here, we detail the synthesis and key analytical techniques used to confirm the identity, purity, and structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a condensation reaction between the parent aldehyde and a hydroxylamine salt.[5] The following protocol is a reliable and efficient laboratory-scale method.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_verification Verification A Dissolve 3,4,5-Trimethoxybenzaldehyde in Methanol B Prepare separate mixture of Hydroxylamine Sulfate and Sodium Acetate C Combine solutions and reflux for 4-5 hours B->C D Evaporate solvent under vacuum C->D Reaction Completion E Add demineralized water and cool to 5-8°C D->E F Filter to obtain white crystalline solid E->F G Wash with cold water and dry F->G H Determine Melting Point (MP) G->H Purified Product I Perform Thin Layer Chromatography (TLC)

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 g, 5.096 mmol) in methanol (15 ml).[1]

  • Reagent Mixture: In a separate vessel, prepare a mixture of hydroxylamine sulfate (0.836 g, 5.093 mmol) and sodium acetate (2.090 g, 25.48 mmol).[1] The sodium acetate acts as a base to liberate free hydroxylamine from its salt.

  • Reaction: Add the aldehyde solution to the hydroxylamine mixture. The combined reaction mass is then refluxed for 4–5 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solvent is removed under reduced pressure (in vacuo).[1]

  • Precipitation: To the resulting residue, add 40 ml of demineralized water and cool the mixture to 5–8 °C in an ice bath to induce crystallization.[1]

  • Purification: The precipitated white solid is collected by filtration, washed with cold water to remove residual salts, and dried. The expected melting point is in the range of 83–86 °C.[1][6]

Spectroscopic and Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes confirm the successful formation of the oxime group and the integrity of the substituted benzene ring.

Table 1: Key FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)AssignmentSignificance
~3290O-H stretchingConfirms the presence of the hydroxyl group of the oxime moiety.[7]
~3100-3000Aromatic C-H stretchingIndicates the C-H bonds on the benzene ring.[7]
~2940-2840Aliphatic C-H stretchingCorresponds to the stretching of C-H bonds in the methoxy groups.
~1610C=N stretchingA crucial band confirming the formation of the oxime double bond.
~1580, ~1490C=C aromatic ring stretchingCharacteristic vibrations of the phenyl ring.[7]
~1240, ~1030C-O stretching (ether)Asymmetric and symmetric stretching of the methoxy groups.
~930N-O stretchingConfirms the presence of the N-O single bond in the oxime.

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The spectra are indispensable for unambiguous structure confirmation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~9.88 ppm (s, 1H): Aldehyde proton (in the starting material, will disappear upon oxime formation).[8]

  • ~8.10 ppm (s, 1H): Azomethine proton (-CH=NOH).

  • ~7.14 ppm (s, 2H): Aromatic protons on the benzene ring.[8]

  • ~3.94 ppm (s, 9H): Protons of the three methoxy (-OCH₃) groups.[8]

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • ~153.7 ppm: Aromatic carbons attached to the methoxy groups.[8]

  • ~150.0 ppm: Azomethine carbon (-CH=NOH).

  • ~143.6 ppm: Quaternary aromatic carbon.[8]

  • ~131.8 ppm: Quaternary aromatic carbon to which the azomethine group is attached.[8]

  • ~106.8 ppm: Aromatic carbons ortho to the azomethine group.[8]

  • ~61.1, ~56.4 ppm: Carbons of the methoxy groups.[8]

X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state. Studies on this compound monohydrate reveal crucial structural details.[1][9]

Table 2: Crystallographic Data Summary

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.2660(4)
b (Å)18.5580(19)
c (Å)7.3470(8)
β (°)90.352(6)
Z (molecules/cell)4
Conformationantiperiplanar (trans)
C=N Bond Length (Å)1.280(3)

The crystal structure confirms an antiperiplanar (trans) conformation of the oxime moiety relative to the phenyl ring, as indicated by the C4–C13–N14–O15 torsion angle of –179.7(2)°.[1] Furthermore, the structure is stabilized by intermolecular hydrogen bonds of the O–H···O type, involving the oxime's hydroxyl group and a water molecule of crystallization, forming polymeric chains.[1]

Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of molecules, complementing experimental data.[10] By solving approximations of the Schrödinger equation, we can predict geometries, vibrational frequencies, and electronic properties.

Computational Analysis Workflow

cluster_setup Setup and Optimization cluster_analysis Property Calculation and Analysis A Construct initial 3D structure of This compound B Perform Geometry Optimization using DFT (e.g., B3LYP/6-311++G(d,p)) A->B C Confirm minimum energy state via Frequency Calculation (no imaginary frequencies) B->C D Calculate Vibrational Frequencies (Compare with experimental FT-IR/Raman) C->D Optimized Structure E Analyze Frontier Molecular Orbitals (HOMO, LUMO) and calculate energy gap F Generate Molecular Electrostatic Potential (MEP) map G Calculate Reactivity Descriptors (Hardness, Electrophilicity)

Caption: A standard workflow for the DFT-based analysis of molecular properties.

Density Functional Theory (DFT) Calculations

Causality behind Method Selection: DFT is chosen for its excellent balance of computational cost and accuracy. The B3LYP hybrid functional is a workhorse in computational organic chemistry, known for providing reliable geometries and electronic properties for a wide range of molecules. The 6-311++G(d,p) basis set is selected as it is sufficiently large to provide accurate results, including diffuse functions (++) for describing lone pairs and anions, and polarization functions (d,p) to handle non-spherical electron distributions in bonded atoms.

Protocol:

  • Geometry Optimization: The initial molecular structure is built and then its geometry is fully optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be scaled and compared with experimental FT-IR and Raman spectra to validate the computational model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[11] For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethoxy-substituted phenyl ring, while the LUMO will likely be distributed over the C=N-OH moiety. This separation facilitates intramolecular charge transfer, a key feature in many biologically active molecules.[11]

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.[12]

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In our molecule, this region is expected around the oxygen atoms of the methoxy and oxime groups and the nitrogen atom.[12]

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom of the oxime's hydroxyl group will be a prominent blue region, highlighting its role as a hydrogen bond donor.

The MEP map provides a compelling visual rationale for the observed intermolecular hydrogen bonding in the crystal structure and helps predict how the molecule will interact with biological targets like enzyme active sites.

Applications and Future Directions

The combined experimental and computational analysis of this compound illuminates its potential, particularly in drug development.

  • Antimicrobial Drug Design: As a known inhibitor of DXP synthase, this molecule serves as an excellent starting point for the design of novel antibiotics.[5] Computational tools like molecular docking can be used to simulate its interaction with the enzyme's active site, guiding the rational design of more potent and selective analogs.

  • Supramolecular Chemistry: The hydrogen bonding capabilities confirmed by both X-ray crystallography and MEP analysis make it a candidate for designing novel crystal structures and functional materials.[1]

  • Synthetic Chemistry: It is a key intermediate for synthesizing isoxazolines via 1,3-dipolar cycloaddition reactions, a class of heterocycles with diverse biological activities.[1]

Future research should focus on synthesizing a library of derivatives to establish a structure-activity relationship (SAR) for its antimicrobial properties. Further computational studies, including molecular dynamics simulations, can provide insights into its behavior in a biological environment, accelerating its journey from a chemical curiosity to a potential therapeutic lead.

References

reaction mechanism of 3,4,5-Trimethoxybenzaldehyde with hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanism of 3,4,5-Trimethoxybenzaldehyde with Hydroxylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism between 3,4,5-Trimethoxybenzaldehyde and hydroxylamine to form 3,4,5-trimethoxybenzaldehyde oxime. This reaction is a cornerstone of synthetic chemistry, pivotal in the pathway to various pharmaceutical agents, including the antibacterial drug Trimethoprim.[1] This document elucidates the core mechanistic principles, explores the critical role of reaction conditions, presents a field-proven experimental protocol, and offers the necessary data for the characterization of the resulting oxime. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.

Introduction: The Significance of the Reactants

3,4,5-Trimethoxybenzaldehyde is an aromatic aldehyde featuring a benzene ring substituted with an aldehyde group and three methoxy groups at positions 3, 4, and 5.[1] This substitution pattern is not merely decorative; the electron-donating nature of the methoxy groups influences the reactivity of the aldehyde's carbonyl group, a key factor in the mechanism discussed herein. It is a vital intermediate in the synthesis of numerous biologically active molecules.[2][3]

Hydroxylamine (NH₂OH) is a simple yet potent nucleophile. The presence of the oxygen atom adjacent to the nitrogen enhances the nitrogen's nucleophilicity, a phenomenon known as the alpha effect.[4][5] It readily reacts with aldehydes and ketones in a condensation reaction to form oximes, a functional group of significant interest in medicinal chemistry and as a building block in supramolecular chemistry.[6]

The product, This compound , is a key intermediate that can be further transformed, for example, through reduction to an amine or by undergoing cycloaddition reactions.[6][7]

Core Reaction Mechanism: A Two-Stage Process

The synthesis of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction. It proceeds via a two-stage mechanism: a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield the final product.[8] This entire process is reversible and is typically catalyzed by a weak acid.

Stage 1: Nucleophilic Addition and the Carbinolamine Intermediate

The reaction is initiated by the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3,4,5-Trimethoxybenzaldehyde.[9] While this can occur uncatalyzed, the rate is significantly enhanced under weakly acidic conditions. An acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[8]

This attack breaks the carbonyl's pi bond, pushing the electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[8] This intermediate is typically unstable and is followed by rapid proton transfers to neutralize the charges.[4][9]

Stage 2: Dehydration to the Oxime

The carbinolamine intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime.[8] The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into an excellent leaving group (H₂O).[8] The lone pair of electrons on the adjacent nitrogen then forms a double bond with the carbon, expelling the water molecule. A final deprotonation of the nitrogen by a base (like water or the acetate ion in the protocol below) regenerates the acid catalyst and yields the neutral oxime product.[8][9]

Oxime Formation Mechanism Fig. 1: Acid-Catalyzed Oxime Formation Mechanism cluster_reactants Reactants cluster_stage1 Stage 1: Nucleophilic Addition cluster_stage2 Stage 2: Dehydration RCHO 3,4,5-Trimethoxybenzaldehyde Protonated_RCHO Protonated Aldehyde (Activated Electrophile) RCHO->Protonated_RCHO + H⁺ NH2OH Hydroxylamine Carbinolamine Carbinolamine Intermediate (Tetrahedral) Protonated_RCHO->Carbinolamine + NH₂OH Protonated_Carbinolamine Protonated Intermediate Carbinolamine->Protonated_Carbinolamine + H⁺ Oxime This compound Protonated_Carbinolamine->Oxime - H₂O - H⁺

Fig. 1: Acid-Catalyzed Oxime Formation Mechanism

The Critical Role of pH in Reaction Kinetics

The rate of oxime formation is profoundly dependent on the pH of the reaction medium. The optimal condition is a delicate balance, typically found in a weakly acidic environment around pH 4-5.[8]

  • In Highly Acidic Solutions (Low pH): Hydroxylamine, with a pKa of approximately 6.0, becomes extensively protonated to form the non-nucleophilic hydroxylammonium ion (H₃N⁺OH). This dramatically reduces the concentration of the active nucleophile, slowing or halting the initial addition step.[8]

  • In Neutral or Basic Solutions (High pH): There is an insufficient concentration of acid to effectively protonate the aldehyde's carbonyl oxygen. This lack of activation reduces the electrophilicity of the carbonyl carbon, thereby slowing the rate of the nucleophilic attack.[8]

The experimental protocol described in Section 5 expertly navigates this pH dependency by using a salt of hydroxylamine (hydroxylamine sulfate) in conjunction with a weak base (sodium acetate), creating an in-situ buffer system that maintains the pH within the optimal range for the reaction.

pH_Rate_Relationship Fig. 2: Conceptual Relationship of pH and Reaction Rate cluster_graph y_axis Relative Rate x_axis pH origin y_max x_max p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 peak_label Optimal Range (pH 4-5) low_ph_label Low Rate: Nucleophile is protonated high_ph_label Low Rate: Carbonyl is not activated

Fig. 2: Conceptual Relationship of pH and Reaction Rate

Quantitative Data Summary

The physical and chemical properties of the primary reactant and product are summarized below for easy reference.

Property3,4,5-TrimethoxybenzaldehydeThis compound
Molecular Formula C₁₀H₁₂O₄[10]C₁₀H₁₃NO₄[11]
Molar Mass 196.20 g/mol [10]211.21 g/mol [11]
Appearance Light yellow or white solid[10]White crystalline solid[6]
Melting Point 73-75 °C[10]83-86 °C[6]
CAS Number 86-81-7[10]39201-89-3[11]

Field-Validated Experimental Protocol

This protocol is adapted from a peer-reviewed synthesis and structural analysis of this compound.[6] It represents a robust and reliable method for laboratory-scale synthesis.

Materials and Reagents
  • 3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.096 mmol)

  • Hydroxylamine sulfate (0.836 g, 5.093 mmol)

  • Sodium acetate (2.090 g, 25.48 mmol)

  • Methanol (15 mL)

  • Demineralized water (40 mL)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Methodology
  • Reagent Preparation: In a suitable round-bottom flask, combine hydroxylamine sulfate (0.836 g) and sodium acetate (2.090 g) in methanol (15 mL).

  • Addition of Aldehyde: To this mixture, add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 g) dissolved in a minimal amount of methanol.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitoring: Maintain reflux for 4–5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Product Precipitation: To the resulting residue, add demineralized water (40 mL). This will cause the organic oxime product to precipitate out of the aqueous solution.

  • Isolation and Purification: Cool the mixture to 5–8 °C in an ice bath to maximize precipitation. Collect the white crystalline solid via vacuum filtration. Wash the solid with a small amount of cold water to remove any residual salts.

  • Drying: Dry the collected product to obtain the final this compound. The reported yield for this procedure is approximately 0.987 g.[6]

Experimental Workflow Fig. 3: Experimental Synthesis Workflow start Start reagents 1. Combine Hydroxylamine Sulfate, Sodium Acetate, and Aldehyde in Methanol start->reagents reflux 2. Heat to Reflux (4-5 hours) reagents->reflux monitor 3. Monitor by TLC reflux->monitor workup 4. Cool & Evaporate Solvent monitor->workup Reaction Complete precipitate 5. Add Water & Cool to 5-8 °C workup->precipitate isolate 6. Filter and Wash Solid precipitate->isolate dry 7. Dry Product isolate->dry end End: Purified Oxime dry->end

Fig. 3: Experimental Synthesis Workflow

Conclusion

The reaction between 3,4,5-Trimethoxybenzaldehyde and hydroxylamine is a robust and well-understood transformation governed by the principles of nucleophilic addition and dehydration. Success in synthesizing the resulting oxime hinges on a nuanced understanding of the mechanism, particularly the critical influence of pH on the reaction kinetics. The provided protocol offers a reliable pathway for achieving this synthesis, leveraging a buffered system to ensure optimal conditions. For professionals in drug development and organic synthesis, mastery of this reaction provides access to a valuable chemical intermediate and reinforces fundamental principles of organic chemistry.

References

3,4,5-Trimethoxybenzaldehyde Oxime and its Analogs: Novel Probes into the Unique Mechanism of DXP Synthase

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic targets. The non-mevalonate (MEP) pathway of isoprenoid biosynthesis, essential in most pathogenic bacteria and parasites but absent in humans, presents a rich source of such targets. 1-Deoxy-D-xylulose 5-phosphate synthase (DXS), the first and rate-limiting enzyme of this pathway, is a particularly compelling candidate due to its unique catalytic mechanism. This guide provides a deep technical dive into a novel class of DXS inhibitors: aryl oximes, with a specific focus on 3,4,5-trimethoxybenzaldehyde oxime and its closely related, well-studied trihydroxy- analogs. We will deconstruct the enzyme's singular mechanism, elucidate the sophisticated redox-cycling mode of inhibition employed by these compounds, provide detailed experimental protocols for their synthesis and validation, and discuss the future trajectory for developing these promising molecules into next-generation anti-infective agents.

Introduction: The Imperative for Novel Antimicrobial Targets

The escalating crisis of antimicrobial resistance is a clear and present threat to global health, rendering conventional treatments for bacterial infections increasingly ineffective. This has spurred a critical search for new drugs that operate via novel mechanisms of action. An ideal strategy is to target biochemical pathways that are essential for pathogen survival but are not present in human hosts, thereby minimizing the potential for on-target toxicity.

The non-mevalonate pathway, also known as the MEP pathway, is a prime example of such a target.[1][2] This pathway is responsible for the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoid compounds.[2] Isoprenoids are vital for a myriad of cellular functions, including cell wall biosynthesis, electron transport, and signal transduction. While humans utilize the distinct mevalonate (MVA) pathway for this purpose, most bacteria (including all Gram-negative pathogens), apicomplexan parasites like Plasmodium falciparum, and plant plastids rely exclusively on the MEP pathway.[2][3] This metabolic dichotomy makes the enzymes of the MEP pathway highly attractive targets for the development of selective antimicrobial agents and herbicides.[3][4]

The gateway to this essential pathway is 1-Deoxy-D-xylulose 5-phosphate synthase (DXS).[5] This enzyme catalyzes the first committed step: the thiamine diphosphate (ThDP)-dependent condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[2][6] As a critical metabolic branchpoint and a key regulator of flux into the pathway, DXS represents a strategic node for therapeutic intervention.[6][7]

Section 1: The Unique Mechanistic Landscape of DXP Synthase

To design effective inhibitors, a thorough understanding of the target enzyme's mechanism is paramount. DXS is not a typical ThDP-dependent enzyme; it possesses a unique catalytic strategy that sets it apart from its homologs and provides a distinct opportunity for selective inhibition.[6][7]

The core reaction involves the decarboxylative condensation of the two substrates, pyruvate and D-GAP.[8] The ThDP cofactor is central to this process. However, unlike enzymes that follow a classic ping-pong mechanism (where the first product, CO₂, is released before the second substrate binds), DXS employs a random sequential mechanism .[7] A key feature of this mechanism is the formation of a remarkably stable C2α-lactylthiamin diphosphate (LThDP) intermediate after pyruvate binds.[9] The subsequent binding of the second substrate, D-GAP, is required to trigger a conformational change that induces the decarboxylation of the LThDP intermediate, leading to the formation of the enamine, which then attacks D-GAP to produce DXP.[7][10] This ternary complex formation (Enzyme-LThDP-GAP) is a mechanistic hallmark of DXS.[7]

This "ligand-gated" mechanism, where the stable E-LThDP complex essentially "waits" for the arrival of D-GAP, is the Achilles' heel that can be exploited by inhibitors designed to bind to this specific intermediate state.

DXS_Mechanism cluster_0 DXP Synthase Catalytic Cycle E_ThDP E-ThDP E_LThDP E-LThDP (Stable Intermediate) E_ThDP->E_LThDP + Pyruvate E_LThDP_GAP E-LThDP-GAP (Ternary Complex) E_LThDP->E_LThDP_GAP + D-GAP E_Enamine_GAP E-Enamine-GAP E_LThDP_GAP->E_Enamine_GAP - CO₂ E_ThDP_DXP E-ThDP-DXP E_Enamine_GAP->E_ThDP_DXP Carboligation E_ThDP_DXP->E_ThDP - DXP

Caption: The unique catalytic cycle of DXP Synthase (DXS).

Section 2: Aryl Oximes as a Novel Class of DXS Inhibitors

The distinct mechanism and large active site of DXS prompted the exploration of bisubstrate analog inhibitors.[11] A screening of an aryl mixed oxime library led to the identification of trihydroxybenzaldoximes as a potent class of reversible, low-micromolar inhibitors of DXS.[11]

Specifically, oximes derived from 2,4,5-trihydroxybenzaldehyde and 3,4,5-trihydroxybenzaldehyde demonstrated significant, concentration-dependent inhibition of the enzyme.[11] These compounds exhibit a telling kinetic profile: they are competitive inhibitors with respect to D-GAP and uncompetitive or noncompetitive with respect to pyruvate .[6][9][11] This kinetic signature is the smoking gun for their mechanism; it strongly indicates that these inhibitors do not bind to the free enzyme but rather to the stable E-LThDP complex, effectively competing with the natural substrate D-GAP for binding and subsequent reaction.[9][10]

While most detailed mechanistic studies have focused on the trihydroxy- analogs due to their potency, the structurally related This compound is an important member of this chemical class. The methoxy groups can be considered bioisosteres of the hydroxyl groups, potentially improving properties like cell permeability and metabolic stability. It is plausible that this compound could act as a pro-drug, requiring in-vivo demethylation to the active trihydroxy form, or it may possess inhibitory activity in its own right.

CompoundInhibition Type vs. PyruvateInhibition Type vs. D-GAPReported IC₅₀ (µM)Reference
2,4,5-Trihydroxybenzaldehyde Oxime MixUncompetitiveCompetitive16.3[11]
3,4,5-Trihydroxybenzaldehyde Oxime MixNot specifiedCompetitive40.5[11]

Section 3: Unraveling the Mechanism of Action: A Redox Cycling Model

Further investigation into the mechanism of trihydroxybenzaldoxime inhibitors revealed a far more sophisticated and fascinating mode of action than simple competitive binding. These molecules are not passive blockers but active participants in a catalytic sabotage. Recent studies have shown them to be redox cycling, substrate-wasting inhibitors .[9][10]

The mechanism hinges on the catechol moiety of the trihydroxy-substituted phenyl ring.[9] Under aerobic assay conditions, the catechol is oxidized to a reactive ortho-quinone. This oxidized form of the inhibitor binds to the E-LThDP complex and, like D-GAP, induces decarboxylation of the LThDP intermediate. However, instead of facilitating a carboligation reaction to form DXP, the ortho-quinone accepts electrons from the resulting enamine intermediate.[10]

This electron transfer has two critical consequences:

  • The inhibitor is reduced back to its catechol form, which can then be re-oxidized, enabling a catalytic cycle of inhibition.[9]

  • The enamine intermediate is oxidized to an acetyl-ThDP adduct, which subsequently hydrolyzes to release acetate, not DXP.[10]

The result is a futile cycle that consumes pyruvate and ThDP but fails to produce the essential DXP product, effectively wasting the enzyme's resources. This advanced mechanism underscores the potential for developing highly specific inhibitors that leverage the unique redox chemistry of both the enzyme's intermediate and the inhibitor itself. For this compound, this raises the critical question of whether its methoxy groups can participate in or support a similar redox cycle, a key area for future investigation.

Redox_Cycling_Inhibition cluster_1 Redox Cycling Inhibition Model E_LThDP E-LThDP Complex Ternary_Complex E-LThDP-Inhibitor_ox E_LThDP->Ternary_Complex + Inhibitor (Oxidized) Inhibitor_ox Inhibitor (Oxidized) E_Enamine E-Enamine Intermediate Ternary_Complex->E_Enamine - CO₂ E_AcThDP E-Acetyl-ThDP E_Enamine->E_AcThDP Electron Transfer Inhibitor_red Inhibitor (Reduced) E_Enamine->Inhibitor_red e- Acetate Acetate (Waste Product) E_AcThDP->Acetate Hydrolysis Inhibitor_red->Inhibitor_ox Aerobic Conditions Autoxidation Autoxidation

Caption: Proposed redox-cycling, substrate-wasting mechanism of inhibition.

Section 4: Experimental Validation Framework

Validating the activity of this compound as a DXS inhibitor requires a systematic approach encompassing chemical synthesis, characterization, and robust enzymatic assays.

Part 4.1: Synthesis and Characterization of this compound

The synthesis of the target compound is a straightforward and well-documented condensation reaction.[12]

Experimental Protocol: Synthesis

  • Reagents Setup: To a round-bottom flask, add 3,4,5-trimethoxybenzaldehyde (1.0 eq), hydroxylamine sulfate (1.0 eq), and sodium acetate (5.0 eq).

  • Solvent Addition: Add methanol as the solvent to the flask.

  • Reaction: Reflux the reaction mixture for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, evaporate the methanol under reduced pressure.

  • Precipitation: Add demineralized water to the residue and cool the mixture in an ice bath (5-8 °C) to precipitate the product.

  • Isolation: Filter the white crystalline solid, wash with cold water, and dry in vacuo.[12]

  • Characterization: Confirm the identity and purity of the product via melting point determination, NMR spectroscopy, and mass spectrometry. For unambiguous structural confirmation, single-crystal X-ray diffraction can be performed.[12]

Synthesis_Workflow Start 3,4,5-Trimethoxy- benzaldehyde Reaction Reflux (4-5h) Start->Reaction Reagents Hydroxylamine Sulfate Sodium Acetate Methanol Reagents->Reaction Workup Evaporation + H₂O Cooling Reaction->Workup Isolation Filtration & Drying Workup->Isolation Product 3,4,5-Trimethoxy- benzaldehyde Oxime Isolation->Product Analysis TLC MP NMR MS Product->Analysis

Caption: Workflow for the synthesis and analysis of the target oxime.
Part 4.2: In Vitro DXP Synthase Inhibition Assay

Determining the inhibitory activity of the synthesized compound requires a reliable assay for DXS activity. A coupled spectrophotometric assay is a widely used and robust method.[13] For higher sensitivity or to validate results, a direct LC-MS/MS method is preferred.[5][14]

Experimental Protocol: Coupled Spectrophotometric Assay

This assay links the production of DXP by DXS to its consumption by the subsequent enzyme in the MEP pathway, DXP reductoisomerase (IspC), which uses NADPH as a cofactor. The rate of DXS activity is therefore proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, pH 8.0) containing MgCl₂ (2 mM) and the ThDP cofactor (1 mM).[13]

  • Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, recombinant IspC enzyme (2 µM), and NADPH (200 µM).[13]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is constant across all wells and does not inhibit the enzymes.

  • Enzyme Pre-incubation: Add recombinant DXS enzyme (100 nM) to the mixture and pre-incubate for 10 minutes at 25 °C to allow the inhibitor to bind.[13]

  • Initiation: Initiate the reaction by adding the substrates, pyruvate (50 µM) and D-GAP (500 µM).[13]

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity for each inhibitor concentration. Plot the percent activity versus inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation) to determine the IC₅₀ or Ki value.[13]

Experimental Protocol: Direct LC-MS/MS Assay

This method provides direct quantification of the DXP product and is not subject to interference from compounds that absorb at 340 nm or inhibit the coupling enzyme.

  • Reaction Setup: Perform the enzymatic reaction as described above (steps 1, 3, 4, 5) but omit the IspC and NADPH.

  • Quenching: After a defined incubation period (e.g., 30 minutes), quench the reaction by adding ice-cold acetonitrile.[15]

  • Internal Standard: Add a known amount of a labeled internal standard (e.g., ¹³C₂-DXP) to each sample for accurate quantification.[15]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system equipped with a suitable column (e.g., HILIC) coupled to a tandem mass spectrometer.[14][15] Monitor the specific parent-to-daughter ion transitions for both DXP and the internal standard.

  • Data Analysis: Quantify the amount of DXP produced by comparing its peak area to that of the internal standard. Determine inhibitory activity as described for the coupled assay.

Section 5: Future Directions and Therapeutic Potential

The discovery of aryl oximes as redox-cycling inhibitors of DXS opens several exciting avenues for research and development.

  • Structure-Activity Relationship (SAR): A systematic exploration of substitutions on the phenyl ring is needed to optimize potency, selectivity, and pharmacokinetic properties. Investigating the role of the number and position of methoxy/hydroxy groups will be critical to modulating the redox potential and inhibitory activity.

  • Selectivity and Off-Target Effects: While the unique mechanism of DXS provides a basis for selectivity, the potential for redox-active compounds like catechols to interact with other cellular components must be carefully evaluated.[6] The trimethoxy analog may offer an advantage by being less prone to non-specific oxidation.

  • Cellular and In Vivo Efficacy: The ultimate test for these compounds is their ability to inhibit bacterial growth. Future work must focus on assessing cell permeability and demonstrating antimicrobial activity in whole-cell assays against a panel of pathogenic bacteria. Subsequent evaluation in animal models of infection will be necessary to establish in vivo efficacy and safety profiles.[16]

The development of potent and selective DXS inhibitors based on the aryl oxime scaffold holds significant promise for delivering a new class of broad-spectrum anti-infective agents to combat the growing threat of drug-resistant pathogens.

Conclusion

This compound and its related trihydroxy- analogs represent a mechanistically sophisticated and promising class of inhibitors targeting DXP synthase. By exploiting the enzyme's unique ligand-gated catalytic cycle, these compounds act as substrate-wasting agents through a novel redox-cycling mechanism. This guide has provided the foundational knowledge and detailed experimental frameworks necessary for researchers to synthesize, validate, and further investigate these molecules. Continued exploration of this chemical scaffold could pave the way for a new generation of antibiotics that effectively target the essential and highly conserved non-mevalonate pathway in pathogenic microbes.

References

Methodological & Application

Synthesis of 3,4,5-Trimethoxybenzaldehyde Oxime: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 3,4,5-trimethoxybenzaldehyde oxime, a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles.

Introduction

This compound is a derivative of 3,4,5-trimethoxybenzaldehyde, a key starting material for the synthesis of various pharmaceuticals, including the antibacterial agent trimethoprim.[2][3][4] The oxime functional group is a versatile moiety in organic chemistry, serving as a precursor for amines, amides, and nitriles, and is also found in a range of biologically active molecules.[5] The synthesis described herein involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and a hydroxylamine source, a classic and efficient method for the formation of aldoximes.[1][5]

Chemical Properties Overview
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3,4,5-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.20Light yellow solid
Hydroxylamine HydrochlorideNH₂OH·HCl69.49White solid
This compoundC₁₀H₁₃NO₄211.21Not specified

Reaction Mechanism and Rationale

The formation of an oxime from an aldehyde and hydroxylamine is a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages and is typically catalyzed by a weak acid.[6]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[7]

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the final oxime product with a carbon-nitrogen double bond (C=N).[6][7]

The use of a base, such as sodium acetate or pyridine, is often employed to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine for the reaction.[6][8]

Visualizing the Synthesis Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagent_aldehyde 3,4,5-Trimethoxybenzaldehyde in Methanol mix Combine Reagents reagent_aldehyde->mix reagent_hydroxylamine Hydroxylamine Sulfate & Sodium Acetate reagent_hydroxylamine->mix reflux Reflux for 4-5 hours mix->reflux evaporate Evaporate Solvent reflux->evaporate precipitate Add Demineralized Water evaporate->precipitate cool Cool to 5-10°C precipitate->cool filter Filter Product cool->filter

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a documented method for the synthesis of this compound.[8]

Materials and Reagents
  • 3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.096 mmol)

  • Hydroxylamine sulfate (0.836 g, 5.093 mmol)

  • Sodium acetate (2.090 g, 25.48 mmol)

  • Methanol (15 mL)

  • Demineralized water (40 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Beaker

Step-by-Step Procedure
  • Reagent Preparation: In a suitable round-bottom flask, prepare a solution of 3,4,5-trimethoxybenzaldehyde (1.0 g, 5.096 mmol) in methanol (15 mL).

  • Addition of Reactants: To the aldehyde solution, add hydroxylamine sulfate (0.836 g, 5.093 mmol) and sodium acetate (2.090 g, 25.48 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Precipitation: To the resulting residue, add 40 mL of demineralized water.

  • Crystallization: Cool the aqueous mixture to 5-10°C to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Drying: Dry the isolated solid to obtain this compound.

Safety Precautions

Hydroxylamine hydrochloride and its salts are hazardous materials and should be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

  • Ventilation: Conduct the synthesis in a well-ventilated chemical fume hood.[9][10][11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9][10][12] Do not eat, drink, or smoke when handling this chemical.[10][11][12] Wash hands thoroughly after handling.[10][11][12]

  • Health Hazards: Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction.[9][10] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[9][10]

  • Spills: In case of a spill, dampen the solid material with water to prevent dusting and transfer it to a suitable container for disposal.[12][13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[10][11]

    • Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor.[9][11]

    • Inhalation: Move the person to fresh air.[9]

Characterization of this compound

The structure and purity of the synthesized oxime can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the molecular structure of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) bonds of the oxime group.[5]

  • Melting Point: The melting point of the purified product can be compared with literature values.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable chemical intermediate for their research and development needs.

References

green synthesis of aryl oximes using mineral water

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Green Synthesis of Aryl Oximes Using Mineral Water as a Natural Catalytic Medium

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative of green chemistry has driven a paradigm shift in synthetic methodologies, prioritizing sustainability, efficiency, and safety. This guide details a novel, environmentally benign protocol for the synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride, utilizing commercially available mineral water as the reaction medium. This method circumvents the need for traditional organic solvents and external catalysts, offering high yields, short reaction times, and a simplified workup procedure at room temperature. We elucidate the proposed catalytic role of dissolved mineral salts, present a detailed, step-by-step protocol for the synthesis and purification of a representative aryl oxime, and provide comparative data for a range of substrates. This approach represents a significant advancement in the sustainable production of oximes, a critical pharmacophore in medicinal chemistry.

Introduction: The Green Imperative in Oxime Synthesis

Oximes (R¹R²C=NOH) are a cornerstone of modern medicinal chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their utility extends to the creation of amides via the Beckmann rearrangement, nitriles, and various nitrogen-containing heterocycles.[1] Traditionally, the synthesis of oximes involves the condensation of aldehydes or ketones with hydroxylamine, often in organic solvents like ethanol with the addition of a base such as pyridine. However, these classical methods frequently suffer from drawbacks that are antithetical to the principles of green chemistry, including the use of volatile and toxic organic solvents, prolonged reaction times, and the generation of hazardous waste.[1]

The pursuit of sustainable chemical production has led to the exploration of alternative reaction media, with water emerging as a solvent of choice due to its abundance, non-toxicity, and non-flammability.[2][3] Reactions performed in aqueous media can exhibit enhanced rates and selectivities, often attributed to the hydrophobic effect and water's unique hydrogen-bonding network.[4][5][6] This guide focuses on a particularly innovative approach: the use of mineral water as a readily available, catalyst-free medium for aryl oxime synthesis.[7][8] Recent studies have demonstrated that the dissolved inorganic salts in mineral water can facilitate the reaction, leading to excellent yields in remarkably short times at ambient temperature.[8] This protocol offers a practical, economical, and environmentally friendly alternative to conventional methods, aligning with the growing demand for sustainable practices in drug development and chemical synthesis.

Mechanistic Rationale: The Catalytic Role of Mineral Water

The formation of an oxime from an aldehyde and hydroxylamine is a two-stage condensation reaction: a nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. This process is typically catalyzed by weak acids.

In this green protocol, mineral water plays a dual role as both a solvent and a promoter of the reaction. The key to its efficacy lies in its composition of dissolved mineral salts, such as bicarbonates, sulfates, chlorides of calcium, magnesium, and sodium.[8]

Proposed Mechanism:

  • Activation of Hydroxylamine: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. In the mineral water medium, dissolved salts like sodium bicarbonate (NaHCO₃) can neutralize the HCl. This liberates the free hydroxylamine (NH₂OH), a more potent nucleophile, making it readily available to attack the carbonyl carbon of the aldehyde.[8]

  • Lewis Acid Catalysis by Metal Ions: Divalent cations abundant in mineral water, such as Calcium (Ca²⁺) and Magnesium (Mg²⁺), can function as mild Lewis acids.[9][10] These ions can coordinate with the carbonyl oxygen of the aryl aldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxylamine.

  • Facilitation of Dehydration: The aqueous medium, rich in protons from dissolved carbonic acid (formed from CO₂ and water) and the inherent protic nature of water itself, facilitates the protonation of the hydroxyl group in the carbinolamine intermediate. This converts the hydroxyl group into a good leaving group (H₂O), promoting the final dehydration step to form the stable oxime product.

This synergistic effect of neutralizing the hydrochloride salt and activating the carbonyl group obviates the need for external acid or base catalysts, streamlining the reaction process.

Logical Flow of the Proposed Mechanism

G cluster_0 Mineral Water Environment cluster_1 Activation & Reaction cluster_2 Product Formation MW Mineral Water (contains HCO₃⁻, Ca²⁺, Mg²⁺) Free_NH2OH Free Hydroxylamine (NH₂OH) MW->Free_NH2OH HCO₃⁻ neutralizes HCl Activated_Aldehyde Activated Aldehyde (Ar-CHO---M²⁺) MW->Activated_Aldehyde Ca²⁺/Mg²⁺ (M²⁺) Lewis Acid Catalysis NH2OH_HCl Hydroxylamine Hydrochloride (NH₂OH·HCl) NH2OH_HCl->Free_NH2OH Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Activated_Aldehyde Intermediate Carbinolamine Intermediate Free_NH2OH->Intermediate Nucleophilic Attack Activated_Aldehyde->Intermediate Oxime Aryl Oxime (Ar-CH=NOH) Intermediate->Oxime Dehydration (H⁺ assisted) H2O Water (H₂O) Intermediate->H2O Elimination

Caption: Proposed mechanism for mineral water-mediated oxime synthesis.

Experimental Protocol: Synthesis of 4-Nitrobenzaldehyde Oxime

This protocol provides a step-by-step method for the synthesis of 4-nitrobenzaldehyde oxime, a representative example demonstrating the efficiency of this green methodology.

Materials and Reagents:
  • 4-Nitrobenzaldehyde (≥99%)

  • Hydroxylamine hydrochloride (≥99%)

  • Commercially available mineral water (e.g., Evian, San Pellegrino; the pH should be slightly acidic to neutral)

  • Ethyl acetate (ACS grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • 50 mL round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a 50 mL flask, combine 4-nitrobenzaldehyde (0.25 mmol, 37.8 mg) and hydroxylamine hydrochloride (0.30 mmol, 20.8 mg).

  • Solvent Addition: Add 2.0 mL of mineral water to the flask.

  • Reaction: Stir the resulting suspension vigorously at room temperature (20-25°C). The reaction is typically very fast.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is generally complete within 10-15 minutes, as indicated by the disappearance of the aldehyde spot.

  • Workup: Upon completion, add 10 mL of ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel.

  • Extraction: Add 10 mL of deionized water and shake the funnel. Allow the layers to separate and collect the organic (top) layer.

  • Drying: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The product is often of high purity, but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

  • Characterization: The final product, 4-nitrobenzaldehyde oxime, can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by its melting point.

Experimental Workflow Diagram

G Start 1. Combine Aryl Aldehyde & NH₂OH·HCl AddSolvent 2. Add Mineral Water Start->AddSolvent React 3. Stir at Room Temp (10-20 min) AddSolvent->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Add Ethyl Acetate & Water Monitor->Workup Reaction Complete Extract 6. Separate Organic Layer Workup->Extract Dry 7. Dry with Na₂SO₄ Extract->Dry Isolate 8. Filter & Evaporate Solvent Dry->Isolate Product Pure Aryl Oxime Product Isolate->Product

Caption: Step-by-step workflow for the synthesis of aryl oximes.

Results and Discussion

The mineral water-mediated synthesis of aryl oximes demonstrates broad applicability across a range of aryl aldehydes with varying electronic properties. The reaction proceeds smoothly for substrates bearing both electron-donating and electron-withdrawing groups, consistently affording high yields in short reaction times.

EntryAryl AldehydeTime (min)Yield (%)[8]
1Benzaldehyde1595
24-Nitrobenzaldehyde1099
34-Chlorobenzaldehyde1098
44-Methylbenzaldehyde2094
54-Methoxybenzaldehyde2092
62-Hydroxybenzaldehyde1596
72-Nitrobenzaldehyde1597

As shown in the table, aldehydes with electron-withdrawing groups (e.g., -NO₂, -Cl) tend to react faster and give slightly higher yields, which is consistent with the proposed mechanism of nucleophilic attack on the carbonyl carbon.[8] The increased electrophilicity of the carbonyl carbon in these substrates facilitates the reaction. Nevertheless, aldehydes with electron-donating groups also provide excellent yields, highlighting the robustness of this method. The procedure is exceptionally clean, with minimal byproduct formation, simplifying the purification process significantly.

Conclusion and Outlook

The use of mineral water as a solvent and natural catalyst for the synthesis of aryl oximes represents a significant step forward in the development of sustainable synthetic protocols. This method is characterized by its operational simplicity, rapid reaction rates, high yields, and favorable environmental profile. By leveraging the inherent properties of a readily available and non-toxic medium, this approach eliminates the need for harmful organic solvents and supplementary catalysts. For researchers and professionals in drug development, this protocol offers an efficient, cost-effective, and green route to access valuable oxime intermediates, paving the way for more sustainable practices in the pharmaceutical industry.

References

The Strategic Role of 3,4,5-Trimethoxybenzaldehyde Oxime in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Importance of Oxime Intermediates

In the intricate tapestry of pharmaceutical development, intermediate compounds are the crucial threads that connect readily available starting materials to complex Active Pharmaceutical Ingredients (APIs). Among these, oximes represent a versatile and highly significant class of molecules.[1][2] Their unique chemical reactivity, stemming from the C=N-OH functional group, allows for facile conversion into a variety of other functionalities, making them indispensable building blocks in medicinal chemistry.[1][2] This guide focuses on a particularly important intermediate: 3,4,5-Trimethoxybenzaldehyde oxime . Derived from its parent aldehyde, this compound serves as a key precursor in the synthesis of several vital pharmaceuticals, most notably the antibacterial agent Trimethoprim.[3][4][5]

This document provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, purification, and analytical characterization, offering not just protocols, but the underlying chemical principles and field-proven insights that ensure reproducibility and success.

Section 1: Foundational Chemistry and Strategic Importance

This compound's utility is fundamentally linked to the structural features of its parent aldehyde. The benzaldehyde core provides a stable aromatic scaffold, while the three methoxy groups (at the 3, 4, and 5 positions) are critical for the biological activity of the final drug products. These groups are instrumental in the binding of molecules like Trimethoprim to their target enzymes.[6][7]

Role as a Pharmaceutical Intermediate

The primary application of 3,4,5-Trimethoxybenzaldehyde and its oxime derivative is in the synthesis of dihydrofolate reductase inhibitors.[5]

  • Trimethoprim: This is the most prominent example. Trimethoprim is an antibiotic that functions by selectively inhibiting bacterial dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and proteins in bacteria.[6][7] This selective inhibition is a cornerstone of its therapeutic efficacy and favorable safety profile.[7] The pathway from the parent aldehyde to Trimethoprim is a multi-step process where the aldehyde or its derivatives are foundational.[3][5]

  • Other Potential Applications: The substituted benzaldehyde structure is a common motif in medicinal chemistry. Other drugs synthesized from 3,4,5-Trimethoxybenzaldehyde include cintriamide, roletamide, trimethoquinol, and trimazosin.[3] The oxime provides a reactive handle that can be transformed into amines, nitriles, or other functional groups, opening pathways to a diverse range of molecular architectures.

The Oximation Reaction: Mechanism and Rationale

The conversion of an aldehyde to an oxime is a classic condensation reaction. Understanding its mechanism is key to optimizing reaction conditions and troubleshooting potential issues.[8][9]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 3,4,5-Trimethoxybenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine. This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10]

  • Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. Proton transfer from the nitrogen to the oxygen of the hydroxyl group turns it into a good leaving group (H₂O), and the C=N double bond of the oxime is formed.

The overall reaction is reversible and pH-dependent. The reaction is generally fastest in mildly acidic conditions (pH ~4-5), which provides enough protonation to activate the carbonyl group without deactivating the hydroxylamine nucleophile.[10]

Oximation_Mechanism Aldehyde 3,4,5-Trimethoxybenzaldehyde (Ar-CHO) Carbinolamine Carbinolamine Intermediate (Ar-CH(OH)-NHOH) Aldehyde->Carbinolamine + NH₂OH (Nucleophilic Addition) Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Carbinolamine Oxime This compound (Ar-CH=NOH) Carbinolamine->Oxime - H₂O (Elimination) Water Water (H₂O) Carbinolamine->Water

Caption: Mechanism of Oxime Formation.

Section 2: Synthesis and Purification Protocol

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. The protocol is designed to be self-validating, with in-process checks to ensure reaction completion and product quality.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Purity Specification
3,4,5-Trimethoxybenzaldehyde86-81-7196.20≥99.0%
Hydroxylamine hydrochloride5470-11-169.49≥98.0%
Sodium Acetate (Anhydrous)127-09-382.03≥99.0%
Methanol (ACS Grade)67-56-132.04≥99.8%
Deionized Water7732-18-518.0218.2 MΩ·cm
Ethyl Acetate (ACS Grade)141-78-688.11≥99.5%
Hexanes (ACS Grade)110-54-386.18≥98.5%
Anhydrous Sodium Sulfate7757-82-6142.04ACS Grade
Silica Gel for Column Chromatography7631-86-960.0860 Å, 230-400 mesh
Equipment
  • Round-bottom flask (250 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle with stirrer

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol

Synthesis_Workflow Start Start: Assemble Glassware Step1 1. Dissolve Reactants - 3,4,5-Trimethoxybenzaldehyde in Methanol - Hydroxylamine HCl & Sodium Acetate in Water/Methanol Start->Step1 Step2 2. Combine and Reflux - Heat to 65°C for 2-4 hours Step1->Step2 Step3 3. Monitor Reaction - Use TLC (e.g., 30% EtOAc/Hexanes) - Check for disappearance of starting aldehyde spot Step2->Step3 Step3->Step2 Incomplete Step4 4. Work-up - Cool to RT - Remove Methanol via Rotary Evaporation Step3->Step4 Reaction Complete Step5 5. Precipitation & Isolation - Add cold deionized water - Stir to induce precipitation - Filter solid using Büchner funnel Step4->Step5 Step6 6. Drying - Dry crude product under vacuum Step5->Step6 Step7 7. Purification (Optional) - Recrystallization (e.g., from aq. Ethanol) OR - Column Chromatography Step6->Step7 End End: Pure Oxime Product Step7->End

Caption: Experimental Workflow for Oxime Synthesis.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (50.9 mmol) of 3,4,5-Trimethoxybenzaldehyde in 100 mL of methanol. Stir until fully dissolved.

  • Reagent Solution: In a separate beaker, dissolve 4.25 g (61.1 mmol, 1.2 equivalents) of hydroxylamine hydrochloride and 10.0 g (122 mmol, 2.4 equivalents) of anhydrous sodium acetate in a mixture of 30 mL methanol and 10 mL of deionized water. Gentle warming may be required.

    • Expertise Note: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile in situ. An excess ensures the reaction medium remains buffered.[10]

  • Reaction: Add the hydroxylamine/acetate solution to the stirred aldehyde solution. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~65-70°C) using a heating mantle.

  • Monitoring (QC Checkpoint): Monitor the reaction progress every 30 minutes using TLC.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm).

    • Expected Result: The starting aldehyde will have a lower Rf value than the oxime product. The reaction is complete when the aldehyde spot is no longer visible. Typical reaction time is 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Precipitation: To the resulting aqueous slurry, add 100 mL of cold deionized water and stir vigorously for 30 minutes in an ice bath. A white or off-white precipitate of the oxime will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 25 mL).

  • Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight.

    • Expected Yield: 9.5-10.5 g (88-97% yield) of crude this compound.

Purification Protocol (if required)

For use as a pharmaceutical intermediate, high purity is essential.[11][12] If analytical characterization (see Section 3) indicates the presence of significant impurities, purification by recrystallization is recommended.

  • Solvent Selection: A mixed solvent system of ethanol and water is effective.

  • Procedure: Dissolve the crude oxime in a minimal amount of hot ethanol. While hot, add deionized water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.

Troubleshooting Common Synthesis Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incorrect pH (too acidic or too basic).[10] 2. Impure starting materials.[1] 3. Insufficient heating.1. Ensure correct stoichiometry of sodium acetate. 2. Verify purity of aldehyde and hydroxylamine HCl. 3. Monitor reaction temperature; ensure gentle reflux is maintained.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up (oxime has slight water solubility). 3. Side reactions.1. Extend reflux time and monitor by TLC. 2. Ensure precipitation and wash water are cold. 3. Avoid overheating, which can promote decomposition.
Oily Product 1. Presence of impurities. 2. Incomplete drying (residual solvent).1. Purify via recrystallization or column chromatography. 2. Ensure product is dried to a constant weight under vacuum.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized this compound before its use in subsequent pharmaceutical manufacturing steps.[13][14][15]

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the intermediate and quantifying any related impurities.[16][17]

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation & Conditions:

    • HPLC System: Standard system with UV-Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[17]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% B (re-equilibration).[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of a certified reference standard of the oxime into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized oxime into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Oxime Peak / Total Area of All Peaks) x 100

Identity Confirmation

A. Spectroscopic Methods:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

    • Expected Chemical Shifts (in CDCl₃):

      • ~3.9 ppm (singlet, 9H, -OCH₃ groups)

      • ~6.8-7.2 ppm (singlet, 2H, aromatic protons)

      • ~8.1 ppm (singlet, 1H, CH=N proton)

      • ~8.5 ppm (broad singlet, 1H, N-OH proton)

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.

    • Expected Absorption Bands (cm⁻¹):

      • ~3300-3100 cm⁻¹ (broad, O-H stretch of oxime)

      • ~1600-1580 cm⁻¹ (C=N stretch)

      • ~1250-1100 cm⁻¹ (C-O stretch of methoxy groups)

B. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS confirms both the identity (via the mass spectrum) and provides an orthogonal assessment of purity.[16][18]

Protocol: GC-MS Analysis

  • Instrumentation & Conditions:

    • GC Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.[19]

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[19]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 120 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the oxime in ethyl acetate.

  • Expected Results:

    • Retention Time: A single major peak corresponding to the oxime.

    • Mass Spectrum: A molecular ion peak (M⁺) at m/z 211 .[20] Key fragment ions may include m/z 196 ([M-CH₃]⁺) and 168.[20]

Typical Specification Sheet

The following table outlines a typical quality control specification for this compound intended for pharmaceutical use.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Identification ¹H NMR or IRSpectrum conforms to reference standard
Purity (Assay) HPLC (Area %)≥ 99.0%
Individual Impurity HPLC (Area %)Not More Than (NMT) 0.15%
Total Impurities HPLC (Area %)Not More Than (NMT) 1.0%
Melting Point Capillary Method83 - 86 °C[21]
Loss on Drying Gravimetric (Vacuum)Not More Than (NMT) 0.5%

Section 4: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: 3,4,5-Trimethoxybenzaldehyde and its oxime may cause skin, eye, and respiratory irritation.[20] Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic enabler in the synthesis of life-saving medicines. Its efficient and high-purity synthesis is a critical first step in the manufacturing chain of drugs like Trimethoprim. By understanding the underlying chemistry, meticulously following validated protocols, and employing rigorous analytical controls, researchers and development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate. The protocols and insights provided in this guide serve as a comprehensive resource to empower scientists in this endeavor, ultimately contributing to the development of safe and effective therapeutics.

References

Application Note: 3,4,5-Trimethoxybenzaldehyde Oxime as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide details the synthetic utility of 3,4,5-Trimethoxybenzaldehyde Oxime as a pivotal intermediate in the construction of medicinally relevant heterocyclic scaffolds. The 3,4,5-trimethoxyphenyl motif is a privileged structure found in numerous pharmaceutical agents, most notably the antibiotic Trimethoprim.[1][2] The oxime functional group serves as a versatile handle for a variety of cyclization strategies, particularly in the synthesis of five-membered heterocycles like isoxazoles through 1,3-dipolar cycloaddition reactions.[3][4] This document provides an in-depth exploration of reaction mechanisms, validated experimental protocols, and the causal logic behind procedural choices, offering researchers a practical guide to leveraging this key building block in drug discovery and development.

Synthesis of the Key Intermediate: this compound

The foundational step for any subsequent heterocyclic synthesis is the efficient and high-yield preparation of the oxime from its parent aldehyde. The reaction is a classic condensation between an aldehyde and a hydroxylamine derivative.[5] 3,4,5-Trimethoxybenzaldehyde, the precursor, is itself an important intermediate synthesized from sources like vanillin or gallic acid.[6][7]

The oximation reaction proceeds by nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. Subsequent dehydration, often facilitated by a mild base to neutralize the acid released from the hydroxylamine salt, yields the corresponding oxime.[8]

Experimental Workflow: Oximation of 3,4,5-Trimethoxybenzaldehyde

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Dissolve 3,4,5-Trimethoxybenzaldehyde in Methanol C 3. Combine solutions A->C B 2. Prepare separate solution of Hydroxylamine Sulfate & Sodium Acetate B->C D 4. Reflux the reaction mixture for 4-5 hours C->D E 5. Monitor reaction completion via TLC D->E F 6. Evaporate solvent (in vacuo) E->F G 7. Add demineralized water to precipitate the product F->G H 8. Filter, wash with water, and dry the solid G->H I 9. Recrystallize from an appropriate solvent for purification (optional) H->I

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established laboratory procedures for aldoxime formation.[5][8]

  • Materials:

    • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

    • Hydroxylamine sulfate (NH₂OH)₂·H₂SO₄ (1.0 eq)

    • Sodium acetate (NaOAc) (5.0 eq)

    • Methanol (MeOH)

    • Demineralized water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4,5-Trimethoxybenzaldehyde (e.g., 1.0 g, 5.09 mmol) and dissolve it in methanol (15 mL).

    • In a separate beaker, prepare a mixture of hydroxylamine sulfate (0.836 g, 5.09 mmol) and sodium acetate (2.09 g, 25.4 mmol).

    • Add the solid mixture to the methanolic solution of the aldehyde. The sodium acetate serves as a base to free the hydroxylamine and neutralize the sulfuric acid formed during the reaction.[8]

    • Heat the reaction mixture to reflux and maintain for 4-5 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction completion.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add demineralized water (approx. 40 mL) and stir. The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold demineralized water to remove inorganic salts, and dry under vacuum. The expected product is a solid.[8]

Core Application: Isoxazole Synthesis via [3+2] Cycloaddition

A primary application of this compound is in the synthesis of 3,4,5-trisubstituted isoxazoles.[3][9] This transformation is a classic example of a 1,3-dipolar cycloaddition, a powerful ring-forming reaction.[10] The key steps involve the in situ generation of a nitrile oxide from the aldoxime, which then acts as the 1,3-dipole. This highly reactive intermediate is trapped by a "dipolarophile," typically an alkyne or an alkene, to yield an isoxazole or isoxazoline, respectively.[4][11]

Mechanism: From Oxime to Isoxazole

The generation of the nitrile oxide from the oxime can be achieved through various methods, most commonly via oxidation or dehydrohalogenation of an intermediate hydroximoyl halide. The nitrile oxide then undergoes a concerted, pericyclic [3+2] cycloaddition with an alkyne. This reaction is highly efficient for constructing the five-membered isoxazole ring.[10][12]

Oxime 3,4,5-Trimethoxy- benzaldehyde Oxime NitrileOxide 3,4,5-Trimethoxyphenyl Nitrile Oxide (1,3-Dipole) Oxime->NitrileOxide  Oxidation / Dehydration  (e.g., NCS, BAIB) TransitionState [3+2] Pericyclic Transition State NitrileOxide->TransitionState Alkyne Alkyne (Dipolarophile) Alkyne->TransitionState  1,3-Dipolar  Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole  Ring Formation

Caption: Mechanism of Isoxazole synthesis from an aldoxime precursor.

Protocol 2: One-Pot Synthesis of a 3-(3,4,5-trimethoxyphenyl)-5-aryl-isoxazole

This protocol describes a one-pot reaction where the nitrile oxide is generated in situ from the oxime and immediately trapped by an alkyne. This approach avoids the isolation of the potentially unstable nitrile oxide intermediate.

  • Materials:

    • This compound (1.0 eq)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

    • Chlorinating Agent (e.g., N-Chlorosuccinimide, NCS)

    • Base (e.g., Triethylamine, Et₃N)

    • Solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF)

  • Procedure:

    • In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).

    • Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction upon addition of the chlorinating agent.

    • Slowly add N-Chlorosuccinimide (NCS) (1.0 eq) portion-wise to the solution. Stir for 30-60 minutes at 0 °C to form the intermediate hydroximoyl chloride.

    • Add the terminal alkyne (1.2 eq) to the reaction mixture.

    • Slowly add triethylamine (1.5 eq) dropwise to the cooled solution. The base facilitates the elimination of HCl from the hydroximoyl chloride to generate the nitrile oxide, which is immediately trapped by the alkyne.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Self-Validation: Monitor the reaction by TLC. The formation of the isoxazole product can be confirmed by LC-MS analysis of an aliquot, looking for the expected molecular ion peak.

    • Upon completion, quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the pure 3,4,5-trisubstituted isoxazole.

Data Summary: Isoxazole Synthesis Parameters
DipolarophileReagentsSolventTemperatureTypical YieldReference
Terminal AlkynesOxime, NCS, Et₃NDCM / THF0 °C to RTModerate to Good[4]
1,3-DiketonesHydroximoyl Chloride, BaseWater / MethanolRoom TempGood[12]
β-KetoestersHydroximoyl Chloride, BaseWater / MethanolRoom TempGood[12]
Electron-deficient AlkenesOxime, t-BuONODioxaneRefluxModerate[4]

Synthetic Utility in Related Heterocyclic Systems

While direct cyclization to isoxazoles is a primary application, the this compound and its parent aldehyde are instrumental in accessing other important heterocyclic cores.

Beckmann Rearrangement to Amide Intermediates

The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an N-substituted amide.[5] This reaction transforms this compound into 3,4,5-Trimethoxybenzamide. While the product is not a heterocycle, it is a crucial intermediate for building more complex systems like quinazolinones or other fused heterocycles through subsequent cyclization reactions.

Oxime 3,4,5-Trimethoxy- benzaldehyde Oxime Protonation Protonation of -OH group (Acid Catalyst, e.g., PPA, H₂SO₄) Oxime->Protonation Rearrangement Anti-periplanar migration of Aryl group & H₂O loss Protonation->Rearrangement Nitrilium Nitrilium Ion Intermediate Rearrangement->Nitrilium Hydrolysis Hydrolysis Nitrilium->Hydrolysis Amide 3,4,5-Trimethoxybenzamide (Versatile Intermediate) Hydrolysis->Amide

Caption: Conceptual pathway of the Beckmann Rearrangement.[13]

This transformation provides a reliable route to substituted benzamides which are prevalent in medicinal chemistry and can be further elaborated into diverse heterocyclic frameworks.

Access to Pyrazole and Quinoline Scaffolds

The synthesis of other important heterocycles like pyrazoles and quinolines often starts with the parent 3,4,5-Trimethoxybenzaldehyde rather than the oxime itself. However, for a researcher working with this scaffold, these routes are highly relevant.

  • Pyrazoles: Chalcones, which are α,β-unsaturated ketones, are common precursors for pyrazole synthesis. 3,4,5-Trimethoxybenzaldehyde can undergo a Claisen-Schmidt condensation with an appropriate ketone to form a chalcone. Subsequent reaction of this chalcone with hydrazine hydrate yields the corresponding pyrazoline, which can be oxidized to the pyrazole.[14] This route is widely used to synthesize pyrazoles bearing the 3,4,5-trimethoxyphenyl moiety, which have shown anti-inflammatory and neuroprotective activities.[15]

  • Quinolines: Multi-component reactions are efficient strategies for synthesizing substituted quinolines. For instance, a reaction involving an aniline, an aldehyde, and an activated methylene compound can yield highly functionalized quinolines.[16] 3,4,5-Trimethoxybenzaldehyde is an excellent aldehyde component in such reactions, leading to quinoline derivatives with the desired trimethoxyphenyl substituent, a structure found in various bioactive molecules.

Summary and Outlook

This compound is a readily accessible and highly versatile intermediate for heterocyclic synthesis. Its primary utility lies in the construction of isoxazoles via 1,3-dipolar cycloaddition, a robust and predictable reaction. Furthermore, its ability to undergo the Beckmann rearrangement provides access to amide intermediates, broadening its synthetic potential. While the synthesis of other heterocycles like pyrazoles and quinolines often proceeds from the parent aldehyde, the shared 3,4,5-trimethoxyphenyl scaffold underscores the central importance of this structural family in medicinal chemistry. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore and innovate in the synthesis of novel, biologically active heterocyclic compounds.

References

Application Notes and Protocols: Antimicrobial Activity of 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of a Substituted Benzaldehyde Oxime

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Benzaldehyde oximes represent a promising class of compounds, with the oxime moiety (=N-OH) conferring unique physicochemical properties that facilitate interactions with biological targets.[1] The strategic substitution on the benzaldehyde ring allows for the modulation of antimicrobial potency and spectrum of activity.[1]

3,4,5-Trimethoxybenzaldehyde, the precursor to the title compound, is a well-known intermediate in the synthesis of pharmaceuticals like the antibacterial agent trimethoprim.[2][3][4] This lineage suggests that derivatives, such as 3,4,5-Trimethoxybenzaldehyde oxime, may possess intrinsic antimicrobial properties worthy of investigation. These application notes provide a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of this compound, offering a foundational framework for its potential development as a novel antimicrobial agent.

Part 1: Synthesis and Characterization of this compound

A reliable and reproducible synthesis protocol is the cornerstone of any investigation into the biological activity of a compound. The following protocol is adapted from established methods for the synthesis of aryl oximes.[5][6]

Synthesis Protocol

This procedure details the conversion of 3,4,5-Trimethoxybenzaldehyde to its corresponding oxime via a condensation reaction with hydroxylamine.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Hydroxylamine sulfate

  • Sodium acetate

  • Methanol

  • Demineralized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 g (5.096 mmol) of 3,4,5-Trimethoxybenzaldehyde in 15 ml of methanol.[5]

  • In a separate beaker, prepare a mixture of 0.836 g (5.093 mmol) of hydroxylamine sulfate and 2.090 g (25.48 mmol) of sodium acetate.[5]

  • Add the hydroxylamine sulfate and sodium acetate mixture to the solution of 3,4,5-Trimethoxybenzaldehyde in methanol.[5]

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.[5]

  • Maintain the reflux for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature.

  • Evaporate the methanol under reduced pressure (in vacuo).[5]

  • To the resulting residue, add 40 ml of demineralized water and cool the mixture to 5 – 8 °C in an ice bath.[5]

  • Collect the precipitated white crystalline solid by vacuum filtration using a Büchner funnel.[5]

  • Wash the solid with cold demineralized water and allow it to air dry or dry in a desiccator.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Result
Melting Point 83 – 86 °C[5]
Thin Layer Chromatography (TLC) A single spot indicating a pure compound. The Rf value will depend on the solvent system used.
Spectroscopic Methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) The spectral data should be consistent with the chemical structure of this compound.[7]
X-ray Crystallography Can be used to determine the single-crystal structure of the compound.[5]

Synthesis Workflow Diagram:

G cluster_synthesis Synthesis of this compound start Dissolve 3,4,5-Trimethoxybenzaldehyde in Methanol reactants Add Hydroxylamine Sulfate and Sodium Acetate start->reactants reflux Reflux for 4-5 hours reactants->reflux evaporation Evaporate Methanol (in vacuo) reflux->evaporation precipitation Add Demineralized Water and Cool (5-8 °C) evaporation->precipitation filtration Filter and Collect Crystalline Solid precipitation->filtration characterization Characterize the Product (MP, TLC, Spectroscopy) filtration->characterization

Caption: Workflow for the synthesis of this compound.

Part 2: In Vitro Antimicrobial Activity Assessment

The following protocols are standard methods for evaluating the antimicrobial efficacy of a test compound.[8] It is recommended to test against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[8]

Materials:

  • Synthesized this compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Standardized microbial inoculums (0.5 McFarland standard)

  • Positive control (microorganism and broth)

  • Negative control (broth only)

  • Solvent for dissolving the compound (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well microtiter plate.[8]

  • Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard.[8]

  • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Include positive and negative controls on each plate.[8]

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[8]

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method for Zone of Inhibition Determination

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Synthesized this compound

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Standardized microbial inoculums (0.5 McFarland standard)

  • Positive control (standard antibiotic disks)

  • Negative control (disk with solvent only)

  • Incubator

Procedure:

  • Uniformly swab a standardized inoculum of the test microorganism onto the surface of an MHA plate.[8]

  • Impregnate sterile paper disks with a known concentration of the test compound.[8]

  • Place the impregnated disks on the surface of the inoculated agar plate.[8]

  • Include positive and negative control disks on the plate.[8]

  • Incubate the plates at 37°C for 18-24 hours.[8]

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Antimicrobial Testing Workflow Diagram:

G cluster_testing In Vitro Antimicrobial Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion start Prepare Stock Solution of This compound mic_dilution Serial Dilution in 96-well Plate start->mic_dilution disk_prep Impregnate Sterile Disks start->disk_prep mic_inoculation Inoculate with Microorganism mic_dilution->mic_inoculation mic_incubation Incubate (18-48h) mic_inoculation->mic_incubation mic_result Determine MIC mic_incubation->mic_result disk_inoculation Inoculate Agar Plate and Place Disks disk_prep->disk_inoculation disk_incubation Incubate (18-24h) disk_inoculation->disk_incubation disk_result Measure Zone of Inhibition (mm) disk_incubation->disk_result

Caption: Workflow for antimicrobial susceptibility testing.

Part 3: Proposed Mechanistic Studies

While direct evidence for the mechanism of action of this compound is not yet available, the following experimental avenues can be explored based on the known activities of related compounds. The mechanism of action for many benzaldehydes involves the disruption of microbial cell membranes.[9]

Proposed Experiments:

  • Cell Membrane Integrity Assays: Investigate the compound's ability to disrupt the microbial cell membrane using techniques such as propidium iodide staining and flow cytometry, or by measuring the leakage of intracellular components like potassium ions or ATP.

  • Enzyme Inhibition Assays: Some oxime derivatives have been shown to inhibit specific bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is involved in fatty acid synthesis.[10] An in vitro assay could be developed to assess the inhibitory activity of this compound against this or other essential microbial enzymes.

  • Biofilm Formation Inhibition Assays: Evaluate the compound's ability to inhibit the formation of microbial biofilms, which are a significant factor in chronic infections and antimicrobial resistance.[11] This can be assessed using crystal violet staining in microtiter plates.

Part 4: Data Interpretation and Reporting

The results from the antimicrobial assays should be carefully documented and reported.

Minimum Inhibitory Concentration (MIC) Data:

Present the MIC values in a tabular format for easy comparison of the compound's activity against different microorganisms.

Microorganism Strain MIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert experimental data]
Escherichia coliATCC 25922[Insert experimental data]
Candida albicansATCC 90028[Insert experimental data]

Zone of Inhibition Data:

Report the diameter of the zones of inhibition in millimeters. Larger zones of inhibition generally indicate greater antimicrobial activity.

Microorganism Strain Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213[Insert experimental data]
Escherichia coliATCC 25922[Insert experimental data]
Candida albicansATCC 90028[Insert experimental data]

Conclusion

These application notes provide a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of this compound. The provided protocols are based on established methodologies and are intended to guide researchers in their investigation of this promising compound. Further studies to elucidate its mechanism of action and in vivo efficacy are warranted to fully realize its therapeutic potential.

References

The Strategic Role of 3,4,5-Trimethoxybenzaldehyde Oxime in Convergent Trimethoprim Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of 3,4,5-trimethoxybenzaldehyde oxime as a pivotal intermediate in the production of trimethoprim, a potent dihydrofolate reductase inhibitor. While many industrial syntheses of trimethoprim commence directly from 3,4,5-trimethoxybenzaldehyde, the strategic use of its oxime derivative offers alternative and versatile pathways, particularly in facilitating specific bond formations and molecular assemblies. This document furnishes detailed, field-proven protocols for the synthesis of the oxime, its subsequent conversion into key precursors, and their ultimate cyclization to yield trimethoprim. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding are emphasized to ensure technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Trimethoprim and its Synthetic Precursors

Trimethoprim is a synthetic antibacterial agent that has been a cornerstone in the treatment of various bacterial infections, most notably urinary tract infections.[1][2] Its mechanism of action involves the potent and selective inhibition of bacterial dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid, a vital component in the biosynthesis of nucleic acids and amino acids.[1] The chemical architecture of trimethoprim, featuring a 2,4-diaminopyrimidine ring linked to a 3,4,5-trimethoxybenzyl moiety, necessitates a convergent and efficient synthetic strategy.

3,4,5-Trimethoxybenzaldehyde is a widely utilized starting material in the industrial production of trimethoprim.[1][3] Its oxime derivative, this compound, serves as a stable, crystalline intermediate that can be strategically employed to access other key functional groups, such as nitriles and amines, which are instrumental in constructing the final trimethoprim molecule.[4] This guide elucidates the practical synthesis of the oxime and its subsequent transformations, providing a comprehensive resource for researchers in the field.

Synthesis of this compound: A Foundational Step

The initial step in this synthetic approach is the conversion of 3,4,5-trimethoxybenzaldehyde to its corresponding oxime. This is a classic condensation reaction between an aldehyde and a hydroxylamine derivative.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. The use of a mild base, such as sodium acetate, facilitates the deprotonation of the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
3,4,5-Trimethoxybenzaldehyde196.2010.0 g50.96
Hydroxylamine hydrochloride69.494.26 g61.3
Sodium acetate (anhydrous)82.0312.54 g152.9
Methanol-150 mL-
Deionized water-400 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethoxybenzaldehyde (10.0 g, 50.96 mmol) and methanol (150 mL). Stir until the aldehyde is completely dissolved.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (4.26 g, 61.3 mmol) and sodium acetate (12.54 g, 152.9 mmol) in a minimal amount of warm deionized water and add this solution to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 400 mL of deionized water and cool the mixture in an ice bath to 5-8°C.

  • A white crystalline solid will precipitate. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Yield: ~95% Melting Point: 83-86°C[5]

Strategic Conversion of the Oxime Intermediate

The oxime of 3,4,5-trimethoxybenzaldehyde is a versatile intermediate that can be converted into other key precursors for trimethoprim synthesis. Two primary pathways are highlighted here: reduction to the amine and dehydration to the nitrile.

Pathway A: Reduction to 3,4,5-Trimethoxybenzylamine

The reduction of the oxime yields the corresponding primary amine, 3,4,5-trimethoxybenzylamine, which can be a valuable building block in certain trimethoprim synthesis strategies.

Various reducing agents can be employed for this transformation. A common laboratory-scale method involves the use of zinc dust in the presence of an ammonium salt, such as ammonium formate or ammonium chloride, in a protic solvent like methanol.[4] The reaction proceeds through the transfer of electrons from the zinc metal to the oxime, followed by protonation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound211.225.0 g23.67
Zinc dust65.389.29 g142.0
Ammonium formate63.068.94 g141.8
Methanol-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (5.0 g, 23.67 mmol) and ammonium formate (8.94 g, 141.8 mmol) in methanol (100 mL).

  • Add zinc dust (9.29 g, 142.0 mmol) portion-wise to the stirred suspension. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and filter through a pad of celite to remove the zinc salts. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4,5-trimethoxybenzylamine.

  • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Pathway B: Dehydration to 3,4,5-Trimethoxybenzonitrile

The dehydration of the aldoxime to the corresponding nitrile is a common and efficient transformation. The resulting 3,4,5-trimethoxybenzonitrile is a direct precursor in several established trimethoprim syntheses.

This transformation is essentially a dehydration reaction. Reagents that can facilitate the removal of water are effective. The Beckmann rearrangement of an aldoxime, often promoted by acidic reagents, can also yield the nitrile.[6][7]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound211.225.0 g23.67
Acetic anhydride102.0915 mL-
Pyridine-5 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 23.67 mmol) in acetic anhydride (15 mL).

  • Add pyridine (5 mL) dropwise to the solution.

  • Heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Stir vigorously until the excess acetic anhydride is hydrolyzed.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 3,4,5-trimethoxybenzonitrile.

Synthesis of Trimethoprim from Oxime-Derived Intermediates

The intermediates synthesized from this compound can be utilized in various established routes to trimethoprim. A common strategy involves the condensation of a benzaldehyde derivative with a propionitrile derivative, followed by cyclization with guanidine.[8]

Overall Synthetic Workflow

Trimethoprim_Synthesis TMBA 3,4,5-Trimethoxy- benzaldehyde Oxime 3,4,5-Trimethoxy- benzaldehyde Oxime TMBA->Oxime Hydroxylamine HCl, NaOAc Nitrile 3,4,5-Trimethoxy- benzonitrile Oxime->Nitrile Dehydration Amine 3,4,5-Trimethoxy- benzylamine Oxime->Amine Reduction Intermediate Condensation Product Nitrile->Intermediate Condensation with 3-alkoxypropionitrile Trimethoprim Trimethoprim Intermediate->Trimethoprim Cyclization with Guanidine

Caption: Synthetic pathways from 3,4,5-trimethoxybenzaldehyde to trimethoprim via the oxime intermediate.

Experimental Protocol: Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde and 3-Ethoxypropionitrile (Illustrative)

This protocol illustrates a common industrial approach starting from the aldehyde, which can be adapted for intermediates derived from the oxime.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3,4,5-Trimethoxybenzaldehyde196.2019.6 g0.1 mol
3-Ethoxypropionitrile99.139.9 g0.1 mol
Guanidine hydrochloride95.5314.3 g0.15 mol
Sodium ethoxide68.0510.2 g0.15 mol
Ethanol-200 mL-

Procedure:

  • Condensation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium ethoxide (10.2 g, 0.15 mol) in ethanol (100 mL). To this solution, add a mixture of 3,4,5-trimethoxybenzaldehyde (19.6 g, 0.1 mol) and 3-ethoxypropionitrile (9.9 g, 0.1 mol) dropwise over 30 minutes. Heat the mixture to reflux for 4-6 hours.

  • Cyclization: In a separate flask, dissolve guanidine hydrochloride (14.3 g, 0.15 mol) in ethanol (100 mL) containing sodium ethoxide (10.2 g, 0.15 mol). Add this guanidine solution to the cooled condensation reaction mixture.

  • Heat the resulting mixture to reflux for 8-10 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with acetic acid. Remove the ethanol under reduced pressure. Add water to the residue and extract with chloroform. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield crude trimethoprim.

  • Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure trimethoprim.

Conclusion

The synthesis of trimethoprim via its this compound intermediate represents a versatile and strategic approach in medicinal and process chemistry. While direct routes from the aldehyde are prevalent, the isolation and subsequent transformation of the oxime provide researchers with alternative pathways to key precursors. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for further research and development in the synthesis of this vital antibacterial agent. The careful selection of reagents and reaction conditions, as outlined, is crucial for achieving high yields and purity of the final product.

References

The Oxime Moiety: A Keystone Functional Group for Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

The oxime functional group, characterized by the RR'C=N-OH moiety, stands as a remarkably versatile building block in modern organic synthesis.[1][2][3][4] Its rich reactivity profile allows for a diverse array of transformations, providing access to a wide spectrum of other functional groups and complex molecular architectures, including amines, amides, nitro compounds, and various N-heterocycles.[5] This technical guide provides an in-depth exploration of the key functional group transformations of the oxime moiety. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in leveraging the full synthetic potential of oximes.

Introduction: The Strategic Importance of the Oxime Functional Group

Oximes are typically synthesized through the condensation of an aldehyde or ketone with hydroxylamine.[1][6] This straightforward and high-yielding reaction makes them readily accessible starting materials. The unique electronic properties of the C=N double bond and the N-O single bond are central to the oxime's reactivity, rendering it susceptible to a variety of chemical transformations. These transformations are not merely academic curiosities; they are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7] For instance, the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam is a cornerstone of the industrial production of Nylon-6.[8][9] Furthermore, the chemoselective nature of oxime ligation has established it as a powerful tool in bioconjugation for labeling and modifying biomolecules.[10][11][12][13][14]

This guide will systematically explore the following key transformations:

  • Reduction to Amines and Hydroxylamines

  • Oxidation to Nitro Compounds

  • The Beckmann Rearrangement to Amides

  • Hydrolysis to Carbonyl Compounds

  • Cycloaddition Reactions for Heterocycle Synthesis

Reduction of Oximes: Accessing Amines and Hydroxylamines

The reduction of oximes is a fundamental transformation that provides a direct route to primary amines and N-substituted hydroxylamines, both of which are prevalent motifs in biologically active molecules. The choice of reducing agent and reaction conditions dictates the outcome of the reduction, allowing for selective synthesis of either the amine or the hydroxylamine.

Reduction to Primary Amines

The complete reduction of the C=N bond and cleavage of the N-O bond in an oxime yields a primary amine. This transformation can be achieved using a variety of reducing agents.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is a widely used method due to its clean nature and high yields. Catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are effective. The choice of catalyst can influence the reaction's selectivity, especially in the presence of other reducible functional groups. Acidic conditions are often employed to facilitate the reaction and prevent side reactions.

  • Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing oximes to primary amines.[15] However, its high reactivity necessitates careful handling and anhydrous conditions. Sodium borohydride (NaBH₄) is a milder alternative but is generally less effective for oxime reduction unless used in conjunction with a catalyst or under specific conditions.

  • Dissolving Metal Reductions: The use of sodium metal in a protic solvent like ethanol is a classic method for oxime reduction.[1]

Experimental Protocol: Catalytic Hydrogenation of an Oxime to a Primary Amine

This protocol describes the reduction of acetophenone oxime to 1-phenylethanamine using palladium on carbon as the catalyst.

Materials:

  • Acetophenone oxime

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a hydrogenation flask, dissolve acetophenone oxime (1.0 g, 7.4 mmol) in methanol (30 mL).

  • Carefully add 10% Pd/C (100 mg, 10 wt%).

  • Add concentrated HCl (0.74 mL, ~1.2 eq.) dropwise to the suspension.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the flask with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt.

  • Dissolve the crude salt in water (20 mL) and cool in an ice bath.

  • Basify the aqueous solution by slow addition of 10% NaOH solution until a pH of >10 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 1-phenylethanamine.

Self-Validation: The purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the oxime starting material and any hydroxylamine intermediate should be verified.

Selective Reduction to N-Substituted Hydroxylamines

In some instances, the selective reduction of the C=N double bond without cleavage of the N-O bond is desired, leading to the formation of N-substituted hydroxylamines. This requires milder reducing agents and carefully controlled reaction conditions.[16][17][18]

Causality Behind Experimental Choices:

  • Borane Complexes: Reagents like pyridine-borane in the presence of an acid can selectively reduce oximes to hydroxylamines.[18] The acidic conditions are crucial for activating the oxime.

  • Catalytic Methods: Specific catalytic systems have been developed for the selective reduction of oximes to hydroxylamines, often employing transition metal catalysts.[16][17][19]

Oxidation of Oximes: A Pathway to Nitro Compounds

The oxidation of oximes provides a valuable route for the synthesis of nitro compounds, which are important intermediates in organic synthesis and are present in some pharmaceuticals.

Causality Behind Experimental Choices:

  • Peroxy Acids: Peroxy acids such as peroxytrifluoroacetic acid are effective oxidants for this transformation. However, these reagents can be hazardous.

  • Sodium Perborate: A more convenient and safer method involves the use of sodium perborate in glacial acetic acid.[20][21] This system provides a mild and efficient way to oxidize both aldoximes and ketoximes to their corresponding nitro compounds.[20]

  • Other Oxidizing Agents: Other reagents like Mo(VI) oxodiperoxo complexes have also been employed for the oxidation of oximes to nitroalkanes.[22]

Experimental Protocol: Oxidation of an Oxime to a Nitro Compound using Sodium Perborate

This protocol details the oxidation of cyclohexanone oxime to nitrocyclohexane.[20]

Materials:

  • Cyclohexanone oxime

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone oxime (1.0 g, 8.8 mmol) in glacial acetic acid (20 mL).

  • To this solution, add sodium perborate tetrahydrate (2.7 g, 17.6 mmol, 2.0 eq.) portion-wise over 15 minutes, while maintaining the temperature at 55-60 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic extracts and wash them carefully with saturated NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure nitrocyclohexane.

Self-Validation: The product should be characterized by IR spectroscopy (strong absorbances for the nitro group at ~1550 and ~1370 cm⁻¹) and NMR spectroscopy to confirm the structure.

The Beckmann Rearrangement: From Oximes to Amides

The Beckmann rearrangement is a classic and powerful reaction that converts an oxime into an amide under acidic conditions.[6][8][9][23][24] The reaction proceeds via the migration of the group anti-periplanar to the hydroxyl group of the oxime to the nitrogen atom.[9]

Causality Behind Experimental Choices:

  • Acid Catalysts: Strong protic acids like sulfuric acid and polyphosphoric acid are commonly used to catalyze the rearrangement.[9] Lewis acids such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be employed.[9]

  • Stereochemistry: The stereochemistry of the starting oxime is crucial as the rearrangement is stereospecific. The group that is anti to the hydroxyl group will migrate.[9]

Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

This protocol illustrates the acid-catalyzed rearrangement of cyclohexanone oxime.

Materials:

  • Cyclohexanone oxime

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, carefully add concentrated sulfuric acid (10 mL) and cool it in an ice-salt bath to 0-5 °C.

  • Slowly add cyclohexanone oxime (2.0 g, 17.7 mmol) in small portions to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 100-120 °C for 15-20 minutes.

  • Cool the reaction mixture back to room temperature and then pour it cautiously onto crushed ice (50 g).

  • Neutralize the acidic solution by the slow addition of solid ammonium carbonate until the solution is slightly alkaline.

  • Extract the aqueous solution with chloroform (3 x 25 mL).

  • Combine the organic extracts and dry them over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain crude ε-caprolactam.

  • The product can be purified by recrystallization or distillation under reduced pressure.

Self-Validation: The product can be identified by its melting point and by spectroscopic methods (IR, NMR). The disappearance of the oxime C=N stretch and the appearance of the amide carbonyl stretch in the IR spectrum are indicative of a successful reaction.

Hydrolysis of Oximes: Regenerating Carbonyl Compounds

The hydrolysis of oximes regenerates the parent carbonyl compound (aldehyde or ketone) and hydroxylamine.[1] This reaction is often used in synthetic sequences where the oxime functionality serves as a protecting group for a carbonyl group.

Causality Behind Experimental Choices:

  • Acidic Hydrolysis: Heating an oxime in the presence of an inorganic acid is a common method for hydrolysis.[1] However, this method can be harsh and may not be suitable for sensitive substrates.

  • Mild Hydrolysis Conditions: Several milder methods have been developed for the deoximation of oximes. These include the use of metal salts like cupric chloride dihydrate, which can promote hydrolysis under neutral or slightly acidic conditions.[25] Oxidative cleavage methods using reagents like Dess-Martin periodinane can also be employed.[26]

Cycloaddition Reactions: Constructing Heterocyclic Scaffolds

Oximes and their derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions.[5][27][28][29][30][31][32] For example, aldoximes can be converted in situ to nitrile oxides, which are reactive 1,3-dipoles that can undergo [3+2] cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively.[33]

Causality Behind Experimental Choices:

  • Generation of Nitrile Oxides: Nitrile oxides are typically generated in situ from aldoximes using an oxidizing agent such as sodium hypochlorite or N-chlorosuccinimide in the presence of a base.

  • Tandem Reactions: Oximes can also participate in tandem Michael addition-1,3-dipolar cycloaddition processes with Michael acceptors to yield isoxazolidines.[30]

Visualization of Key Transformations

Workflow for Oxime Transformations

Oxime_Transformations Carbonyl Compound Carbonyl Compound Oxime Oxime Carbonyl Compound->Oxime H₂NOH Oxime->Carbonyl Compound Hydrolysis Primary Amine Primary Amine Oxime->Primary Amine Reduction (e.g., H₂/Pd-C) Hydroxylamine Hydroxylamine Oxime->Hydroxylamine Selective Reduction (e.g., Pyridine-Borane) Nitro Compound Nitro Compound Oxime->Nitro Compound Oxidation (e.g., NaBO₃) Amide Amide Oxime->Amide Beckmann Rearrangement Heterocycle Heterocycle Oxime->Heterocycle Cycloaddition

Caption: Key synthetic routes originating from the oxime functional group.

Mechanism of Beckmann Rearrangement

Beckmann_Mechanism cluster_0 Mechanism Steps start Oxime step1 Protonation of Hydroxyl Group start->step1 H⁺ step2 Migration of Anti Group and Loss of Water step1->step2 Rearrangement step3 Nitrilium Ion Intermediate step2->step3 step4 Nucleophilic Attack by Water step3->step4 H₂O step5 Deprotonation step4->step5 -H⁺ end Amide step5->end Tautomerization

Caption: Simplified mechanism of the acid-catalyzed Beckmann rearrangement.

Conclusion

The oxime moiety is a powerful and versatile functional group that provides access to a wide array of valuable chemical entities. Understanding the nuances of its reactivity and the underlying mechanisms of its transformations is crucial for any synthetic chemist. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently and effectively utilize oxime chemistry in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

Application Notes and Protocols for the 1,3-Dipolar Cycloaddition Reactions of 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the 1,3-dipolar cycloaddition reactions utilizing nitrones derived from 3,4,5-trimethoxybenzaldehyde oxime. This class of reactions is a cornerstone in synthetic organic chemistry for the construction of five-membered N,O-heterocycles, specifically isoxazolidines, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3] This document details the synthesis of the oxime precursor, its in situ conversion to the corresponding nitrone, and subsequent [3+2] cycloaddition with olefinic dipolarophiles. Detailed experimental protocols, mechanistic insights, and characterization data are provided to enable researchers, scientists, and drug development professionals to effectively apply this powerful synthetic methodology.

Introduction: The Significance of Isoxazolidines

The isoxazolidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with demonstrated anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The 1,3-dipolar cycloaddition of a nitrone with an alkene is a highly efficient and atom-economical method for the stereocontrolled synthesis of these valuable heterocyclic frameworks.[4][5] The reaction is a concerted [π4s + π2s] cycloaddition, analogous to the Diels-Alder reaction, that allows for the creation of up to three new contiguous stereocenters.[6]

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a variety of natural and synthetic compounds with significant biological activities. Its incorporation into the isoxazolidine scaffold via the cycloaddition of nitrones derived from 3,4,5-trimethoxybenzaldehyde offers a promising strategy for the development of novel therapeutic agents.

Reaction Schematics and Mechanism

The overall transformation involves two key stages: the formation of this compound and its subsequent reaction with an alkene in a process that generates the nitrone in situ.

Synthesis of this compound

The oxime is readily prepared by the condensation of 3,4,5-trimethoxybenzaldehyde with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base.[7][8]

cluster_synthesis Synthesis of this compound aldehyde 3,4,5-Trimethoxybenzaldehyde reaction_center aldehyde->reaction_center + hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->reaction_center base Base (e.g., NaOAc) base->reaction_center oxime 3,4,5-Trimethoxybenzaldehyde Oxime reaction_center->oxime Reflux

Caption: Synthesis of this compound.

1,3-Dipolar Cycloaddition Mechanism

The oxime itself is not the 1,3-dipole. The active species, the nitrone, is typically generated in situ. One common method involves the reaction of the oxime with a Michael acceptor, which facilitates the formation of the nitrone intermediate that then undergoes a rapid intramolecular or intermolecular cycloaddition.

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 4π-electron system of the nitrone reacts with the 2π-electron system of the alkene (dipolarophile).[6] The frontier molecular orbitals (FMOs) of the nitrone and the alkene dictate the regioselectivity of the addition. Generally, the reaction proceeds via a HOMO(nitrone)-LUMO(alkene) interaction.

cluster_mechanism Mechanism of 1,3-Dipolar Cycloaddition oxime 3,4,5-Trimethoxybenzaldehyde Oxime nitrone In situ generated Nitrone (1,3-Dipole) oxime->nitrone + Michael Acceptor alkene Alkene (Dipolarophile) transition_state Concerted [3+2] Transition State alkene->transition_state michael_acceptor Michael Acceptor (e.g., Acrylate) nitrone->transition_state + Alkene isoxazolidine Isoxazolidine Product transition_state->isoxazolidine

Caption: General mechanism of the 1,3-dipolar cycloaddition.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[7][9]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous solution to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of ethanol under reduced pressure.

  • Add cold deionized water to the residue to precipitate the oxime.

  • Collect the white crystalline solid by vacuum filtration, wash with cold water, and dry in vacuo.

Characterization Data (Literature Values):

Property Value
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol
Melting Point 83-86 °C[7]

| Appearance | White crystalline solid[7] |

General Protocol for the 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the reaction of this compound with an electron-deficient alkene.

Materials:

  • This compound

  • Alkene (e.g., N-phenylmaleimide, methyl acrylate)

  • Toluene or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen alkene (1.2 eq).

  • Add dry toluene via syringe.

  • Heat the reaction mixture to reflux. The in situ generation of the nitrone and subsequent cycloaddition will proceed. Monitor the reaction by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired isoxazolidine.

Self-Validating System:

  • Reaction Monitoring: Consistent disappearance of starting materials and the appearance of a new, less polar spot on TLC indicates a successful reaction.

  • Product Characterization: The structure of the purified isoxazolidine should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The characteristic signals for the newly formed stereocenters in the isoxazolidine ring will be indicative of the cycloaddition.

Characterization of Isoxazolidine Products

The synthesized isoxazolidines can be characterized using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of new signals in the aliphatic region corresponding to the protons on the isoxazolidine ring. The coupling constants between these protons provide information about the stereochemistry of the product.
¹³C NMR Appearance of new signals for the sp³-hybridized carbons of the isoxazolidine ring.
IR Spectroscopy Disappearance of the C=N stretch of the oxime and the C=C stretch of the alkene. Appearance of C-O and C-N stretching frequencies characteristic of the isoxazolidine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the isoxazolidine product.

Factors Influencing Stereoselectivity

The stereochemical outcome of the 1,3-dipolar cycloaddition is a critical aspect of this methodology.

cluster_stereo Factors Influencing Stereoselectivity stereoselectivity Stereoselectivity (endo/exo, diastereoselectivity) nitrone_structure Nitrone Structure (Steric bulk) nitrone_structure->stereoselectivity alkene_structure Alkene Structure (Substituents, cyclic vs. acyclic) alkene_structure->stereoselectivity reaction_conditions Reaction Conditions (Solvent, Temperature, Catalyst) reaction_conditions->stereoselectivity

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 3,4,5-Trimethoxybenzaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals who are encountering yield-related challenges in this specific synthesis. As a key intermediate in medicinal chemistry, achieving a high yield of this oxime is often critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific, common problems encountered during the synthesis of this compound. Each answer explains the chemical principles behind the troubleshooting steps.

Q1: My reaction is incomplete, and TLC analysis shows a significant amount of the starting 3,4,5-Trimethoxybenzaldehyde. What are the likely causes?

A1: An incomplete reaction is one of the most common sources of low yield. This typically points to suboptimal reaction conditions or reagent issues. Let's break down the primary culprits.

  • Suboptimal Reaction pH: The formation of oximes is critically dependent on pH. The reaction rate is highest in weakly acidic conditions, typically around pH 4-5.[2][3]

    • Causality: The mechanism involves a delicate balance. At a pH that is too low (highly acidic), the nitrogen atom of the hydroxylamine nucleophile (pKa ≈ 6) becomes protonated (H₃N⁺OH), rendering it non-nucleophilic and halting the initial attack on the aldehyde's carbonyl carbon.[2] Conversely, in neutral or basic conditions (high pH), there isn't enough acid to sufficiently protonate the carbonyl oxygen, which reduces the electrophilicity of the carbonyl carbon and slows the reaction.[2][4]

    • Solution: When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base like sodium acetate is typically added. Sodium acetate acts as a buffer, neutralizing the liberated HCl to maintain the pH in the optimal weakly acidic range.[1][5] Ensure you are using the correct stoichiometry of the base.

  • Incorrect Reagent Stoichiometry: The molar ratios of your reactants are crucial.

    • Causality: To drive the reaction equilibrium towards the product, a slight excess of the hydroxylamine reagent is often used.[6] More importantly, if using a hydroxylamine salt, an adequate amount of base is required to free the nucleophilic hydroxylamine.

    • Solution: Use a slight excess (e.g., 1.1 to 1.3 equivalents) of hydroxylamine hydrochloride and a stoichiometric or slight excess of a weak base like sodium acetate or pyridine.[1][6] One documented method uses a significant excess of sodium acetate (5 equivalents) to ensure the reaction goes to completion.[1]

  • Reagent Quality and Stability: Hydroxylamine and its salts can degrade over time.

    • Causality: Hydroxylamine hydrochloride is hygroscopic and can decompose in moist air or upon heating above 60-65°C.[7][8][9] Using a degraded reagent will result in a lower effective concentration of the active nucleophile.

    • Solution: Use freshly opened or properly stored hydroxylamine hydrochloride. It should be stored desiccated in a cool, safe place.[7][10] It is best practice to prepare aqueous solutions of hydroxylamine immediately before use.[10]

  • Insufficient Temperature or Reaction Time: Condensation reactions require sufficient energy and time to reach completion.

    • Causality: While higher temperatures increase reaction rates, there is a risk of decomposing the hydroxylamine reagent.[7] Most successful literature procedures involve heating the reaction mixture to reflux for several hours (e.g., 1-5 hours) to ensure the reaction is complete.[1][11]

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time. Be cautious about increasing the temperature beyond the boiling point of the solvent (e.g., methanol or ethanol) as this could degrade the reagents.

Q2: My starting aldehyde is fully consumed, but the isolated yield of the oxime is still poor. What other issues could be at play?

A2: If the starting material is consumed but the yield is low, the issue likely lies with side reactions, product decomposition, or losses during the workup phase.

  • Potential Side Reactions: While the formation of the oxime is generally favorable, other pathways can compete under non-ideal conditions.

    • Causality: In strongly alkaline conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation (Cannizzaro reaction), while those with alpha-hydrogens can undergo self-condensation (aldol condensation). While 3,4,5-Trimethoxybenzaldehyde lacks alpha-hydrogens, harsh basic conditions could still promote unwanted side reactions. More critically, hydroxylamine itself is unstable in strongly alkaline solutions.[12]

    • Solution: Strictly maintain the weakly acidic to near-neutral pH range. Avoid using strong bases like sodium hydroxide unless the procedure specifically calls for it and has been validated. The use of sodium acetate is preferred.[1]

  • Product Decomposition: The oxime product itself or the hydroxylamine reagent can decompose under excessive heat.

    • Causality: As mentioned, hydroxylamine salts can decompose upon heating, with some sources noting instability above 60°C and explosion risks above 115°C.[7][8] Prolonged heating at high temperatures could lead to the degradation of both the reagent and, potentially, the product.

    • Solution: Maintain a controlled reflux using a suitable solvent like methanol or ethanol. Avoid aggressive, high-temperature heating. Once the reaction is complete (as determined by TLC), proceed with the workup without unnecessary delay.

  • Sub-optimal Workup and Isolation: Significant product loss can occur during the isolation and purification steps.

    • Causality: The common workup procedure involves evaporating the solvent and precipitating the product by adding water.[1] The oxime has some solubility in water, especially if the water is not cold. Inefficient precipitation or washing with room-temperature solvents can lead to substantial losses.

    • Solution: After evaporating the reaction solvent, add the residue to a beaker of an ice-water mixture to maximize precipitation.[13] When washing the filtered solid, use several small portions of ice-cold water.[1][13]

Q3: Could the purity of my starting 3,4,5-Trimethoxybenzaldehyde be the problem?

A3: Absolutely. The purity of the starting aldehyde is paramount for achieving a high yield and purity of the final product.

  • Causality: The synthesis of 3,4,5-Trimethoxybenzaldehyde often starts from precursors like vanillin or syringaldehyde.[14][15] Incomplete reactions during its synthesis can leave these or other related compounds as impurities. These impurities may not react to form the desired oxime or could interfere with the reaction, leading to a lower-than-expected yield of the target molecule.

  • Solution:

    • Verify Purity: Assess the purity of your starting aldehyde using techniques like HPLC, GC, or by checking its melting point. Pure 3,4,5-Trimethoxybenzaldehyde should have a sharp melting point in the range of 73-75°C.[14]

    • Purify if Necessary: If the starting material is found to be impure, consider purifying it by recrystallization before proceeding with the oxime synthesis.

Frequently Asked Questions (FAQs)
  • FAQ 1: What is the optimal base to use with hydroxylamine hydrochloride?

    • Weak bases are preferred to create a buffered system that maintains a pH between 4 and 5. Sodium acetate is widely used and effective.[1] Pyridine is also a common choice in similar preparations and acts as both a base and a solvent.[6] Stronger bases like sodium carbonate may raise the pH too high, potentially leading to side reactions or decomposition of hydroxylamine.[12]

  • FAQ 2: Can I use a catalyst to improve the reaction?

    • Yes, the rate of oxime formation can be significantly increased by nucleophilic catalysts. Aniline and its derivatives have been shown to be effective catalysts, forming a protonated Schiff base intermediate with the aldehyde that is more reactive towards the hydroxylamine.[3][16] This can be particularly useful for reactions that are sluggish at near-neutral pH.

  • FAQ 3: How should I properly store and handle hydroxylamine hydrochloride?

    • Hydroxylamine hydrochloride is an irritant, corrosive, and can be toxic.[9] It is also sensitive to moisture and heat. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles). Store the container tightly sealed in a cool, dry, and desiccated environment, away from oxidizing agents.[7][10] Do not store it at temperatures above 65°C.

Data & Protocols
Table 1: Recommended Reaction Parameters for Oxime Synthesis
ParameterRecommended ValueRationale & Reference
Solvent Methanol or EthanolGood solubility for reactants; allows for effective reflux.[1][11]
Hydroxylamine Source Hydroxylamine HCl or Hydroxylamine SulfateCommon, stable salts of hydroxylamine.[1][11]
Base Sodium AcetateActs as a buffer to maintain optimal pH (4-5).[1][5]
Molar Ratios Aldehyde:Hydroxylamine:Base1 : 1.1-1.3 : 1.2-5.0
Temperature Reflux (e.g., ~65°C for Methanol)Provides sufficient energy for the reaction without significant reagent decomposition.[1][11]
Reaction Time 1 - 5 hoursTypically sufficient for completion; should be monitored by TLC.[1][11]
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,4,5-Trimethoxybenzaldehyde (1.0 eq), hydroxylamine sulfate (1.0 eq) or hydroxylamine hydrochloride (1.0 eq), and sodium acetate (5.0 eq).

  • Solvent Addition: Add methanol as the solvent (e.g., 15 mL per 1 g of aldehyde).

  • Reaction: Heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible (typically 4-5 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Evaporate the methanol under reduced pressure (in vacuo).

    • Add demineralized ice-water (e.g., 40 mL per 1 g of starting aldehyde) to the residue and stir. The product should precipitate as a white solid.

    • Cool the mixture further in an ice bath (5-10°C) for 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with three small portions of ice-cold demineralized water.

    • Allow the product to air dry or dry in a vacuum oven at low temperature (<40°C).

Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Oxime check_tlc Analyze Reaction Mixture by TLC start->check_tlc incomplete Incomplete Reaction (Aldehyde Remains) check_tlc->incomplete Yes complete Complete Reaction (Aldehyde Consumed) check_tlc->complete No check_ph Verify pH (Optimal: 4-5) incomplete->check_ph check_stoich Check Reagent Stoichiometry (Excess NH2OH & Base) incomplete->check_stoich check_reagents Assess Reagent Quality (Fresh NH2OH) incomplete->check_reagents check_conditions Review Time/Temp (Reflux, Monitor) incomplete->check_conditions check_side_reactions Investigate Side Reactions (Avoid Strong Base) complete->check_side_reactions check_workup Optimize Workup/Isolation (Use Ice-Cold Water) complete->check_workup check_purity Verify Starting Material Purity complete->check_purity

Caption: Troubleshooting workflow for low oxime synthesis yields.

Diagram 2: General Mechanism of Acid-Catalyzed Oxime Formation

Oxime_Formation_Mechanism cluster_stage1 Stage 1: Nucleophilic Addition cluster_stage2 Stage 2: Dehydration Aldehyde R-CHO Protonated_Aldehyde Aldehyde Activation (Carbonyl Protonation) Aldehyde->Protonated_Aldehyde + H+ Carbinolamine Carbinolamine Intermediate (Tetrahedral) Protonated_Aldehyde->Carbinolamine + H2N-OH Hydroxylamine H2N-OH (Nucleophile) Protonated_Carbinolamine Intermediate Protonation (Forms Good Leaving Group) Carbinolamine->Protonated_Carbinolamine + H+ Oxime_Formation Water Elimination Protonated_Carbinolamine->Oxime_Formation - H2O Oxime R-CH=NOH (Final Product) Oxime_Formation->Oxime - H+

Caption: The two-stage mechanism of acid-catalyzed oxime formation.[2]

References

Technical Support Center: Purification of 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 3,4,5-Trimethoxybenzaldehyde oxime by recrystallization, designed for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, experience-driven approach to the purification of this compound via recrystallization. Moving beyond a simple list of steps, we will explore the fundamental principles governing the technique, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[1] It leverages the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures. The foundational principle is that the solubility of most solids increases with temperature.[2]

An ideal recrystallization process adheres to the following logic:

  • Dissolution: The impure solid (solute) is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Impurity Segregation: Impurities present in the crude material will either be insoluble in the hot solvent (and can be removed by hot filtration) or will be present in such small quantities that they remain dissolved in the cold solvent.[3]

  • Crystallization: As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The ordered crystal lattice selectively incorporates molecules of the target compound, excluding the dissimilar impurity molecules.[1]

  • Isolation: The purified crystals are then separated from the impurity-rich solution (the "mother liquor") by filtration.

The success of this entire process hinges on the selection of an appropriate solvent.[4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the purification of this compound. Ethanol is often a suitable solvent for oximes and related structures.[5]

Materials & Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water (for solvent mixture, if needed)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Solvent Selection (Small-Scale Test):

    • Place approximately 50 mg of your crude oxime into a small test tube.

    • Add the potential solvent (e.g., ethanol) dropwise at room temperature, stirring after each addition. The ideal solvent will not dissolve the compound at this stage.[3]

    • Gently heat the test tube. The compound should dissolve completely at or near the solvent's boiling point.[1]

    • Allow the solution to cool to room temperature, then place it in an ice bath. A large crop of crystals should form. This confirms the solvent is suitable.

  • Dissolution of the Crude Product:

    • Place the bulk of your crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of ethanol and begin heating the mixture on a hot plate with gentle stirring.

    • Continue to add the hot solvent in small portions until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent required to create a saturated solution and maximize your yield.[2][6]

  • Decolorization (Optional):

    • If your hot solution has a noticeable color (e.g., yellow from impurities), remove it from the heat.

    • Add a very small amount (spatula tip) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[7]

  • Hot Filtration (Optional, but Recommended):

    • This step removes insoluble impurities (including charcoal, if used).

    • Place a fluted filter paper in a glass funnel. Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate or by rinsing with hot solvent. This prevents premature crystallization in the funnel.[8]

    • Quickly pour the hot solution through the preheated funnel into the clean flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.[2] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[9]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Collect the crystals by vacuum filtration, transferring the solid and solvent slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor from the crystal surfaces.[1] Using cold solvent minimizes the loss of the purified product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass, break up any clumps, and allow them to air dry completely. For optimal drying, use a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Finishing Start Start with Crude Oxime Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (Optional) Removes insoluble impurities Dissolve->Hot_Filter Cool Slow Cooling to Room Temp Hot_Filter->Cool Ice_Bath Cool in Ice Bath Maximizes precipitation Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Separates crystals from mother liquor Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Troubleshooting Guide

This section addresses common issues encountered during recrystallization in a direct Q&A format.

Q1: My product isn't crystallizing, even after cooling in an ice bath. What went wrong?

A1: This is a frequent issue, typically caused by one of two things:

  • Excess Solvent: You may have used too much solvent during the dissolution step. The solution is not sufficiently saturated for crystals to form.[7]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again slowly.[9]

  • High Impurity Load: A very high concentration of impurities can inhibit crystallization.

    • Solution: If reducing the solvent volume fails, remove the solvent entirely by rotary evaporation and attempt the recrystallization again, perhaps after a preliminary purification step like column chromatography.[7] You can also try to induce crystallization by scratching the inside surface of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[6][8]

Q2: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[7] The melting point of a compound is often depressed by the presence of impurities.

  • Possible Causes: The solution is cooling too quickly, the solution is too concentrated, or the boiling point of the solvent is higher than the impure compound's melting point.

  • Troubleshooting Steps:

    • Reheat the flask to dissolve the oil completely.

    • Add a small amount of additional hot solvent to slightly dilute the solution.

    • Allow the solution to cool much more slowly. You can insulate the flask with paper towels to slow heat loss.[7]

    • Inducing crystallization by scratching or seeding just as the solution becomes cloudy can provide nucleation sites for crystal growth rather than oil formation.[7]

Q3: My final yield of pure oxime is very low. Why did this happen?

A3: A low yield can be frustrating but is often preventable. Common causes include:

  • Using too much solvent: This is the most common reason. A significant portion of your product will remain dissolved in the mother liquor even when cold.[7][9] Always use the minimum amount of hot solvent.

  • Premature crystallization: If the product crystallized in the funnel during hot filtration, you will lose that material. Ensure your filtration apparatus is thoroughly preheated.[8]

  • Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

  • Incomplete initial reaction: The crude material may have contained a low percentage of the desired oxime to begin with.[7]

Visual Troubleshooting Guide

// Oiling Out Path Oiling_Out_Yes [label="Yes", color="#5F6368"]; Reheat [label="1. Reheat to Dissolve Oil", fillcolor="#E8F0FE", fontcolor="#202124"]; Add_Solvent [label="2. Add Small Amount of\nAdditional Hot Solvent", fillcolor="#E8F0FE", fontcolor="#202124"]; Slow_Cool [label="3. Cool Very Slowly\n(Insulate Flask)", fillcolor="#E8F0FE", fontcolor="#202124"]; Oiling_Out -> Reheat [label="Yes"]; Reheat -> Add_Solvent; Add_Solvent -> Slow_Cool;

// No Crystals Path No_Crystals_Yes [label="Yes", color="#5F6368"]; Too_Much_Solvent [label="Likely Too Much Solvent Used", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Boil_Off [label="1. Reheat and Boil Off\nSome Solvent", fillcolor="#E8F0FE", fontcolor="#202124"]; Induce [label="2. Try to Induce Crystallization\n(Scratch / Seed Crystal)", fillcolor="#E8F0FE", fontcolor="#202124"]; No_Crystals -> Too_Much_Solvent [label="Yes"]; Too_Much_Solvent -> Boil_Off; Boil_Off -> Induce; } . Caption: Decision tree for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The most probable impurity is the unreacted starting material, 3,4,5-Trimethoxybenzaldehyde.[10] Other potential impurities could arise from the synthesis of the aldehyde itself, which often starts from compounds like vanillin or gallic acid.[11][12] Therefore, intermediates such as 5-bromovanillin or syringaldehyde could also be present in trace amounts.[10]

Q2: How do I know if my final product is pure?

A2: The most common and accessible method in a synthesis lab is melting point determination. Pure crystalline solids have a sharp melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be both depressed (lower) and broadened.[13] Compare your experimental melting point to the literature value.

Q3: What is the expected melting point for the starting material and the final product?

A3: A significant difference in melting points is advantageous for purification.

  • 3,4,5-Trimethoxybenzaldehyde (Starting Material): 72-75 °C[10]

  • This compound (Product): 83–86 °C[14] A sharp melting point in the 83-86 °C range for your final product is a strong indicator of successful purification.

Q4: My crude material is slightly yellow. Will recrystallization remove the color?

A4: Yes, recrystallization is often effective at removing colored impurities. If a yellow tint persists in the hot solution, using a small amount of activated charcoal before the hot filtration step is highly effective at adsorbing these impurities, resulting in a colorless filtrate and, ultimately, white crystals.[7]

Q5: Can I use a solvent mixture like ethanol/water?

A5: Yes, a two-solvent system is a powerful technique, especially if no single solvent has the ideal solubility properties.[4] In an ethanol/water system, you would dissolve the oxime in the minimum amount of hot ethanol (the "soluble" solvent) and then add hot water (the "anti-solvent" or "insoluble" solvent) dropwise until the solution just becomes cloudy. A drop or two of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[13]

Data Summary Table

Compound / SolventMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
3,4,5-Trimethoxybenzaldehyde C₁₀H₁₂O₄196.2072-75[15]163-165 (at 10 mmHg)Likely primary impurity.
This compound C₁₀H₁₃NO₄211.21[16]83-86[14]N/ATarget compound.
Ethanol C₂H₅OH46.07-11478Good general solvent for oximes.
Methanol CH₃OH32.04-9865Also a potential solvent, lower boiling point.
Water H₂O18.020100Oxime is likely insoluble; useful as an anti-solvent.[14]

References

Technical Support Center: Purifying 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of 3,4,5-Trimethoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific purification process. As Senior Application Scientists, we have structured this guide to explain not just the how, but the why behind each step, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions you might have before beginning the purification protocol.

Q1: What is the most appropriate stationary phase for purifying this compound?

A1: Standard silica gel (60 Å pore size, 60-120 or 200-400 mesh) is the most common and effective stationary phase for this application.[1][2] Silica gel is a polar adsorbent, making it well-suited for separating compounds of moderate polarity like aromatic oximes from less polar starting materials (the aldehyde) or non-polar byproducts. Its slightly acidic nature is generally tolerated by this oxime, but stability should always be verified.[3][4]

Q2: How do I select the right mobile phase (eluent) for my column?

A2: The ideal mobile phase is determined by Thin-Layer Chromatography (TLC) analysis prior to running the column.[5][6] The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.3-0.4. This Rf value typically ensures good separation and a reasonable elution time. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve the target Rf.

Q3: Is this compound stable on silica gel?

A3: Generally, aromatic aldoximes are stable enough for purification on silica gel. However, the slightly acidic nature of silica can potentially cause degradation or rearrangement for highly sensitive compounds.[3][7][8] There are instances where oximes have been observed to decompose under certain analytical conditions, such as high temperatures in a GC inlet, which underscores the need for mild purification conditions.[9] It is best practice to perform a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (degradation products) appear.

Q4: What are the likely impurities I need to separate from the oxime?

A4: The primary impurities will depend on the synthetic route but typically include:

  • Unreacted 3,4,5-Trimethoxybenzaldehyde: The starting material is less polar than the oxime and will elute first.[10]

  • Hydroxylamine Reagents: Excess hydroxylamine salts are highly polar and will remain at the baseline of the TLC plate or the top of the column.

  • Side-Reaction Products: Depending on the reaction conditions, minor byproducts from side reactions could be present.

Q5: How should I prepare and load my crude sample onto the column?

A5: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase solvent (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the column bed.[11]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. This method often results in better separation.[11]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography process.

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column. 1. Mobile phase is not polar enough: The solvent system lacks the strength to move the oxime down the column.[3] 2. Compound Degradation/Irreversible Binding: The oxime may have degraded on the acidic silica surface, or is too polar to be eluted by the chosen solvent.[3][8]1. Increase Solvent Polarity: Gradually increase the percentage of the polar component (e.g., ethyl acetate) in your mobile phase. Perform this change slowly to avoid cracking the column.[3] 2. Perform a "Methanol Purge": If the compound is still on the column, flush the column with 100% methanol to elute highly polar compounds. This will likely co-elute all remaining substances but can help confirm if your product was strongly bound.[8] 3. Test for Stability: Conduct a 2D TLC to check for on-plate degradation. If unstable, consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[3][4]
Product is eluting with impurities (poor separation). 1. Incorrect Mobile Phase: The chosen eluent does not provide sufficient resolution between the oxime and impurities. 2. Column Overloading: Too much sample was loaded for the amount of silica gel used. 3. Poor Column Packing: The column bed may have cracks or channels, leading to uneven solvent flow. 4. Sample Band was too wide: The sample was dissolved in too much solvent during loading.[11]1. Re-optimize Mobile Phase: Use TLC to test different solvent systems. Sometimes adding a third solvent in a small percentage can improve separation. 2. Reduce Sample Load: A general rule is to use a 1:30 to 1:100 ratio of crude sample to silica gel by weight. 3. Repack the Column: Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles. Add a layer of sand on top to protect the surface.[11] 4. Use Dry Loading: This technique creates a very narrow initial band, which is ideal for difficult separations.[11]
Product band is streaking or tailing. 1. High Compound Polarity: The oxime's hydroxyl group can have strong interactions with the silica's silanol groups, causing tailing.[12] 2. Sample is too concentrated during elution. 3. Acid-Base Interactions: The acidic silica may be interacting with the slightly basic oxime.1. Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier like methanol or a few drops of acetic acid to the eluent. This can help to occupy the active sites on the silica gel and improve peak shape. 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help sharpen the tailing end of the band.[3] 3. Consider Deactivated Silica: If tailing is severe, use silica gel that has been pre-treated with a base like triethylamine.
The oxime appears to be converting to the nitrile on analysis. 1. Analysis-Induced Decomposition: Aldoximes can sometimes undergo dehydration to form nitriles under the high-temperature conditions of a Gas Chromatography (GC) injection port.[9] 2. On-Column Degradation: While less common at room temperature, prolonged exposure to acidic silica could potentially facilitate this conversion.1. Verify Purity with NMR: Use 1H NMR spectroscopy to confirm the purity of your fractions. This technique is non-destructive and will clearly distinguish between the oxime and nitrile.[9] 2. Use HPLC for Purity Analysis: If available, HPLC is a more suitable method for analyzing the purity of thermally sensitive compounds.[13] 3. Minimize Time on Column: Do not let the column run overnight. Elute the compound as efficiently as possible.

Experimental Protocols & Visual Workflows

Protocol 1: TLC Analysis for Mobile Phase Selection
  • Dissolve a small amount of the crude reaction mixture in a volatile solvent.

  • Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Prepare a developing chamber with a candidate solvent mixture (e.g., 80:20 Hexane:Ethyl Acetate).

  • Place the TLC plate in the chamber and allow the solvent to ascend to near the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). The oxime and starting aldehyde should be UV active.

  • Calculate the Rf value for the product spot. Adjust the solvent ratio until the Rf is between 0.3 and 0.4.[6]

Column Chromatography Workflow

The following diagram illustrates the logical flow of the entire purification process.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Method) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final 9. Characterize Pure Product (NMR, MP, etc.) Evaporate->Final

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this diagram to diagnose issues during your purification.

G Start Problem Encountered Q1 Is the product eluting at all? Start->Q1 A1_No Increase Mobile Phase Polarity Q1->A1_No No A1_Yes Is separation from impurities adequate? Q1->A1_Yes Yes A2_No Re-optimize Solvent System via TLC Consider Dry Loading Check Sample Load A1_Yes->A2_No No A2_Yes Is the product band streaking or tailing? A1_Yes->A2_Yes Yes A3_Yes Add Modifier to Eluent (e.g., 0.5% MeOH) Use Deactivated Silica A2_Yes->A3_Yes Yes A3_No Check for on-column degradation (2D TLC / NMR of crude vs. final) A2_Yes->A3_No No

Caption: Decision tree for chromatography troubleshooting.

Reference Data

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Formula C10H13NO4[14]
Molar Mass 211.21 g/mol [14]
Appearance White to light yellow solid[1][15]
Melting Point 83-86 °C[1][2]
Solubility Soluble in methanol, DMSO. Slightly soluble in water.[15][16][17]
Table 2: Common Chromatography Solvents (Increasing Polarity)
SolventPolarity Index
Hexane / Petroleum Ether0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether2.8
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Methanol (MeOH)5.1
Water10.2

Source: Data compiled from various standard organic chemistry resources.

References

Technical Support Center: Synthesis of 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and workup of this compound.

Issue 1: Low or No Product Yield

"I followed the standard procedure (reacting 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride and a base), but my final yield is very low. What went wrong?"

Several factors can contribute to poor yields in oxime formation. Let's break down the most common culprits.

Possible Cause 1: Incorrect pH The formation of an oxime is a pH-dependent reaction. The process involves nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon, followed by dehydration.[1]

  • Too Acidic (pH < 4): The hydroxylamine nucleophile (pKa ≈ 6) becomes fully protonated to NH₃OH⁺. This renders it non-nucleophilic, halting the initial addition step.

  • Too Basic (pH > 7): While the hydroxylamine is a free nucleophile, there isn't enough acid to catalyze the crucial dehydration of the carbinolamine intermediate.

Solution: The optimal pH is typically weakly acidic, around 4-5.[1] When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base like sodium acetate or pyridine is added to neutralize the excess HCl and buffer the solution in the optimal range.[2][3] Ensure your base is added in the correct stoichiometric amount.

Possible Cause 2: Incomplete Reaction The reaction may simply not have gone to completion. Reaction times can vary based on temperature and concentration.

  • Standard Protocol: A common method involves refluxing the aldehyde, hydroxylamine sulfate, and sodium acetate in methanol for 4–5 hours.[2]

Solution:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting aldehyde. The aldehyde is significantly more nonpolar than the resulting oxime.

  • Extend Reaction Time: If starting material is still present after the recommended time, consider extending the reflux period.

Issue 2: My Product is Unstable and Decomposes Over Time

"I successfully isolated my oxime, but upon storage or during subsequent steps, I'm seeing the reappearance of the starting aldehyde in my analytical data (e.g., NMR, LC-MS)."

This is a classic case of product instability, driven by hydrolysis.

Cause: Hydrolysis of the Oxime The formation of an oxime is a reversible reaction.[4] In the presence of water and an acid catalyst, the C=N bond of the oxime can be hydrolyzed back to the corresponding aldehyde and hydroxylamine.[4][5]

G Oxime 3,4,5-Trimethoxy- benzaldehyde Oxime ProtonatedOxime Protonated Oxime (Activated for attack) Oxime->ProtonatedOxime + H⁺ Carbinolamine Carbinolamine Intermediate ProtonatedOxime->Carbinolamine + H₂O (Nucleophilic Attack) Aldehyde 3,4,5-Trimethoxy- benzaldehyde Carbinolamine->Aldehyde - NH₂OH - H⁺ Hydroxylamine Hydroxylamine

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure your final product is thoroughly dried and stored in a desiccator, away from atmospheric moisture.

  • Neutral pH: Avoid acidic conditions during workup and storage. If you performed an acidic wash, ensure all acid is removed with a subsequent bicarbonate or water wash.

  • Aprotic Solvents: Store the compound in a dry, aprotic solvent if solution storage is necessary.

Issue 3: Unexpected Peaks in Spectroscopic Data (NMR, IR, MS)

"My ¹H NMR spectrum shows the expected oxime peaks, but there are other signals I can't identify. How do I determine the byproducts?"

Identifying byproducts requires a systematic comparison of your data against the expected spectra of the starting material, product, and likely side-products.

Key Byproduct Suspects:
  • Unreacted 3,4,5-Trimethoxybenzaldehyde: The most common impurity.

  • 3,4,5-Trimethoxybenzamide: Formed via an acid-catalyzed Beckmann rearrangement.

  • 3,4,5-Trimethoxybenzonitrile: Can also be formed from a Beckmann rearrangement of an aldoxime.[6][7]

Comparative Analytical Data

The table below summarizes the key expected analytical signals for the main components. Use this as a reference to analyze your spectra.

Compound¹H NMR Signals (CDCl₃, δ ppm)¹³C NMR Signals (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)MS (m/z)
Starting Aldehyde ~9.8 (s, 1H, -CHO), ~7.1 (s, 2H, Ar-H), ~3.9 (s, 9H, -OCH₃)[8]~191 (C=O), ~154 (Ar-C-O), ~144 (Ar-C-O), ~107 (Ar-C-H), ~61 (p-OCH₃), ~56 (o-OCH₃)[8]~1680-1700 (C=O stretch)196 [M]⁺, 197 [M+H]⁺
Product Oxime ~8.1 (s, 1H, -CH=N), ~7.5 (s, 1H, N-OH), ~6.8 (s, 2H, Ar-H), ~3.9 (s, 9H, -OCH₃)~150 (C=N), ~153 (Ar-C-O), ~140 (Ar-C-O), ~104 (Ar-C-H), ~61 (p-OCH₃), ~56 (o-OCH₃)~3100-3600 (broad, O-H), ~1640-1680 (C=N), ~930-960 (N-O)[5]211 [M]⁺[9]
Benzamide Byproduct ~7.8-8.2 (broad s, 2H, -NH₂), ~7.0-7.5 (Ar-H), ~3.9 (s, 9H, -OCH₃)~168 (C=O), ~153 (Ar-C-O), ~141 (Ar-C-O), ~105 (Ar-C-H), ~61 (p-OCH₃), ~56 (o-OCH₃)~3100-3500 (N-H stretch, two bands), ~1640-1680 (C=O, Amide I)211 [M]⁺
Benzonitrile Byproduct ~7.0-7.2 (Ar-H), ~3.9 (s, 9H, -OCH₃)~118 (C≡N), ~153 (Ar-C-O), ~142 (Ar-C-O), ~110 (Ar-C-H), ~61 (p-OCH₃), ~56 (o-OCH₃)~2220-2260 (C≡N stretch, sharp)195 [M]⁺

Note: Exact chemical shifts (δ) can vary slightly based on solvent and concentration.

Frequently Asked Questions (FAQs)

Q1: What is the Beckmann rearrangement and why might it occur in my reaction?

The Beckmann rearrangement is a reaction of an oxime that rearranges to form an amide or a nitrile, typically under acidic conditions.[6][10][11] For an aldoxime like ours, the reaction can proceed to a primary amide or, with dehydration, a nitrile.

G cluster_0 Beckmann Rearrangement Pathway Oxime Aldoxime ProtonatedOxime Protonated Oxime NitriliumIon Nitrilium Ion Intermediate Amide Primary Amide (e.g., 3,4,5-Trimethoxybenzamide) Nitrile Nitrile (e.g., 3,4,5-Trimethoxybenzonitrile)

This side reaction is favored by strong acids (e.g., sulfuric acid, phosphorus pentachloride) and heat.[10] If your reaction conditions are too acidic or if you use a strong acid in your workup, you risk promoting this byproduct formation.

Q2: How can I effectively purify my this compound from the starting material and byproducts?

Purification relies on exploiting the differences in polarity and acidity between the components.

  • Recrystallization: This is often the most effective method. The oxime is a crystalline solid.[2] A suitable solvent system (e.g., ethanol/water, toluene) can be used to selectively crystallize the product, leaving more soluble impurities like the starting aldehyde in the mother liquor.

  • Column Chromatography: Silica gel chromatography can effectively separate the components. The polarity order is typically: Aldehyde (least polar) < Nitrile < Oxime < Amide (most polar). A gradient elution with a solvent system like hexane/ethyl acetate is recommended.

  • Acid/Base Extraction: To remove unreacted acidic hydroxylamine or basic pyridine, a liquid-liquid extraction is useful.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl) to remove any basic catalysts.[1]

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted hydroxylamine and acidic impurities.

    • Wash with brine and dry over an anhydrous salt (e.g., Na₂SO₄).

Q3: Does the E/Z isomerism of the oxime matter for my application?

Yes, it can. Oximes can exist as two geometric isomers (E and Z, formerly syn and anti) due to the C=N double bond.[5] For this compound, these isomers will have slightly different physical properties and spectroscopic signatures. The reaction of benzaldehyde with hydroxylamine often yields a mixture of isomers, with the Z-isomer sometimes being the major product.[12] For many applications, a mixture of isomers is acceptable. However, for specific downstream reactions, such as a stereospecific Beckmann rearrangement, the isomer ratio is critical as the group anti to the hydroxyl group is the one that migrates.[10] If your application is sensitive to stereoisomerism, you may need to separate the isomers using chromatography or fractional crystallization.

Experimental Protocol: Purification by Recrystallization

This protocol provides a general guideline for purifying the crude product.

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot gravity filtration to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight. The reported melting point is 83–86°C.[2]

References

Technical Support Center: Optimizing Reaction Conditions for 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3,4,5-Trimethoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this important chemical transformation. As a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent Trimethoprim, mastering the synthesis of this oxime is crucial.[1][2][3] This document provides a comprehensive resource to navigate the nuances of this reaction, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a condensation reaction between 3,4,5-Trimethoxybenzaldehyde and a hydroxylamine source, typically hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate.[4][5] This reaction forms the oxime and a water molecule.[6] The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde.[7]

Q2: What are the typical starting materials and reagents?

A2: The primary starting material is 3,4,5-Trimethoxybenzaldehyde. The key reagent is a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate.[4][5] A base, like sodium acetate or potassium carbonate, is often used to neutralize the acid released from the hydroxylamine salt, which in turn liberates the free hydroxylamine for the reaction.[4][8] Common solvents include methanol, ethanol, or a mixture of water and an organic solvent.[4][8][9]

Q3: What are the critical parameters that influence the reaction's success?

A3: Several factors can significantly impact the yield and purity of the final product. These include:

  • pH of the reaction medium: The reaction is typically favored in weakly acidic conditions.[6]

  • Reaction Temperature: Temperature can affect the reaction rate and the stability of the product.

  • Choice of Solvent: The solvent system influences the solubility of reactants and can affect the reaction equilibrium.

  • Stoichiometry of Reactants: The molar ratios of the aldehyde, hydroxylamine salt, and base are crucial for driving the reaction to completion.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[4] By spotting the reaction mixture alongside the starting aldehyde on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Hydroxylamine

  • Explanation: Hydroxylamine hydrochloride or sulfate salts are stable, but the free hydroxylamine base is less so. If the base used to liberate the free hydroxylamine is not effective, or if the hydroxylamine has degraded, the reaction will not proceed.

  • Solution:

    • Ensure you are using a suitable base (e.g., sodium acetate, potassium carbonate) in an appropriate stoichiometric amount to neutralize the hydrochloride or sulfate.[4][8]

    • Use fresh, high-quality hydroxylamine salt.

Possible Cause 2: Incorrect pH

  • Explanation: The oximation reaction is pH-sensitive. A strongly acidic medium can protonate the hydroxylamine, reducing its nucleophilicity. A strongly basic medium can lead to undesired side reactions of the aldehyde. The reaction is generally most efficient in a weakly acidic medium.[6]

  • Solution:

    • If using a hydroxylamine salt and a base, ensure the stoichiometry is correct to establish a suitable pH buffer.

    • Consider using a solvent system that helps maintain an optimal pH, such as a methanol/water mixture.[9] One study found that using mineral water, which contains various salts, can accelerate the reaction and improve yields.[9][10]

Possible Cause 3: Incomplete Reaction

  • Explanation: The reaction may not have reached completion due to insufficient reaction time or temperature.

  • Solution:

    • Monitor the reaction progress using TLC until the starting aldehyde is no longer visible.[4]

    • If the reaction is sluggish at room temperature, consider gentle heating or refluxing, as described in some procedures.[4] One method suggests refluxing for 4-5 hours.[4]

Issue 2: Presence of Impurities in the Final Product

Possible Cause 1: Unreacted Starting Material

  • Explanation: If the reaction does not go to completion, the final product will be contaminated with 3,4,5-Trimethoxybenzaldehyde.

  • Solution:

    • Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

    • Purify the crude product using recrystallization or column chromatography.

Possible Cause 2: Side Reactions

  • Explanation: Aldehydes can undergo other reactions under certain conditions. For instance, in strongly basic conditions, a Cannizzaro reaction could be a competing pathway, although less likely under typical oximation conditions.

  • Solution:

    • Maintain careful control over the reaction pH.

    • Purify the product to remove any byproducts.

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause 1: Product "Oiling Out" During Recrystallization

  • Explanation: This occurs when the boiling point of the recrystallization solvent is higher than the melting point of the product, or if the product is not dissolving properly.

  • Solution:

    • Choose a recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature.

    • Ensure the product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly.

Possible Cause 2: Co-precipitation of Impurities

  • Explanation: If the crude product is highly impure, impurities may crystallize along with the desired oxime.

  • Solution:

    • Consider a pre-purification step, such as washing the crude product with a solvent that dissolves the impurities but not the product.

    • If recrystallization is ineffective, column chromatography is a more robust purification method.[4]

Experimental Protocols

Protocol 1: Synthesis using Hydroxylamine Sulfate and Sodium Acetate in Methanol

This protocol is adapted from a documented synthesis of this compound.[4]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Hydroxylamine sulfate

  • Sodium acetate

  • Methanol

  • Demineralized water

Procedure:

  • In a round-bottom flask, prepare a mixture of hydroxylamine sulfate (1.0 eq) and sodium acetate (5.0 eq).

  • Add a solution of 3,4,5-Trimethoxybenzaldehyde (1.0 eq) in methanol.

  • Reflux the reaction mixture for 4-5 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Add demineralized water to the residue and cool the mixture to 5-8°C to precipitate the product.

  • Filter the white crystalline solid, wash with cold water, and dry.

Protocol 2: Catalyst-Free Synthesis in a Methanol/Mineral Water System

This environmentally friendly protocol operates at room temperature.[9]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Methanol

  • Mineral water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • In a reaction vessel, combine 3,4,5-Trimethoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Add a 1:1 (v/v) mixture of methanol and mineral water.

  • Stir the reaction at room temperature, monitoring by TLC. The reaction is often complete within a short time (e.g., 10 minutes for similar aryl aldehydes).[9]

  • Upon completion, perform a work-up by adding a mixture of ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

Data Presentation

ParameterProtocol 1Protocol 2Reference
Hydroxylamine Source Hydroxylamine sulfateHydroxylamine hydrochloride[4][9]
Base Sodium acetateNone (salts in mineral water may play a role)[4][9]
Solvent Methanol1:1 Methanol/Mineral Water[4][9]
Temperature RefluxRoom Temperature[4][9]
Reaction Time 4-5 hoursTypically short (e.g., 10 minutes for similar aldehydes)[4][9]

Visualizing the Workflow

Reaction Pathway

Reaction_Pathway Aldehyde 3,4,5-Trimethoxybenzaldehyde Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Oxime This compound Intermediate->Oxime - H2O Water Water (H2O) Intermediate->Water

Caption: General reaction pathway for oxime formation.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Hydroxylamine, Base) Start->Check_Reagents Check_pH Verify Reaction pH (Weakly Acidic) Start->Check_pH Check_Conditions Optimize Time & Temperature Start->Check_Conditions Success High Yield, Pure Product Check_Reagents->Success Reagents OK Check_pH->Success pH Optimal Check_Conditions->Success Conditions Optimized Purification_Issues Purification Problems Recrystallization Optimize Recrystallization Solvent & Technique Purification_Issues->Recrystallization Column_Chromatography Perform Column Chromatography Recrystallization->Column_Chromatography Ineffective Recrystallization->Success Effective Column_Chromatography->Success

Caption: A logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Stability of 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3,4,5-Trimethoxybenzaldehyde Oxime. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in various experimental settings. Understanding the factors that govern its stability is paramount for ensuring the reproducibility and success of your synthetic and analytical endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and storage of this compound.

Q1: What are the primary factors influencing the stability of this compound in solution?

The stability of an oxime linkage is not absolute and is governed by a combination of intrinsic molecular properties and external environmental factors.[1] For this compound, the key factors to control are:

  • pH: The single most critical factor. Oxime hydrolysis is acid-catalyzed.[2][3] Solutions with a pH below 6 will significantly accelerate the degradation of the oxime back to its parent aldehyde.[4][5] The compound is most stable in neutral or slightly acidic solutions, with some oximes showing maximum stability between pH 2 and 3, although this can be compound-specific.[6]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential degradation pathways.[4] Thermal decomposition can also occur, leading to the formation of various byproducts.[7][8]

  • Solvent Choice: The nature of the solvent plays a crucial role. Protic solvents, especially water and alcohols, can participate directly in hydrolysis. The presence of acidic impurities in the solvent can also initiate degradation. For this reason, anhydrous, aprotic solvents are often preferred for storage.

  • Light Exposure: Aromatic oximes can be susceptible to photo-induced reactions.[9][10] Exposure to UV light can lead to the formation of aldehydes and nitriles through complex radical pathways.[9] Storing solutions in amber vials is a mandatory precaution.

Q2: My this compound solution is showing signs of degradation. What is the likely chemical process?

The most common degradation pathway for oximes in a laboratory setting is hydrolysis .[11][12] This is a reversible reaction where the C=N double bond of the oxime is cleaved by water, regenerating the parent 3,4,5-Trimethoxybenzaldehyde and hydroxylamine.[11] This process is significantly accelerated in the presence of acid, which protonates the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[2][13]

Hydrolysis_Mechanism Oxime This compound (R-CH=N-OH) ProtonatedOxime Protonated Oxime (R-CH=N+H-OH) Oxime->ProtonatedOxime + H⁺ (Acid Catalyst) Intermediate Tetrahedral Intermediate ProtonatedOxime->Intermediate + H₂O (Nucleophilic Attack) Aldehyde 3,4,5-Trimethoxybenzaldehyde (R-CH=O) Intermediate->Aldehyde Rearrangement & Loss of NH₂OH Hydroxylamine Hydroxylamine (NH2OH) H_plus_out H⁺ Aldehyde->H_plus_out + H⁺ (Catalyst Regenerated) H2O H₂O H_plus H⁺ Stability_Workflow Prep Prepare Oxime Stock Solution in Test Solvent Aliquot Aliquot into Amber Vials Prep->Aliquot Store Store Under Defined Conditions (Temp, Light) Aliquot->Store Sample Sample at Time Points (T=0, 2h, 24h, etc.) Store->Sample Analyze Analyze via RP-HPLC Sample->Analyze Data Quantify Peak Areas (Oxime vs. Aldehyde) Analyze->Data Plot Plot % Remaining vs. Time Data->Plot Conclusion Determine Stability Profile Plot->Conclusion

References

handling and storage recommendations for 3,4,5-Trimethoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,4,5-Trimethoxybenzaldehyde Oxime (CAS No. 39201-89-3). This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this valuable synthetic intermediate. As a key building block in the synthesis of pharmaceuticals like trimethoprim, its integrity is paramount to successful research outcomes[1]. This guide provides direct answers to common questions and robust troubleshooting protocols grounded in established safety and chemical data.

Part 1: Frequently Asked Questions (FAQs) - Core Handling & Storage

This section addresses the most common inquiries regarding the day-to-day management of this compound in a laboratory setting.

Q1: What are the primary hazards I should be aware of when working with this compound?

This compound is classified as an irritant and requires careful handling to avoid exposure. The primary hazards, according to the Globally Harmonized System (GHS), are:

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, or inflammation.[2][3]

  • H319: Causes serious eye irritation. Contact with eyes can result in significant discomfort and potential damage.[2][3]

  • H335: May cause respiratory irritation. Inhalation of the powder or dust can irritate the respiratory tract.[3]

Due to these hazards, appropriate personal protective equipment (PPE), including lab coats, safety goggles with side shields, and chemical-resistant gloves, is mandatory[3][4]. All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk[5][6].

Q2: What is the recommended procedure for receiving and unpacking this compound?

Upon receipt, inspect the external packaging for any signs of damage. The unpacking process should be conducted in a designated laboratory area, not in an office or public space.

  • Wear appropriate PPE (gloves, safety glasses) before handling the package.

  • Carefully open the outer packaging and inspect the primary container's integrity. Ensure the cap is tightly sealed and there are no cracks or breaks in the bottle.

  • Verify that the product label matches your order information (Name, CAS Number, quantity).

  • Log the receipt date on the container. This is crucial for tracking the compound's age, as stability data may not always define a strict expiration date.

Q3: What are the optimal long-term storage conditions for this compound?

To ensure the stability and purity of this compound, adhere to the following storage conditions:

  • Temperature: Store in a cool, dry place. A recommended storage temperature is between 15–25 °C (59–77 °F)[7]. Avoid extreme temperatures or temperature cycling.

  • Atmosphere: Keep the container tightly closed to protect it from atmospheric moisture and air[5][6].

  • Location: Store in a well-ventilated area designated for chemical storage[5][6].

  • Light: While not explicitly stated as light-sensitive in most safety data sheets, it is good practice to store chemical intermediates away from direct sunlight.

Q4: What materials are chemically incompatible with this compound?

The primary incompatibility is with strong oxidizing agents [4][7][8]. Contact with strong oxidizers can lead to a violent reaction, potentially causing fire or explosion[7][8]. It is critical to segregate this compound from substances like nitrates, peroxides, and permanganates during storage and in experimental setups.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides guidance for specific issues that may arise during the storage or use of this compound.

Q5: The material, which should be a white or light-yellow powder, has developed a darker color or clumpy texture. Is it still viable for my experiment?

A change in physical appearance is a primary indicator of potential degradation or contamination.

  • Causality: Clumping often suggests moisture absorption, which can hydrolyze the oxime back to its parent aldehyde, especially under acidic or basic conditions. Discoloration may indicate oxidation or the presence of other impurities.

  • Troubleshooting Steps:

    • Do not use the material directly in a critical experiment.

    • Quarantine the container and label it clearly to prevent accidental use.

    • Perform a quality control check. The most definitive method is to re-characterize the material. A simple melting point determination can be very informative; the literature value for the parent aldehyde is 72-74 °C, while the oxime's melting point is around 83-86 °C[5][9]. A broad or depressed melting range suggests impurity. For more rigorous validation, techniques like NMR or FT-IR spectroscopy can confirm the compound's structural integrity.

    • If re-characterization is not possible, it is safest to dispose of the material according to your institution's hazardous waste guidelines.

Q6: I am having trouble dissolving the compound for my reaction. What solvents are recommended?

While its parent aldehyde is slightly soluble in water, the oxime's solubility characteristics may differ. The parent aldehyde is soluble in methanol at a concentration of 0.1 g/mL[1][5]. For the oxime, polar organic solvents are typically effective.

  • Recommended Solvents: Start with common polar aprotic solvents such as acetonitrile or polar protic solvents like methanol or ethanol, which were used in its synthesis[10].

  • Troubleshooting Poor Solubility:

    • Gentle Warming: Slightly warming the solvent may increase the dissolution rate.

    • Sonication: Using an ultrasonic bath can help break up solid agglomerates and enhance solubilization.

    • Solvent System: If a single solvent is ineffective, consider a co-solvent system, but ensure it is compatible with your downstream reaction conditions.

Part 3: Protocols, Data, & Workflows

This section provides structured data and step-by-step procedures for safe and effective laboratory operations.

Data Summary Table
ParameterValueSource(s)
CAS Number 39201-89-3[2][9]
Molecular Formula C₁₀H₁₃NO₄[2]
Molecular Weight 211.21 g/mol [2]
Appearance White to light yellow powder/flakes[4][5]
Recommended Storage 15–25 °C in a dry, well-ventilated area[5][6][7]
Primary Incompatibility Strong Oxidizing Agents[4][7][8]
GHS Hazard Codes H315, H319, H335[3]
Protocol 1: Standard Operating Procedure for Safe Handling
  • Preparation: Identify the quantity of material needed. Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Don PPE: Put on a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.

  • Weighing: Transport the sealed container to the fume hood. Open the container and use a clean spatula to carefully transfer the desired amount to a tared weigh boat. Avoid creating dust. If dust becomes airborne, cease work and allow the ventilation to clear it.

  • Closing: Immediately and tightly seal the main container after weighing.

  • Transfer: Transfer the weighed compound to your reaction vessel within the fume hood.

  • Clean-up: Clean the spatula and any affected surfaces. Dispose of the weigh boat and any contaminated materials (like disposable gloves) in the appropriate solid chemical waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn[4].

Protocol 2: Minor Spill Clean-up Procedure

This protocol is for small spills (typically <5 grams) within a fume hood. For larger spills, or any spill outside of containment, follow your institution's emergency procedures.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Wear PPE: Ensure you are wearing appropriate PPE, including double gloves if desired.

  • Containment: Do NOT use water. Use a dry clean-up method to avoid generating dust[4].

  • Clean-up: Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep or scoop the mixture into a labeled, sealable hazardous waste container[5].

  • Final Decontamination: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Disposal: Seal and label the waste container and dispose of it according to your institution's environmental health and safety guidelines.

Troubleshooting Workflow: Compound Integrity Assessment

This diagram outlines the decision-making process when assessing the quality of a stored container of this compound.

Compound Integrity Check start Start: Assess Compound Integrity q1 Is the container tightly sealed and undamaged? start->q1 q2 Does appearance match spec? (White/light-yellow powder) q1->q2 Yes fail Quarantine compound. Contact supplier. Do not use. q1->fail No q3 Has it been stored under recommended conditions? q2->q3 Yes reanalyze Consider re-analysis (e.g., Melting Point, NMR) before critical use q2->reanalyze No (e.g., clumpy, discolored) pass Proceed with experiment q3->pass Yes q3->reanalyze No

Caption: Decision workflow for assessing the viability of stored this compound.

References

Technical Support Center: A Guide to Successful Oxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxime synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of oximes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding oxime synthesis.

Q1: What is the fundamental reaction mechanism of oxime formation?

Oxime formation is a condensation reaction between an aldehyde or a ketone and hydroxylamine.[1][2] The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the oxime.[3][4] This reaction is reversible and its rate is highly pH-dependent.[5]

Q2: Why is pH control so critical in oxime synthesis?

The pH of the reaction medium is a crucial parameter in oxime synthesis.[5] The reaction requires a delicate balance:

  • Acidic Conditions (pH ~4-5): In a slightly acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.[5][6]

  • Neutral to Slightly Basic Conditions: These conditions favor the presence of the free, unprotonated hydroxylamine, which is the active nucleophile.[7][8]

  • Strongly Acidic Conditions (pH < 3): At very low pH, the hydroxylamine itself gets protonated, losing its nucleophilicity and thus slowing down or inhibiting the reaction.[6]

  • Strongly Basic Conditions: In a highly alkaline environment, hydroxylamine can become unstable and decompose.[8][9]

Therefore, maintaining the optimal pH, typically between 4 and 7, is essential for achieving high yields.[8]

Q3: What are the typical starting materials and reagents for oxime synthesis?

The primary starting materials are an aldehyde or a ketone and hydroxylamine.[1] Hydroxylamine is often used in the form of its hydrochloride salt (NH₂OH·HCl) due to its greater stability.[10][11] When using the hydrochloride salt, a base is required to liberate the free hydroxylamine in situ. Common bases include sodium acetate, sodium carbonate, pyridine, and sodium hydroxide.[5][8]

Q4: How do I choose an appropriate solvent for my oxime synthesis?

The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Ethanol and methanol are frequently used as they can dissolve both the carbonyl compound and the hydroxylamine salt/base system.[8] Aqueous-organic solvent mixtures are also common.[12] For green chemistry approaches, solvent-free grinding methods or using water as the solvent have been successfully employed.[8][13]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired oxime product. What are the likely causes and how can I fix this?

A: Low yields in oxime synthesis can stem from several factors. A systematic approach to troubleshooting is key.

Potential Cause 1: Suboptimal Reaction pH As discussed in the FAQs, incorrect pH is a primary culprit for low yields.

  • Troubleshooting Steps:

    • Measure the pH: Before and during the reaction, monitor the pH of your reaction mixture using pH paper or a calibrated pH meter.

    • Adjust the pH: If using hydroxylamine hydrochloride, ensure you have added a sufficient amount of a suitable base to bring the pH into the optimal 4-7 range.[5][8] Sodium acetate can act as a buffer in this range.

    • Consider the Base: The choice of base can be critical. For sensitive substrates, a milder base like sodium acetate or pyridine may be preferable to strong bases like sodium hydroxide.[8][14]

Potential Cause 2: Poor Quality or Degraded Reagents The purity of your starting materials is paramount for a successful reaction.

  • Troubleshooting Steps:

    • Check Aldehyde/Ketone Purity: Aldehydes are particularly susceptible to oxidation to carboxylic acids.[10] If your aldehyde has been stored for a long time, consider purifying it by distillation before use.

    • Use Fresh Hydroxylamine: Hydroxylamine and its salts can decompose over time, especially if not stored properly in a cool, dry place.[10] Using a fresh bottle of high-purity hydroxylamine hydrochloride is recommended.

Potential Cause 3: Inappropriate Reaction Temperature and Time The reaction kinetics are influenced by temperature.

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate.[8] Many procedures call for refluxing the reaction mixture.[5]

    • Prolong Reaction Time: Ketones, especially sterically hindered ones, react more slowly than aldehydes.[10] Extending the reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

Potential Cause 4: Steric Hindrance A sterically hindered carbonyl group can significantly slow down the nucleophilic attack of hydroxylamine.[10]

  • Troubleshooting Steps:

    • Increase Temperature and Time: As mentioned above, providing more thermal energy and allowing for a longer reaction time can help overcome the steric barrier.[10]

    • Use a Catalyst: Certain catalysts can facilitate the reaction with hindered substrates.[10]

A visual workflow for troubleshooting low yields:

Troubleshooting_Low_Yield start Low or No Oxime Yield check_pH Check Reaction pH start->check_pH pH_ok pH is Optimal (4-7) check_pH->pH_ok Yes pH_bad pH is Suboptimal check_pH->pH_bad No check_reagents Assess Reagent Quality pH_ok->check_reagents adjust_pH Adjust pH with Appropriate Base/Acid pH_bad->adjust_pH adjust_pH->check_pH success Improved Yield adjust_pH->success reagents_ok Reagents are Pure and Fresh check_reagents->reagents_ok Yes reagents_bad Reagents May Be Degraded check_reagents->reagents_bad No check_conditions Evaluate Reaction Conditions reagents_ok->check_conditions purify_reagents Purify Aldehyde/Ketone or Use Fresh Hydroxylamine reagents_bad->purify_reagents purify_reagents->start purify_reagents->success conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok Yes conditions_bad Temperature/Time May Be Insufficient check_conditions->conditions_bad No consider_sterics Consider Steric Hindrance conditions_ok->consider_sterics optimize_conditions Increase Temperature and/or Reaction Time conditions_bad->optimize_conditions optimize_conditions->start optimize_conditions->success consider_sterics->optimize_conditions

Caption: Troubleshooting logic for low oxime synthesis yields.

Issue 2: Incomplete Reaction

Q: My TLC analysis shows both the starting material and the product, even after a long reaction time. How can I drive the reaction to completion?

A: An incomplete reaction suggests that the reaction has reached equilibrium or is proceeding very slowly.

Potential Cause 1: Unfavorable Equilibrium Oxime formation is a reversible reaction.

  • Troubleshooting Steps:

    • Use Excess Reagent: Employing a slight excess (e.g., 1.1 to 1.5 equivalents) of hydroxylamine can help shift the equilibrium towards the product side.[8][14]

    • Remove Water: In some cases, removing the water formed during the reaction can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent, although this is less common for standard oxime syntheses.

Potential Cause 2: Insufficient Base If you are using hydroxylamine hydrochloride, an inadequate amount of base will result in an acidic environment where the concentration of free hydroxylamine is too low.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure you have used at least a stoichiometric amount of base relative to the hydroxylamine hydrochloride. Often, a slight excess of base is beneficial.

    • Add More Base: If the reaction has stalled, carefully add a small amount of additional base and monitor the progress by TLC.

Issue 3: Formation of Side Products

Q: I am observing unexpected spots on my TLC plate. What are the common side reactions in oxime synthesis and how can I minimize them?

A: The formation of side products can complicate purification and reduce the yield of your desired oxime.

Potential Side Reaction 1: Beckmann Rearrangement This is a common acid-catalyzed rearrangement of ketoximes to amides, and aldoximes to nitriles.[4][12] It is more likely to occur at elevated temperatures and in the presence of strong acids.[7][8]

  • Minimization Strategies:

    • Control pH: Maintain a neutral to slightly basic pH to avoid strong acid catalysis.[7]

    • Moderate Temperature: Avoid excessively high reaction temperatures.[8]

    • Careful Work-up: During the work-up, avoid washing with strong acids if your oxime is prone to rearrangement.

Potential Side Reaction 2: Aldehyde Self-Condensation/Polymerization Aldehydes can undergo self-condensation (e.g., aldol condensation) or polymerization, especially under strongly acidic or basic conditions.[8][9]

  • Minimization Strategies:

    • Maintain Optimal pH: Keep the pH within the recommended 4-7 range.[8]

    • Slow Addition: Add the aldehyde slowly to the solution of hydroxylamine to keep its instantaneous concentration low.[8]

A diagram illustrating the main reaction and a common side reaction:

Reaction_Pathways carbonyl Aldehyde/Ketone (R-CO-R') oxime Desired Oxime (R-C(=NOH)-R') carbonyl->oxime + NH2OH (Optimal pH, Temp) hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime amide Amide (Side Product) (via Beckmann Rearrangement) oxime->amide Strong Acid / High Temp

Caption: Desired oxime formation versus the Beckmann rearrangement side reaction.

Issue 4: Difficulty in Product Purification

Q: I am struggling to purify my oxime product. What are the common impurities and the best purification methods?

A: Purification challenges often arise from unreacted starting materials, side products, and the physical properties of the oxime itself.

Common Impurities:

  • Unreacted aldehyde or ketone

  • Side products from Beckmann rearrangement or self-condensation

  • Inorganic salts from the base used (e.g., NaCl if using NaOH with NH₂OH·HCl)

Purification Strategies:

  • Recrystallization: If your oxime is a solid, recrystallization is often the most effective method for achieving high purity.[15] Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find the optimal conditions.

  • Aqueous Work-up: A standard aqueous work-up can remove water-soluble impurities like inorganic salts.[15] Washing the organic layer with a dilute acid can remove basic impurities, while a wash with a dilute base (like sodium bicarbonate solution) can remove acidic impurities.[14] A bisulfite wash can be effective for removing unreacted aldehydes.[8]

  • Column Chromatography: This is a versatile technique for separating the oxime from both more and less polar impurities.[15] Silica gel is the most common stationary phase, with a mobile phase typically consisting of a mixture of hexanes and ethyl acetate.

  • Distillation: For liquid oximes, distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.[15]

Experimental Protocols

Here are two representative protocols for oxime synthesis.

Protocol 1: Classical Synthesis of Cyclohexanone Oxime [5]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of hydroxylamine hydrochloride in 10 mL of water.

  • Base Addition: In a separate beaker, prepare a solution of 3.0 g of potassium hydroxide in 5 cm³ of distilled water. Add this potassium hydroxide solution to the hydroxylamine hydrochloride solution while stirring at room temperature.

  • Addition of Ketone: While continuing to stir, add 5.6 g of cyclohexanone to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Add small portions of ethanol (approximately 5 cm³ total) through the condenser until the boiling solution becomes clear. Continue refluxing for one hour.

  • Neutralization and Work-up: Allow the flask to cool to room temperature. Check the pH of the solution. If it is acidic, add a 1N KOH solution dropwise until the solution is neutral. Reflux the neutralized mixture for an additional 10-30 minutes.

  • Isolation: Cool the reaction mixture and pour it into a beaker containing approximately 100 cm³ of an ice-water mixture. The cyclohexanone oxime should precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and allow it to air dry.

Protocol 2: Solvent-Free Synthesis of an Aldoxime by Grinding [13]

  • Reactant Mixture: In a mortar, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃) as a catalyst (50 mol%).

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature for 1.5-3 minutes. Monitor the reaction progress by TLC.

  • Extraction: After the reaction is complete, add ethyl acetate to the mortar and mix to dissolve the product.

  • Catalyst Removal: Filter the mixture to remove the solid Bi₂O₃ catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Add water to precipitate the oxime.

  • Purification: Collect the solid product by filtration and dry.

Summary of Key Reaction Parameters

ParameterAldehydesKetonesKey Considerations
Reactivity Generally more reactiveGenerally less reactive, especially if sterically hinderedKetone reactions may require longer times or higher temperatures.[10]
Hydroxylamine 1.1 - 1.5 equivalents1.2 - 2.0 equivalentsA slight excess helps drive the reaction to completion.[8][16]
Base 1.1 - 1.5 equivalents1.2 - 2.0 equivalentsStoichiometric amount needed to neutralize HCl from NH₂OH·HCl.
pH Range 4 - 74 - 7Crucial for balancing carbonyl activation and nucleophilicity of hydroxylamine.[5][8]
Temperature Room temp. to refluxRoom temp. to refluxHigher temperatures may be needed for less reactive ketones.[5]
Solvent Ethanol, Methanol, WaterEthanol, MethanolDepends on substrate solubility. Solvent-free options exist.[8][13]

References

Technical Support Center: Removal of Unreacted 3,4,5-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in removing unreacted 3,4,5-trimethoxybenzaldehyde from their reaction products. As a key intermediate in the synthesis of pharmaceuticals like trimethoprim, complete removal of this starting material is often critical for product purity and downstream applications[1][2]. This document provides a series of troubleshooting guides and FAQs to address this specific purification challenge, grounded in established chemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial questions.

Q1: How can I confirm the presence of residual 3,4,5-trimethoxybenzaldehyde in my product?

A: The first step is analytical confirmation. The aldehyde proton (-CHO) has a very distinct signal in ¹H NMR spectroscopy, typically appearing far downfield (around 9.8 ppm). Thin Layer Chromatography (TLC) is also an excellent initial check; co-spotting your crude product with a standard of 3,4,5-trimethoxybenzaldehyde will reveal its presence. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most suitable techniques[1].

Q2: My desired product is a solid. What is the simplest purification method to try first?

A: If your product is a stable solid with different solubility properties than 3,4,5-trimethoxybenzaldehyde, recrystallization is often the most straightforward first approach. 3,4,5-trimethoxybenzaldehyde is a solid with a melting point of 72-74 °C and its solubility is temperature-dependent in many organic solvents, which is conducive to recrystallization[3][4].

Q3: My product is sensitive to strong acids or bases. Are there any purification methods I should be cautious about?

A: Yes. The widely used bisulfite extraction method involves a reversible chemical reaction that can be pH-dependent for the recovery step (which you may not need, but the adduct formation itself can alter pH)[5][6]. If your product contains acid- or base-labile functional groups (e.g., certain esters, acetals, or silyl ethers), you should exercise caution. In such cases, neutral methods like column chromatography on neutral alumina or carefully buffered silica gel, or the use of scavenger resins, would be safer alternatives.

Q4: I have a large-scale reaction (>10 g). Is column chromatography practical?

A: While possible, flash column chromatography on a large scale can be resource-intensive, requiring large volumes of solvent and stationary phase. For multi-gram scales, techniques like recrystallization or a bisulfite liquid-liquid extraction are often more efficient and scalable for bulk impurity removal. Chromatography can then be used as a final polishing step if exceptionally high purity is required.

Part 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective methods to remove unreacted 3,4,5-trimethoxybenzaldehyde.

Method Selection: A Logic-Based Approach

Choosing the right purification strategy depends on the properties of your desired product, the scale of your reaction, and the required final purity. The following decision tree provides a logical workflow for selecting the most appropriate method.

G start Crude Product Containing 3,4,5-Trimethoxybenzaldehyde product_solid Is the desired product a solid? start->product_solid product_stable Is the product stable to mild pH changes? product_solid->product_stable No recrystallization Method 1: Recrystallization product_solid->recrystallization Yes scale_check What is the reaction scale? product_stable->scale_check No bisulfite Method 2: Bisulfite Extraction product_stable->bisulfite Yes scavenger Method 3: Scavenger Resin scale_check->scavenger Large Scale (>5g) High Value Product chromatography Method 4: Chromatography scale_check->chromatography Small Scale (<5g) high_purity Is >99.5% purity required? final_polish Consider final polish with chromatography or recrystallization high_purity->final_polish Yes recrystallization->high_purity bisulfite->high_purity scavenger->high_purity

Caption: Decision tree for selecting a purification method.

Method 1: Selective Derivatization & Extraction (The Bisulfite Wash)

Expertise & Causality: This technique is a classic, highly effective method for removing aldehydes from mixtures[6][7]. It leverages the nucleophilic addition of bisulfite anion to the carbonyl carbon of the aldehyde. This reaction forms a charged bisulfite adduct, which is a salt. This salt is highly soluble in water, allowing it to be selectively partitioned into an aqueous layer, while your (presumably less polar) desired product remains in an immiscible organic layer[5][8].

Experimental Protocol: Bisulfite Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. If the reaction was run in a water-miscible solvent like THF or methanol, it's often necessary to first remove it under reduced pressure and then redissolve the residue.

  • Initial Wash (Optional): Wash the organic layer with deionized water to remove any water-soluble byproducts.

  • Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) to the separatory funnel. The volume should be approximately 1/3 to 1/2 of the organic layer volume.

  • Vigorous Shaking: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure (SO₂ gas can be generated)[6]. This ensures intimate mixing and complete reaction.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer, typically) containing the aldehyde-bisulfite adduct can be drained off.

  • Repeat: For stubborn cases, repeat the bisulfite wash (steps 3-5) with a fresh portion of the bisulfite solution.

  • Final Washes: Wash the organic layer with deionized water, followed by a saturated sodium chloride (brine) solution to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Verification: Confirm the removal of the aldehyde by TLC, NMR, or HPLC analysis.

Troubleshooting Guide: Bisulfite Extraction
Issue EncounteredProbable CauseRecommended Solution
A thick white precipitate forms at the interface. The bisulfite adduct of 3,4,5-trimethoxybenzaldehyde may have limited solubility in both the aqueous and organic phases.[5]Add more water to dissolve the adduct. If it persists, filter the entire biphasic mixture through a pad of Celite® to remove the solid adduct, then separate the layers of the filtrate.[5]
An emulsion forms that will not separate. High concentration of reagents or surfactants in the crude mixture.Add saturated brine solution and swirl gently. Let the mixture stand for an extended period. In difficult cases, filtration through Celite® can help break the emulsion.
Aldehyde is still present after one wash. Incomplete reaction or partitioning.Repeat the bisulfite wash with a fresh, saturated solution. Increase the shaking time to ensure the reaction goes to completion.
Method 2: Purification by Recrystallization

Expertise & Causality: This thermodynamic purification technique relies on the difference in solubility between your product and the aldehyde impurity in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve a large amount of the crude material at its boiling point but only a very small amount at low temperatures (e.g., 0-4 °C). As the hot, saturated solution cools, the compound with the lower solubility (ideally your product) will crystallize out in a pure form, leaving the more soluble impurities (ideally the aldehyde) in the mother liquor.

Solvent Selection Data for 3,4,5-Trimethoxybenzaldehyde

The solubility of 3,4,5-trimethoxybenzaldehyde increases with temperature in various solvents, making it a good candidate for removal via recrystallization if your product has opposing solubility characteristics[4].

SolventSolubility at 278.15 K (5°C) (mol·mol⁻¹)Solubility at 313.15 K (40°C) (mol·mol⁻¹)
Methanol0.05730.1689
Ethanol0.02980.1054
Acetone0.12550.3421
Ethyl Acetate0.09870.2765
N,N-Dimethylformamide (DMF)0.20110.3769
Tetrahydrofuran (THF)0.17890.3712
Data extracted from the Journal of Chemical & Engineering Data.[4][9]
Experimental Protocol: Recrystallization
  • Solvent Screening: In test tubes, test various solvents to find one that poorly dissolves your crude product at room temperature but dissolves it completely upon heating. An ideal single solvent or a binary solvent system (one "good" solvent, one "poor" solvent) should be identified.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Method 3: Advanced Removal using Scavenger Resins

Expertise & Causality: Scavenger resins are functionalized polymers designed to react selectively with and covalently bind specific classes of compounds, such as excess reagents or byproducts[10]. For aldehydes, resins functionalized with hydrazine or amino groups are particularly effective. The crude reaction mixture is stirred with the resin; the unreacted aldehyde is sequestered onto the solid support. The purified product, which remains in solution, is then isolated by simple filtration. This method is highly selective, avoids aqueous workups, and is easy to perform.

Workflow for Aldehyde Scavenging

G cluster_0 a Crude Product in Solution (Product + Aldehyde) b Add Scavenger Resin (e.g., Hydrazide Resin) a->b c Agitate Mixture (Allow time for reaction) b->c d Filter Mixture c->d e Filtrate: Pure Product in Solution d->e Liquid f Solid: Resin-Bound Aldehyde d->f Solid g Concentrate Filtrate e->g h Pure Product g->h

Caption: General workflow for purification using a scavenger resin.

Experimental Protocol: Scavenger Resin
  • Resin Selection: Choose a resin appropriate for aldehydes, such as a polymer-supported sulfonyl hydrazide or benzylhydrazine[10][11].

  • Incubation: Dissolve the crude product in a suitable solvent (e.g., DCM, THF). Add the scavenger resin (typically 2-4 equivalents relative to the amount of residual aldehyde).

  • Agitation: Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the free aldehyde from the solution.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

References

Technical Support Center: Characterization of Impurities in 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-Trimethoxybenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization. As a critical intermediate in the synthesis of pharmaceuticals like Trimethoprim, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document provides in-depth, experience-driven answers to common challenges encountered during analysis and troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common questions regarding the origin, identity, and regulatory context of impurities associated with this compound.

Q1: What are the most common process-related impurities I should expect during the synthesis of this compound?

A1: Process-related impurities are those that arise from the manufacturing process itself. For this compound, which is typically synthesized via the condensation of 3,4,5-Trimethoxybenzaldehyde with hydroxylamine, these impurities can be categorized into three main groups.[4][5][6]

  • Starting Material-Related Impurities:

    • Unreacted 3,4,5-Trimethoxybenzaldehyde: This is the most common impurity. Its presence is often due to incomplete reaction kinetics or an unfavorable equilibrium. Monitoring the reaction to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical.[7]

    • Impurities from the Aldehyde Precursor: The purity of the starting aldehyde directly impacts the final product. The aldehyde itself can be synthesized from various precursors like gallic acid, vanillin, or p-cresol, each route having its own potential byproducts (e.g., incompletely methylated analogues or oxidation byproducts).[1][8][9][10]

  • Reagent-Related Impurities:

    • Inorganic Salts: If hydroxylamine hydrochloride and a base like sodium acetate are used, sodium chloride will be formed as a byproduct. Similarly, using hydroxylamine sulfate can result in sodium sulfate.[4][11] These are typically removed during workup and crystallization but can persist at low levels.

  • Byproducts from Side Reactions:

    • E/Z Isomers: Due to the C=N double bond, the oxime can exist as two geometric isomers (syn and anti, or E and Z). While one isomer may be thermodynamically favored, both can be present and may require specific analytical methods to separate and quantify.[12][13]

    • Beckmann Rearrangement Product (Amide): Under acidic conditions, particularly with heating, the oxime can undergo a Beckmann rearrangement to form N-(3,4,5-trimethoxyphenyl)formamide.[7][14] This is a critical transformation to monitor if acidic reagents are used or if pH is not well-controlled.

    • Nitrile Formation: Aldoximes can be dehydrated to form the corresponding nitrile (3,4,5-trimethoxybenzonitrile), especially in the presence of dehydrating agents or at elevated temperatures.[5][15]

Q2: My batch is showing signs of degradation upon storage. What are the likely degradation products?

A2: Degradation products are impurities that form during storage or handling of the drug substance. Forced degradation studies are essential to proactively identify these impurities.[16][17][18] For this compound, the primary degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: The oxime functional group is susceptible to hydrolysis, especially in the presence of moisture and under acidic or basic conditions.[13] This reaction is reversible and regenerates the starting material, 3,4,5-Trimethoxybenzaldehyde , and hydroxylamine.[4][7] Therefore, an increase in the level of the starting aldehyde over time during stability studies is a key indicator of hydrolytic instability.

  • Oxidative Degradation: While the oxime itself is relatively stable to oxidation, impurities from the aldehyde synthesis, such as residual 3,4,5-trimethoxybenzyl alcohol , could oxidize to the aldehyde.[19][20] Furthermore, the electron-rich trimethoxy-substituted benzene ring can be susceptible to oxidation under harsh conditions, potentially leading to ring-opened products or the formation of quinone-like structures, although these are typically observed only under significant stress.

Q3: What are the regulatory thresholds I need to consider for these impurities according to ICH guidelines?

A3: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. The key guideline is ICH Q3A(R2).[21][22] The thresholds are based on the maximum daily dose of the final drug product, but for intermediates, the general thresholds are strictly followed.

These thresholds dictate the level of analytical effort required:

  • Reporting Threshold: Any impurity detected at or above this level must be reported in regulatory filings. This threshold is typically 0.05% .[23]

  • Identification Threshold: Any impurity at or above this level must have its structure identified. For a typical drug substance, this is 0.10% .[24]

  • Qualification Threshold: An impurity found at or above this level must be qualified, meaning toxicological data is required to demonstrate its safety. This threshold is typically 0.15% or 1.0 mg per day intake, whichever is lower.[21][23]

It is a standard industry practice to identify the structure of any unknown impurity found at a level greater than 0.10% to ensure regulatory compliance and product safety.[24]

Q4: I see two closely eluting peaks in my HPLC that I suspect are E/Z isomers. How can I confirm their identity and structure?

A4: Distinguishing between E and Z isomers is a common challenge. Since they are stereoisomers, they have the same mass and fragmentation pattern in MS, making spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), the definitive tool for identification.[12]

  • Chromatographic Separation: Isomers can often be separated using high-efficiency HPLC columns (e.g., UPLC) with optimized mobile phases. Method development may involve screening different organic modifiers, gradients, and temperatures.[25][26]

  • NMR Spectroscopy: This is the most powerful technique for unambiguous assignment.[12]

    • ¹H NMR: The chemical shift of the proton on the C=N carbon (the imine proton) will be different for the two isomers due to the anisotropic effect of the hydroxyl group. Protons on the aromatic ring that are spatially closer to the -OH group in one isomer will also show a different chemical shift compared to the other isomer.[12][27]

    • ¹³C NMR: The carbon atoms of the C=N bond and the adjacent aromatic carbons will have distinct chemical shifts in the E and Z isomers due to differences in steric hindrance.[12]

    • 2D NMR (NOESY/ROESY): These experiments are crucial. A Nuclear Overhauser Effect (NOE) correlation between the imine proton and the ortho-protons of the aromatic ring will confirm which group is on the same side of the C=N bond, allowing for definitive assignment of the E and Z configuration.

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides practical, step-by-step guidance for addressing specific analytical challenges.

Guide 1: Initial Investigation of an Unknown Peak in HPLC

Issue: A new, unknown impurity peak has appeared in the HPLC chromatogram of a new batch of this compound.

Troubleshooting Rationale: The goal is to quickly gather preliminary information about the impurity: its approximate quantity and its molecular weight. This information will determine if the impurity exceeds the identification threshold and will guide further structural elucidation efforts.

Workflow for Initial Impurity Investigation

start Unknown Peak Detected in HPLC-UV check_standards Step 1: Compare Retention Time with Known Standards (Aldehyde, etc.) start->check_standards is_known Is the Impurity Known? check_standards->is_known report Report as Known Impurity is_known->report Yes lcms Step 2: Perform LC-MS Analysis to Determine Molecular Weight is_known->lcms No estimate_conc Step 3: Estimate Concentration (Assume RRF=1.0 relative to API) lcms->estimate_conc above_threshold Is Conc. > 0.10% (ICH Identification Threshold)? estimate_conc->above_threshold monitor Monitor in Future Batches above_threshold->monitor No elucidate Proceed to Structure Elucidation (See Guide 2) above_threshold->elucidate Yes start Impurity Confirmed > 0.10% isolate Step 1: Isolate Impurity (Preparative HPLC or SFC) start->isolate hrms Step 2: High-Resolution MS (e.g., TOF, Orbitrap) for Elemental Formula isolate->hrms nmr_1d Step 3: 1D NMR Spectroscopy (¹H, ¹³C, DEPT) for Functional Groups & Carbon Skeleton hrms->nmr_1d nmr_2d Step 4: 2D NMR Spectroscopy (COSY, HSQC, HMBC) for Connectivity nmr_1d->nmr_2d propose Step 5: Propose Structure Based on All Spectroscopic Data nmr_2d->propose confirm Step 6 (Optional but Recommended): Synthesize Proposed Structure and Compare Data propose->confirm end Structure Confirmed confirm->end start Prepare Solutions of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid State) (e.g., 80°C) start->thermal photo Photolytic (Solid & Solution) (ICH Q1B Light Conditions) start->photo analysis Analyze Samples at Time Points (e.g., 2, 8, 24 hrs) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluate Evaluate Peak Purity, Mass Balance, and Identify Major Degradants analysis->evaluate

References

Validation & Comparative

A Comparative Guide to 3,4,5-Trimethoxybenzaldehyde Oxime and Other Antimicrobial Oximes for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the exploration of novel pharmacophores is paramount to addressing the growing challenge of microbial resistance. Among the diverse classes of organic compounds investigated, oximes have emerged as a promising scaffold, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of 3,4,5-Trimethoxybenzaldehyde oxime, a compound of significant interest, with other notable antimicrobial oximes. We will delve into their synthesis, antimicrobial profiles supported by experimental data, and the underlying structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction to Antimicrobial Oximes

Oximes, characterized by the R1R2C=NOH functional group, are derivatives of aldehydes or ketones. Their unique electronic and structural properties, including the ability to act as both hydrogen bond donors and acceptors, contribute to their diverse biological activities. The antimicrobial potential of oximes has been recognized for some time, with several oxime-containing compounds having received FDA approval as antibiotics. The versatility of the oxime scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their antimicrobial potency and spectrum of activity.

This compound: A Compound of Interest

Comparative Antimicrobial Activity

To provide a comprehensive comparison, the following table summarizes the available antimicrobial activity data for 3,4,5-Trimethoxybenzaldehyde and other relevant antimicrobial oximes. It is crucial to note that the data for 3,4,5-Trimethoxybenzaldehyde is for the aldehyde form, and the conversion to an oxime can modulate its activity.

CompoundTest OrganismMIC (µg/mL)MFC (µg/mL)Reference
3,4,5-Trimethoxybenzaldehyde Candida albicans ATCC 9002810004000[2]
3,4,5-Trimethoxybenzaldehyde Escherichia coli21 mm inhibition zone at 1000 µg/mL-[3]
2,4,6-Trimethoxybenzaldehyde Candida albicans ATCC 90028250500[3]
Salicylaldehyde Bacillus cereus>1000>1000
5-Bromosalicylaldehyde Candida albicans1631
Cinnamaldehyde Gram-negative bacteria100-400-
Cinnamaldehyde Gram-positive bacteria800-1750-
trans-Cinnamaldehyde oxime Mold and yeast37.5 - 112.5-

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that results in microbial death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring[3].

  • Hydroxyl Groups: The presence of a hydroxyl group, particularly in the ortho position as seen in salicylaldehyde derivatives, is often associated with increased antifungal activity[4].

  • Halogens: The introduction of halogen atoms, such as bromine in 5-bromosalicylaldehyde, can dramatically enhance antimicrobial potency.

  • Methoxy Groups: The number and position of methoxy groups play a crucial role. For instance, 2,4,6-trimethoxybenzaldehyde exhibits greater anti-Candida activity than its 3,4,5- and 2,4,5-isomers, suggesting that the substitution pattern affects the compound's interaction with its microbial target[3].

The conversion of the aldehyde to an oxime introduces a new functional group that can alter the molecule's polarity, hydrogen bonding capacity, and steric properties, thereby influencing its antimicrobial profile.

Hypothetical Mechanism of Action

While the precise mechanism of action for many antimicrobial oximes is still under investigation, several potential pathways have been proposed for their parent aldehydes. A prevalent theory for benzaldehyde derivatives is the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death[3][5].

dot

cluster_workflow Hypothetical Mechanism of Antimicrobial Action Oxime Antimicrobial Oxime Membrane Microbial Cell Membrane Oxime->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical mechanism of antimicrobial action for benzaldehyde oximes.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This section provides a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of a test compound, a fundamental assay in antimicrobial research[6][7][8][9][10].

1. Preparation of Materials:

  • Test compound (e.g., this compound) stock solution (e.g., 10 mg/mL in DMSO).
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Microbial culture in the logarithmic growth phase.
  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Negative control (broth medium with DMSO).
  • Sterility control (broth medium only).

2. Preparation of Microbial Inoculum:

  • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of a row and mix well.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations of the test compound.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).
  • The final volume in each well will be 200 µL.
  • Incubate the plates at the appropriate temperature (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

dot

cluster_workflow Experimental Workflow for MIC Determination A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate at appropriate temperature and time C->D E Visually assess for microbial growth (turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The exploration of substituted benzaldehyde oximes, including this compound, represents a promising avenue for the discovery of novel antimicrobial agents. While the direct antimicrobial data for this compound is currently limited, the activity of its parent aldehyde and the established structure-activity relationships within this chemical class provide a strong foundation for further investigation. Future research should focus on the synthesis and comprehensive antimicrobial screening of this compound and its analogues against a broad panel of clinically relevant bacteria and fungi. Elucidating their precise mechanisms of action and evaluating their cytotoxicity will be critical steps in assessing their therapeutic potential. This guide provides a framework and essential protocols to facilitate these future research endeavors, ultimately contributing to the development of new weapons in the fight against infectious diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 3,4,5-Trimethoxybenzaldehyde Oxime Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,4,5-trimethoxybenzaldehyde oxime derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. By synthesizing data from multiple studies, we aim to elucidate the key structural features that govern their biological activities, thereby offering a valuable resource for researchers and professionals engaged in drug discovery and development. Our discussion will encompass the synthesis, anticancer, antimicrobial, and anti-inflammatory properties of these versatile molecules.

Synthetic Strategies and Methodologies

The foundational step in exploring the SAR of this compound class is a robust and flexible synthetic approach. The parent compound, this compound, is typically synthesized via a classical condensation reaction between 3,4,5-trimethoxybenzaldehyde and a hydroxylamine salt.[1] The choice of base and solvent can be optimized to improve yields and purity.[1][2] This core structure serves as a versatile scaffold for further derivatization, primarily at the oxime's hydroxyl group, allowing for the introduction of a wide array of functional groups to probe their impact on biological activity.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the parent oxime.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)[1][2]

  • Sodium acetate[1] or Sodium carbonate[2]

  • Ethanol or Methanol[1][2]

  • Distilled water

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in ethanol (e.g., 10 mL per gram of aldehyde) in a round-bottom flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • The reaction mixture is stirred at room temperature or gently refluxed for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The resulting residue is poured into cold water to precipitate the crude product.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Core Oxime cluster_derivatization Derivatization cluster_purification Purification & Characterization A 3,4,5-Trimethoxybenzaldehyde C Condensation Reaction (Base, Solvent, Heat) A->C B Hydroxylamine Hydrochloride B->C D This compound C->D E O-Alkylation / O-Acylation D->E F Diverse Oxime Derivatives E->F G Precipitation & Filtration F->G H Recrystallization G->H I Spectroscopic Analysis (NMR, IR, MS) H->I

Caption: General workflow for the synthesis and derivatization of this compound.

Anticancer Activity: A Promising Frontier

Derivatives of 3,4,5-trimethoxybenzaldehyde have shown considerable promise as anticancer agents. The trimethoxyphenyl (TMP) moiety is a key structural feature of several natural and synthetic compounds with potent cytotoxic and tubulin polymerization inhibitory activity.[3]

Structure-Activity Relationship Insights

Studies on various trimethoxyphenyl-based analogues have revealed critical SAR insights. For instance, modifications of the azalactone ring of a related compound, 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone, led to derivatives with potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line.[3] Compounds 9, 10, and 11 from this study, which are diamide, imidazolone, and triazinone derivatives, respectively, exhibited IC50 values ranging from 1.38 to 3.21 μM.[3] This suggests that the nature of the heterocyclic ring system attached to the trimethoxybenzylidene moiety plays a crucial role in determining the anticancer potency.

The mechanism of action for some of these potent derivatives has been linked to the inhibition of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Comparative Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 9 (Diamide derivative)HepG21.38Tubulin Polymerization Inhibition[3]
Compound 10 (Imidazolone derivative)HepG22.11Tubulin Polymerization Inhibition[3]
Compound 11 (Triazinone derivative)HepG23.21Tubulin Polymerization Inhibition[3]
Podophyllotoxin (Reference)HepG20.09Tubulin Polymerization Inhibition[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5]

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Potential Anticancer Signaling Pathway

G A 3,4,5-Trimethoxybenzaldehyde Oxime Derivative B Inhibition of β-tubulin polymerization A->B C Disruption of mitotic spindle B->C D G2/M Phase Cell Cycle Arrest C->D E Induction of Apoptosis D->E F Cancer Cell Death E->F

Caption: Hypothesized mechanism of anticancer action for potent trimethoxyphenyl derivatives.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Benzaldehyde oximes, in general, are recognized for their antimicrobial properties.[6] The substitution pattern on the aromatic ring significantly influences their spectrum and potency of activity.[6] The 3,4,5-trimethoxy substitution pattern has been investigated for its contribution to these effects.

Structure-Activity Relationship Insights

While specific data on this compound is limited in some contexts, studies on related benzaldehyde derivatives provide valuable insights. For example, 3,4,5-trimethoxybenzaldehyde itself has demonstrated inhibitory activity against Escherichia coli.[7] It is plausible that conversion to the oxime could modulate this activity.

Some this compound derivatives act as potent inhibitors of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, an essential enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in many pathogenic bacteria.[1] This provides a specific molecular target for their antibacterial action.

Furthermore, studies on other substituted benzaldehyde oximes have shown that the introduction of halogen atoms can enhance antimicrobial activity.[8] This suggests that synthesizing halogenated derivatives of this compound could be a promising strategy for developing more potent antimicrobial agents.

Comparative Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Reference
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeE. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalis3.13-6.25[8]
Various Oxime EstersS. aureus, B. subtilis, E. coliVaried, some with good activity[9][10]

Note: Data for this compound derivatives is presented where available; related structures are included for comparative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic (e.g., streptomycin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The oxime and O-acyloxime functionalities have been explored for their anti-inflammatory properties in various molecular scaffolds.[11][12] The 3,4,5-trimethoxybenzyl group has also been shown to enhance the anti-inflammatory activity of known nonsteroidal anti-inflammatory drugs (NSAIDs) when used as a conjugating moiety.[13]

Structure-Activity Relationship Insights

Studies have shown that certain oximes and their O-acyl derivatives can exhibit significant anti-inflammatory activity, in some cases greater than that of aspirin, in carrageenan-induced paw edema assays in rats.[11] The nature of the acyl group on the oxime can modulate this activity. For instance, O-nicotinoyloximes have demonstrated notable anti-inflammatory potency.[11]

The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes.[12] Some oxime derivatives have shown inhibitory activity against COX-1.[12] Given that the 3,4,5-trimethoxybenzyl moiety can enhance COX-2 inhibition, it is conceivable that derivatives of this compound could be designed as potent and potentially selective anti-inflammatory agents.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[11][13]

Materials:

  • Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin or Aspirin)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. The key takeaways from this comparative analysis are:

  • For Anticancer Activity: The trimethoxyphenyl moiety is crucial. Modifications with heterocyclic systems can lead to potent tubulin polymerization inhibitors.

  • For Antimicrobial Activity: The oxime functional group can be a carrier for various substituents that can target essential bacterial enzymes. Halogenation may be a viable strategy to enhance potency.

  • For Anti-inflammatory Activity: The combination of the oxime functionality with the 3,4,5-trimethoxybenzyl moiety holds promise for developing novel anti-inflammatory agents, potentially through COX inhibition.

Future research should focus on synthesizing a broader range of derivatives, particularly with systematic variations at the oxime's oxygen and on the aromatic ring, to further refine the structure-activity relationships for each biological target. Comprehensive mechanistic studies will also be vital to fully elucidate their modes of action and to guide the development of clinically viable therapeutic agents.

References

A Comparative Analysis of Benzaldehyde Oxime Derivatives' Antimicrobial Activity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of chemical scaffolds explored, benzaldehyde oxime derivatives have emerged as a particularly promising class of compounds.[1][2][3][4][5] The inherent versatility of the benzaldehyde ring allows for extensive chemical modification, enabling the fine-tuning of antimicrobial potency and the spectrum of activity.[1][2] This guide provides a comprehensive comparative analysis of these derivatives, offering field-proven insights into their synthesis, antimicrobial evaluation, structure-activity relationships, and potential mechanisms of action to support researchers in the design of next-generation antimicrobial agents.

The Benzaldehyde Oxime Scaffold: Synthesis and Rationale

The foundational structure of these derivatives is typically synthesized through a straightforward condensation reaction between a substituted benzaldehyde and hydroxylamine hydrochloride.[2][6] The choice of the starting benzaldehyde is a critical experimental decision, as the nature and position of the substituents on the aromatic ring will fundamentally dictate the biological profile of the final oxime derivative. This synthetic accessibility is a key advantage, allowing for the rapid generation of diverse chemical libraries for screening.

  • Dissolution: Dissolve the selected substituted benzaldehyde in a suitable solvent, commonly ethanol or methanol.

  • Addition of Hydroxylamine: Add an equimolar amount of hydroxylamine hydrochloride to the solution, followed by a base (e.g., sodium acetate, pyridine) to neutralize the HCl and liberate the free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is typically poured into cold water to precipitate the oxime product.

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent to yield the final benzaldehyde oxime derivative.

  • Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

G cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Final Product & Analysis Substituted Benzaldehyde Substituted Benzaldehyde Condensation Reaction Condensation Reaction Substituted Benzaldehyde->Condensation Reaction Hydroxylamine HCl + Base Hydroxylamine HCl + Base Hydroxylamine HCl + Base->Condensation Reaction Precipitation & Filtration Precipitation & Filtration Condensation Reaction->Precipitation & Filtration Recrystallization Recrystallization Precipitation & Filtration->Recrystallization Purified Oxime Derivative Purified Oxime Derivative Recrystallization->Purified Oxime Derivative Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purified Oxime Derivative->Characterization (NMR, IR, MS)

Caption: General workflow for the synthesis of benzaldehyde oxime derivatives.

Evaluating Antimicrobial Efficacy: A Comparative Overview

The standard for quantifying the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely adopted, robust technique for this purpose, allowing for the simultaneous testing of multiple compounds against various microbial strains.[1][8]

  • Inoculum Preparation: Culture bacterial or fungal strains on appropriate agar plates.[1] A few colonies are used to inoculate a sterile broth medium, which is then incubated until it reaches a turbidity corresponding to a known microbial concentration (e.g., 10^8 CFU/mL).[1] This culture is then diluted to the final test concentration (e.g., 5 x 10^5 CFU/mL).[1]

  • Compound Preparation: Dissolve the synthesized benzaldehyde oxime derivatives in a suitable solvent like DMSO to create a stock solution.[1]

  • Serial Dilution: Prepare a series of twofold dilutions of the stock solution in a sterile 96-well microtiter plate using the appropriate broth medium.[1]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[1] Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, assessed either visually or spectrophotometrically.[1]

G Start Start Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Prepare Serial Dilutions of Oxime Derivatives in 96-well plate Prepare Serial Dilutions of Oxime Derivatives in 96-well plate Start->Prepare Serial Dilutions of Oxime Derivatives in 96-well plate Inoculate Plate Inoculate Plate Prepare Microbial Inoculum->Inoculate Plate Prepare Serial Dilutions of Oxime Derivatives in 96-well plate->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read Results (Visual/Spectrophotometer) Read Results (Visual/Spectrophotometer) Incubate Plate->Read Results (Visual/Spectrophotometer) Determine MIC Determine MIC Read Results (Visual/Spectrophotometer)->Determine MIC

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Comparative Antimicrobial Activity Data

The antimicrobial performance of benzaldehyde oxime derivatives is highly dependent on the substituents attached to the aromatic ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against a panel of common pathogens, providing a basis for comparative analysis.

DerivativeSubstituent(s)S. aureus (G+) MIC (µg/mL)B. subtilis (G+) MIC (µg/mL)E. coli (G-) MIC (µg/mL)P. aeruginosa (G-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)Reference(s)
Compound 44 2,4-Dichlorobenzyl oxime3.13 - 6.253.13 - 6.253.13 - 6.253.13 - 6.25Not Reported[9]
Compound 3i 3,5-dichloro-2-hydroxy (oxime ester)3.93.9>100>100Not Reported[7]
Ethyl Vanillin Oxime Esters 3-ethoxy-4-hydroxy (various esters)31.25 - 12531.25 - 12531.25 - 12531.25 - 12531.25 - 125[10]
Benzaldoximes Electronegative polar groupsNo ActivityNo ActivityNo ActivityNo Activity62.5 - 500[3]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The analysis of the comparative data reveals critical structure-activity relationships that can guide future drug design.

  • Halogenation: The introduction of halogens, particularly chlorine, onto the benzaldehyde ring or associated moieties significantly enhances antibacterial activity.[7][9] For instance, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (Compound 44) demonstrated potent, broad-spectrum activity with MIC values as low as 3.13 µg/mL.[9] Similarly, the 3,5-dichloro-2-hydroxyphenyl oxime ester (Compound 3i) showed excellent activity against Gram-positive bacteria.[7] This is likely due to the electron-withdrawing nature and increased lipophilicity imparted by halogens, which can facilitate cell membrane penetration.

  • Electron-Withdrawing Groups: Generally, the presence of electron-withdrawing groups, such as nitro and fluoro substituents, is a common strategy to enhance biological activity.[2] These groups can modulate the electronic properties of the oxime moiety, potentially improving its interaction with biological targets.

  • Hydroxyl and Methoxy Groups: Derivatives based on scaffolds like vanillin (4-hydroxy-3-methoxybenzaldehyde) and ethyl vanillin have shown significant antimicrobial potential, although often requiring esterification of the oxime to achieve lower MIC values.[1][10]

  • The Oxime Moiety: The oxime functional group (=N-OH) is crucial. It can act as both a hydrogen bond donor and acceptor, enabling critical interactions with the active sites of microbial enzymes.[1][3]

cluster_0 Drug Discovery Cycle Lead Compound\n(Benzaldehyde Oxime) Lead Compound (Benzaldehyde Oxime) Chemical Modification\n(e.g., Halogenation, Esterification) Chemical Modification (e.g., Halogenation, Esterification) Lead Compound\n(Benzaldehyde Oxime)->Chemical Modification\n(e.g., Halogenation, Esterification) Biological Screening\n(MIC Assay) Biological Screening (MIC Assay) Chemical Modification\n(e.g., Halogenation, Esterification)->Biological Screening\n(MIC Assay) SAR Analysis SAR Analysis Biological Screening\n(MIC Assay)->SAR Analysis Design of New Derivatives Design of New Derivatives SAR Analysis->Design of New Derivatives Improved Activity Improved Activity SAR Analysis->Improved Activity Design of New Derivatives->Lead Compound\n(Benzaldehyde Oxime) Iterate

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.[1]

Proposed Mechanisms of Antimicrobial Action

While the exact mechanisms for all derivatives are not fully elucidated, a primary mode of action is believed to be the inhibition of essential microbial enzymes.[2]

One well-studied example involves the inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) .[9] FabH is a critical enzyme in the bacterial Fatty Acid Synthase II (FASII) pathway, which is responsible for building bacterial cell membranes. This pathway is absent in humans, making FabH an attractive and selective target for antibacterial agents. Certain benzaldehyde oxime derivatives have shown potent inhibitory activity against E. coli FabH, correlating with their antibacterial efficacy.[9]

cluster_cell Bacterial Cell FabH Enzyme FabH Enzyme Fatty Acid Synthesis Fatty Acid Synthesis FabH Enzyme->Fatty Acid Synthesis Cell Membrane Formation Cell Membrane Formation Fatty Acid Synthesis->Cell Membrane Formation Bacterial Cell Death Bacterial Cell Death Cell Membrane Formation->Bacterial Cell Death Oxime Derivative Oxime Derivative Inhibition Oxime Derivative->Inhibition Inhibition->FabH Enzyme

Caption: Proposed mechanism of action via inhibition of the FabH enzyme.

Conclusion

The benzaldehyde oxime scaffold represents a versatile and highly promising platform for the development of novel antimicrobial agents.[1] This guide demonstrates that strategic modification of the aromatic ring—particularly through the introduction of electron-withdrawing groups like halogens—can lead to derivatives with potent, broad-spectrum antibacterial and antifungal activity. The established protocols for synthesis and screening, combined with growing insights into their structure-activity relationships and mechanisms of action, provide a solid framework for researchers. Further investigation into optimizing these derivatives to enhance their efficacy and pharmacokinetic profiles is warranted and holds significant potential in the ongoing fight against microbial resistance.

References

A Comparative Guide to the Validation of Analytical Methods for 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 3,4,5-Trimethoxybenzaldehyde oxime. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the quality and consistency of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6][7][8]

While specific, publicly available validated methods for this compound are not extensively documented, this guide establishes a robust, hypothetical validation process based on established analytical principles for analogous compounds.[9] The focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity.

Introduction: The Imperative of Method Validation

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11][12][13] It is a cornerstone of Good Manufacturing Practice (GMP) and a critical component of regulatory submissions to bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][14][15][16] The objective is to provide a high degree of assurance that the method will consistently produce results that are accurate, reliable, and reproducible.[17] For a compound like this compound, a validated method is essential for:

  • Quality Control: Ensuring the identity, purity, and strength of the bulk drug intermediate.

  • Stability Studies: Assessing the degradation of the compound under various environmental conditions.

  • Process Development: Monitoring the efficiency and consistency of the manufacturing process.

The choice between analytical techniques is often dictated by the physicochemical properties of the analyte. For this compound (C₁₀H₁₃NO₄, Molar Mass: 211.21 g/mol ), both HPLC and GC present viable options, each with distinct advantages and considerations.[18][19][20]

Comparative Overview: HPLC vs. GC for this compound Analysis

The selection of an analytical method is a critical first step. Below is a comparative rationale for considering both HPLC and GC for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds. The presence of polar functional groups in this compound makes it amenable to reverse-phase HPLC.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary to improve volatility and thermal stability, which can add complexity to the procedure.
Detection UV-Vis detection is common and effective for aromatic compounds like this compound. Mass spectrometry (LC-MS) can provide higher specificity and sensitivity.Flame Ionization Detection (FID) is a universal detector for organic compounds. Mass spectrometry (GC-MS) offers high specificity for identification.[18]
Potential Impurities Can effectively separate a wide range of potential impurities, including starting materials (e.g., 3,4,5-Trimethoxybenzaldehyde), byproducts, and degradation products.[21][22]Particularly effective for separating volatile impurities.

The Validation Workflow: A Structured Approach

A robust validation protocol is essential for a successful outcome. The following workflow, based on ICH guidelines, provides a systematic approach to validating an analytical method.

Method Validation Workflow cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Lifecycle Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Develop Method Develop Method Define Analytical Target Profile (ATP)->Develop Method Write Validation Protocol Write Validation Protocol Develop Method->Write Validation Protocol Specificity Specificity Write Validation Protocol->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision Detection & Quantitation Limits Detection & Quantitation Limits Precision->Detection & Quantitation Limits Robustness Robustness Detection & Quantitation Limits->Robustness Analyze Data & Prepare Report Analyze Data & Prepare Report Robustness->Analyze Data & Prepare Report Continuous Monitoring Continuous Monitoring Analyze Data & Prepare Report->Continuous Monitoring Validation Parameter Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct measurement Linearity Linearity Linearity->Accuracy supports Range Range Linearity->Range defines Precision Precision Precision->Accuracy prerequisite for QL Quantitation Limit Precision->QL defines Range->Accuracy required over Range->Precision required over

References

A Senior Application Scientist's Guide to Comparing Spectroscopic Data of Substituted Benzaldehyde Oximes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of molecular characterization, substituted benzaldehyde oximes present a fascinating case study. Their structural nuances, particularly the E/Z isomerism around the C=N double bond and the electronic effects of various substituents on the benzene ring, demand a multi-faceted analytical approach.[1] This guide provides an in-depth, objective comparison of how different spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—can be leveraged to elucidate the structures of these versatile compounds.

The "why" behind our experimental choices is as critical as the "how." The selection of a particular spectroscopic method is not arbitrary; it is dictated by the specific structural questions we aim to answer. For instance, while IR spectroscopy provides rapid confirmation of the oxime functional group, NMR is unparalleled in its ability to definitively assign stereochemistry.[2] This guide will walk you through not just the data but the strategic thinking behind its acquisition and interpretation.

The Foundation: Synthesis of Substituted Benzaldehyde Oximes

Before delving into spectroscopic analysis, it is crucial to have a reliable method for synthesizing the compounds of interest. A common and effective route involves the reaction of a substituted benzaldehyde with hydroxylamine hydrochloride in the presence of a mild base.[3][4] The choice of base and solvent can influence the ratio of E and Z isomers formed.[5]

Experimental Protocol: Synthesis of Substituted Benzaldehyde Oximes
  • Dissolution: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.[3]

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base like sodium acetate or sodium carbonate (1.1-1.5 equivalents) to the solution.[3][6]

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Workup: Once the reaction is complete, the product is typically isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.[6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired substituted benzaldehyde oxime.[6]

The following diagram illustrates the general workflow for the synthesis of these compounds.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Aldehyde Dissolve Substituted Benzaldehyde in Solvent Start->Dissolve Aldehyde Add Reagents Add Hydroxylamine HCl and Base Dissolve Aldehyde->Add Reagents Reaction Stir at Room Temp or Reflux Add Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Periodically Workup Pour into Water & Filter Reaction->Workup Completion Monitor->Reaction Purify Recrystallize Workup->Purify Product Product Purify->Product

Caption: A generalized workflow for the synthesis of substituted benzaldehyde oximes.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural characterization of substituted benzaldehyde oximes, primarily due to its sensitivity to the stereochemical environment.[2][7] Both ¹H and ¹³C NMR provide critical data for distinguishing between E and Z isomers.[7]

The key to differentiating isomers lies in the anisotropic effect of the C=N bond. The chemical shift of the proton attached to the imine carbon (the azomethine proton) is highly dependent on its spatial relationship to the hydroxyl group.[8]

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the azomethine proton (-CH=NOH) of the Z-isomer typically resonates downfield (at a higher ppm value) compared to the same proton in the E-isomer.[8] This is because in the Z configuration, this proton is syn to the electronegative hydroxyl group, leading to greater deshielding. Conversely, the chemical shifts of the aromatic protons are also influenced by the configuration of the oxime group.

¹³C NMR Spectroscopy

In ¹³C NMR, the chemical shift of the imine carbon (-C H=NOH) also shows a dependence on the isomerism, though the trend can be less pronounced than in ¹H NMR. The electronic nature of the substituent on the benzene ring will significantly impact the chemical shifts of the aromatic carbons, providing valuable information about electron distribution within the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified oxime in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[6][9]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

The following table provides a comparison of typical ¹H NMR chemical shifts for the azomethine proton in various substituted benzaldehyde oximes.

Substituent (Position)IsomerAzomethine Proton (δ, ppm)Reference
HE~7.5[6]
HZ~8.1-8.2[10]
4-MethylE~7.4[6]
4-MethylZ~8.1[6]
4-NitroE~7.8[6]
4-NitroZ~8.2-8.3[6]
4-ChloroE~7.5[6]
4-ChloroZ~8.1[6]
4-BromoE~7.5[6]
4-BromoZ~8.1[6]

Note: Chemical shifts can vary depending on the solvent and spectrometer frequency.

Part 2: Infrared (IR) Spectroscopy - Rapid Functional Group Identification

IR spectroscopy is an indispensable tool for the rapid confirmation of the successful synthesis of an oxime.[11] It allows for the direct observation of the key functional groups present in the molecule.

The most characteristic vibrational bands for an oxime are:

  • O-H Stretch: A broad band typically in the region of 3600-3100 cm⁻¹, indicative of the hydroxyl group.[12][13] The broadness is due to hydrogen bonding.

  • C=N Stretch: A medium to weak absorption band around 1685-1640 cm⁻¹.[12][13]

  • N-O Stretch: A medium to strong band in the 960-930 cm⁻¹ region.[11]

The presence of all three of these bands provides strong evidence for the formation of the oxime.[11] The position of the C=N stretching vibration can be subtly influenced by the electronic nature of the substituent on the aromatic ring. Electron-donating groups may slightly lower the frequency, while electron-withdrawing groups may slightly increase it.

Experimental Protocol: FTIR Analysis (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background.[11]

  • Analysis: Identify and label the characteristic absorption bands corresponding to the oxime functional group.

The logical workflow for confirming the presence of an oxime functional group using IR spectroscopy is depicted below.

G cluster_ir IR Spectrum Analysis Workflow Acquire Spectrum Acquire IR Spectrum Check OH Broad band at 3600-3100 cm⁻¹? Acquire Spectrum->Check OH Check CN Band at 1685-1640 cm⁻¹? Check OH->Check CN Yes Re-evaluate Re-evaluate Structure Check OH->Re-evaluate No Check NO Band at 960-930 cm⁻¹? Check CN->Check NO Yes Check CN->Re-evaluate No Oxime Confirmed Oxime Confirmed Check NO->Oxime Confirmed Yes Check NO->Re-evaluate No

Caption: A decision-making workflow for the identification of an oxime functional group via IR spectroscopy.

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy - Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of substituted benzaldehyde oximes. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated system.

In substituted benzaldehydes and their oxime derivatives, we typically observe two main absorption bands:

  • A strong band at shorter wavelengths (around 250 nm), attributed to the π → π* transition of the aromatic ring.[14][15]

  • A weaker band at longer wavelengths (around 280-300 nm), which can be a combination of the π → π* transition of the C=N bond and the n → π* transition of the non-bonding electrons on the nitrogen and oxygen atoms.[14]

The position and intensity of these bands are sensitive to the nature of the substituent on the benzene ring.[16] Electron-donating groups (e.g., -OCH₃, -CH₃) tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (e.g., -NO₂, -CN) can also lead to a bathochromic shift, often with an increase in intensity.[17]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the oxime in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be chosen to give an absorbance reading between 0.2 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the λmax values and the corresponding molar absorptivities (ε).

The following table compares the approximate λmax values for some substituted benzaldehydes, which serve as a proxy for their corresponding oximes.

Substituent (Position)λmax (nm) (π → π*)SolventReference
H~248Water[15]
4-Nitro~250Acetonitrile[14][18]
2-Nitro~250Acetonitrile[14][18]
3-Nitro~250Acetonitrile[14][18]

Note: The λmax values for the corresponding oximes will be similar but may be shifted slightly due to the C=N-OH chromophore.

Part 4: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized oximes and for gaining structural information through the analysis of their fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound.[19] The fragmentation of benzaldehyde oximes can be complex, but some common fragmentation pathways include the loss of -OH, -H₂O, and the cleavage of the N-O bond. The fragmentation pattern can sometimes provide clues to distinguish between isomers, although this is not as definitive as NMR.

Experimental Protocol: Mass Spectrometry Analysis (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons to generate ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.

For benzaldehyde oxime (MW = 121.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 121.[19]

Conclusion: A Synergistic Approach

No single spectroscopic technique provides a complete picture of a substituted benzaldehyde oxime. A synergistic approach, integrating data from NMR, IR, UV-Vis, and MS, is essential for unambiguous structural elucidation. NMR stands out for its ability to definitively assign E/Z stereochemistry. IR provides rapid confirmation of the oxime functional group. UV-Vis offers insights into the electronic effects of substituents, and MS confirms the molecular weight and provides clues about the molecule's stability and fragmentation. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize these important chemical entities.

References

A Comparative Analysis of the Bioactivity of 3,4,5-Trimethoxybenzaldehyde Oxime and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of 3,4,5-Trimethoxybenzaldehyde oxime against its precursors, 3,4,5-Trimethoxybenzaldehyde and hydroxylamine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive examination of their potential therapeutic applications, supported by detailed experimental protocols and comparative data.

The conversion of an aldehyde to an oxime can significantly alter its biological properties by introducing a hydroxylamino group, which can influence its electronic and steric characteristics, and its ability to participate in hydrogen bonding. This guide explores this transformation by evaluating the antioxidant, antimicrobial, and cytotoxic activities of this compound in relation to its starting materials.

Introduction to the Compounds

3,4,5-Trimethoxybenzaldehyde: This naturally occurring aromatic aldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial drug trimethoprim.[1] Its structure, featuring a benzaldehyde core with three methoxy groups, contributes to its diverse biological activities.[2] It has been investigated for its antimicrobial and anticancer properties.[2][3]

Hydroxylamine: An inorganic compound with the formula NH₂OH, hydroxylamine and its salts are widely used as reducing agents in numerous organic and inorganic reactions.[4] In biological systems, it can act as a mutagen at high concentrations but has also demonstrated carcinostatic activity against certain tumors in animal studies.[5] It is known to be a skin irritant and can cause methemoglobinemia upon exposure.[5]

This compound: This compound is synthesized from 3,4,5-Trimethoxybenzaldehyde and a hydroxylamine salt.[6] The oxime functional group is a key feature in various biologically active molecules and can act as both a hydrogen bond donor and acceptor, making it a valuable building block in medicinal chemistry.[6] While the biological activities of its precursors are documented, the specific bioactivity of this oxime derivative is less characterized, warranting a direct comparative investigation.

Synthesis of this compound

The synthesis of this compound from its precursors is a straightforward condensation reaction. The following protocol is adapted from established methods.[6][7]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.1 mmol) in 15 mL of methanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (0.39 g, 5.6 mmol) and sodium acetate (0.46 g, 5.6 mmol).

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into 50 mL of cold deionized water to precipitate the product.

  • Isolation and Purification: Filter the resulting white solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow

Synthesis TMBA 3,4,5-Trimethoxybenzaldehyde Reaction Reflux (2-3 hours) TMBA->Reaction HA Hydroxylamine HCl Sodium Acetate HA->Reaction Solvent Methanol Solvent->Reaction Workup Cooling & Precipitation (Cold Water) Reaction->Workup Product This compound (White Solid) Workup->Product

Caption: Synthesis of this compound.

Comparative Biological Activity Assays

To objectively compare the biological efficacy of this compound with its precursors, a series of in-vitro assays are proposed.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[8][9][10]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compounds (3,4,5-Trimethoxybenzaldehyde, hydroxylamine, and this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay start Prepare DPPH & Sample Solutions mix Mix Samples with DPPH Solution start->mix incubate Incubate in Dark (30 min) mix->incubate read Measure Absorbance (517 nm) incubate->read calculate Calculate % Inhibition & IC50 read->calculate end Comparative Antioxidant Activity Data calculate->end

Caption: DPPH Radical Scavenging Assay Workflow.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12][13][14]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and a standard antibiotic/antifungal control.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Assay start Prepare Microbial Inoculum & Compound Dilutions inoculate Inoculate Microtiter Plate start->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate observe Visually Assess for Microbial Growth incubate->observe determine Determine Minimum Inhibitory Concentration (MIC) observe->determine end Comparative Antimicrobial Activity Data determine->end

Caption: Broth Microdilution Assay Workflow.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay start Seed & Culture Cancer Cells treat Treat with Test Compounds start->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability & IC50 read->calculate end Comparative Cytotoxicity Data calculate->end

Caption: MTT Cytotoxicity Assay Workflow.

Comparative Efficacy Data

The following tables present plausible hypothetical data to illustrate the potential outcomes of the comparative biological assays.

Table 1: Antioxidant Activity (DPPH Assay)
CompoundIC₅₀ (µg/mL)
3,4,5-Trimethoxybenzaldehyde> 100
Hydroxylamine45.2 ± 3.1
This compound 25.8 ± 2.5
Ascorbic Acid (Standard)5.6 ± 0.4

Hypothetical data suggests that the oxime may possess significantly enhanced antioxidant activity compared to its aldehyde precursor.

Table 2: Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureusE. coliC. albicans
3,4,5-Trimethoxybenzaldehyde12825664
Hydroxylamine64128128
This compound 32 64 32
Ciprofloxacin (Standard)0.50.25-
Fluconazole (Standard)--2

Hypothetical data indicates a potential for the oxime to exhibit broader and more potent antimicrobial activity than its precursors.

Table 3: Cytotoxic Activity against HeLa Cells (MTT Assay)
CompoundIC₅₀ (µM)
3,4,5-Trimethoxybenzaldehyde85.3 ± 5.7
Hydroxylamine> 200
This compound 42.1 ± 3.9
Doxorubicin (Standard)0.8 ± 0.1

Hypothetical data suggests that the oxime may have increased cytotoxic potential against cancer cells compared to the parent aldehyde.

Discussion and Future Perspectives

The conversion of 3,4,5-Trimethoxybenzaldehyde to its oxime derivative is hypothesized to enhance its biological activities. The introduction of the oxime moiety can increase the compound's polarity and its ability to interact with biological targets through hydrogen bonding. This structural modification may lead to improved antioxidant, antimicrobial, and cytotoxic properties.

The presented experimental protocols provide a robust framework for a comprehensive comparative study. The hypothetical data suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. Future studies should focus on elucidating the mechanisms of action of this compound and evaluating its efficacy and safety in preclinical in-vivo models.

References

A Comparative Guide to QSAR Studies of 3,4,5-Trimethoxybenzaldehyde Oxime Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is increasingly driven by the integration of computational and experimental sciences. Among the promising scaffolds, 3,4,5-trimethoxybenzaldehyde and its derivatives have garnered significant attention due to their presence in a variety of biologically active compounds. The introduction of an oxime functionality to this scaffold presents an opportunity to modulate its physicochemical properties and explore new therapeutic avenues, particularly in the development of antimicrobial and anticancer agents.

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies applicable to the study of 3,4,5-trimethoxybenzaldehyde oxime analogs. As a self-validating system, this document will not only detail the theoretical underpinnings of various QSAR approaches but also provide the causal logic behind experimental choices, ensuring a robust framework for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Structure

The 3,4,5-trimethoxybenzoyl group is a key structural motif found in several clinically relevant drugs. Its oxime derivatives are of particular interest as the oxime moiety can influence a molecule's lipophilicity, electronic properties, and hydrogen bonding capacity, all of which are critical for biological activity. The synthesis of the parent this compound is a straightforward condensation reaction between 3,4,5-trimethoxybenzaldehyde and hydroxylamine, typically in the presence of a base.[1][2]

Comparative Analysis of QSAR Methodologies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3][4] This allows for the prediction of the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. Here, we compare the most common QSAR approaches that can be applied to a series of this compound analogs.

2D-QSAR: The Foundation of Structure-Activity Relationships

Two-dimensional QSAR (2D-QSAR) models are the simplest form of QSAR and are based on molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors can be broadly categorized as electronic, steric, and lipophilic.

Descriptor CategoryExamplesSignificance in this compound Analogs
Electronic Hammett constants (σ), Dipole moment, HOMO/LUMO energiesThe electron-donating or -withdrawing nature of substituents on the aromatic ring can significantly influence the reactivity of the oxime group and its interaction with biological targets.
Steric Molar refractivity (MR), Taft steric parameters (Es), Molecular weightThe size and shape of substituents can dictate the binding affinity of the analogs to a receptor's active site.
Lipophilic Partition coefficient (logP), Topological Polar Surface Area (TPSA)Lipophilicity is crucial for membrane permeability and reaching the target site. The oxime group itself contributes to the polarity of the molecule.

A typical 2D-QSAR study involves the following workflow:

2D-QSAR Workflow A Data Set Collection (Structures and Biological Activity) B Calculation of 2D Descriptors (Electronic, Steric, Lipophilic) A->B C Data Splitting (Training and Test Sets) B->C D Model Development (e.g., Multiple Linear Regression - MLR) C->D E Model Validation (Internal and External) D->E F Prediction for New Analogs E->F

Caption: A generalized workflow for a 2D-QSAR study.

A key advantage of 2D-QSAR is its relative simplicity and computational efficiency. However, it does not consider the three-dimensional conformation of molecules, which can be a significant limitation.

3D-QSAR: Incorporating Molecular Shape and Fields

Three-dimensional QSAR (3D-QSAR) methods overcome the limitations of 2D-QSAR by considering the 3D structure of molecules and the surrounding molecular fields. The two most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. These field values are then used as descriptors to build a QSAR model. For a series of this compound analogs, CoMFA could reveal regions where bulky substituents are favored (or disfavored) and where positive or negative electrostatic potentials enhance biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, and hydrogen bond donor/acceptor fields. This provides a more detailed understanding of the structure-activity relationship. For our target analogs, CoMSIA could highlight the importance of the oxime's hydrogen bonding capacity for receptor interaction.

The 3D-QSAR workflow involves an additional crucial step of molecular alignment:

3D-QSAR Workflow A Data Set Collection (Structures and Biological Activity) B 3D Structure Generation and Optimization A->B C Molecular Alignment B->C D Calculation of Molecular Fields (Steric, Electrostatic, etc.) C->D E Model Development (e.g., Partial Least Squares - PLS) D->E F Model Validation E->F G Contour Map Analysis F->G

Caption: A typical workflow for a 3D-QSAR study, including the critical molecular alignment step.

The visual output of 3D-QSAR in the form of contour maps provides intuitive guidance for designing new, more potent analogs.

Experimental Design for a QSAR Study of this compound Analogs

To conduct a robust QSAR study, a well-designed experimental protocol is paramount. This ensures the generation of high-quality biological data that is essential for building a predictive model.

Part 1: Synthesis of a Diverse Analog Library

The first step is to synthesize a library of this compound analogs with diverse substituents on the aromatic ring. The choice of substituents should aim to cover a wide range of electronic, steric, and lipophilic properties.

General Synthesis Protocol:

  • Dissolve 3,4,5-trimethoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol).

  • Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate or potassium carbonate) to the solution.[2]

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolate the product by evaporating the solvent and purifying the residue, for example, by recrystallization or column chromatography.

  • Characterize the synthesized analogs using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Part 2: Biological Activity Screening

The choice of biological assay depends on the therapeutic target of interest. For instance, if the goal is to develop antimicrobial agents, the following protocol for determining the Minimum Inhibitory Concentration (MIC) is recommended.

Protocol for MIC Determination (Broth Microdilution Method):

  • Prepare a stock solution of each synthesized analog in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solutions in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli).[5]

  • Include positive (a known antibiotic) and negative (vehicle control) controls in the assay.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

The biological activity is typically expressed as pMIC (-log MIC) for the QSAR study.

Part 3: Computational Modeling and QSAR Development

Once the biological data is obtained, the computational part of the study can commence.

Step-by-Step QSAR Modeling Protocol:

  • Draw the 2D structures of all synthesized analogs and the parent compound.

  • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Calculate a wide range of molecular descriptors (2D and/or 3D) using specialized software.

  • Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set for external validation.

  • Develop the QSAR model using statistical methods like Multiple Linear Regression (MLR) for 2D-QSAR or Partial Least Squares (PLS) for 3D-QSAR.

  • Validate the model rigorously using internal (e.g., leave-one-out cross-validation) and external validation techniques. Key statistical parameters to assess the model's quality include the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_R²).[7][8]

  • Interpret the final QSAR model to understand the key structural features that govern the biological activity. For 3D-QSAR, this involves analyzing the contour maps.

  • Utilize the validated model to predict the activity of new, not-yet-synthesized analogs to guide further drug design efforts.

Conclusion and Future Directions

This guide provides a comparative framework for conducting QSAR studies on this compound analogs. By systematically comparing 2D and 3D-QSAR methodologies and providing detailed experimental and computational protocols, we aim to equip researchers with the necessary tools to explore the therapeutic potential of this promising class of compounds. The integration of rational drug design through QSAR with traditional synthetic and biological evaluation is a powerful strategy to accelerate the discovery of novel and effective therapeutic agents. Future work should focus on synthesizing the designed analogs based on the QSAR model predictions and validating their biological activity to close the loop of the drug discovery cycle.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzaldehyde Oximes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzaldehyde oximes are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of nitrogen-containing molecules. Their utility spans from being precursors for amides via the Beckmann rearrangement and nitriles through dehydration to their application in the formation of agrochemicals, pharmaceuticals, and various heterocyclic systems. Given their significance, the efficient and reliable synthesis of these oximes is a cornerstone of synthetic organic chemistry.

This guide provides a comparative study of the primary methods for synthesizing substituted benzaldehyde oximes. We will move beyond simple procedural lists to explore the mechanistic underpinnings, the rationale behind experimental choices, and the practical advantages and limitations of each technique. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, whether the goal is high throughput, environmental sustainability, or classical reliability.

The Core Mechanism: Understanding Oximation

The synthesis of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction.[1][2] The process is fundamentally a two-stage mechanism: (1) nucleophilic addition and (2) dehydration. The overall reaction is reversible and its rate is significantly influenced by the pH of the medium.[1][3]

  • Nucleophilic Addition: The reaction begins with the nitrogen atom of hydroxylamine (NH₂OH) acting as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. In weakly acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbon, thereby accelerating the attack.[1] This step results in the formation of a tetrahedral carbinolamine intermediate.[1][4]

  • Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration (elimination of a water molecule) to form the final oxime product, which contains a C=N double bond. This elimination step is typically the rate-determining step and is acid-catalyzed.[1]

G cluster_intermediate Intermediate Benzaldehyde Substituted Benzaldehyde Carbinolamine Carbinolamine Intermediate Benzaldehyde->Carbinolamine  Nucleophilic Addition Hydroxylamine + Hydroxylamine (NH₂OH) Oxime Substituted Benzaldehyde Oxime Carbinolamine->Oxime  Dehydration Water + Water (H₂O)

Caption: General mechanism of oxime formation.

The pH dependence is critical: at very low pH, the hydroxylamine is fully protonated (⁺NH₃OH), rendering it non-nucleophilic. At high pH, there are not enough protons to effectively catalyze the dehydration of the carbinolamine intermediate. Therefore, the reaction is typically fastest in a weakly acidic medium.[1]

Comparative Analysis of Synthesis Methods

We will now compare four prevalent methodologies for oxime synthesis, evaluating them based on reaction time, yield, operational simplicity, and environmental impact.

Method 1: Conventional Synthesis via Reflux

This is the classical, time-honored method for preparing oximes. It typically involves reacting the substituted benzaldehyde with hydroxylamine hydrochloride in an organic solvent, such as ethanol or methanol, with a base like pyridine or sodium hydroxide to neutralize the HCl and free the hydroxylamine.[1] The mixture is then heated under reflux for several hours.[1]

  • Expertise & Causality: The choice of a protic solvent like ethanol facilitates the dissolution of both the aldehyde and the hydroxylamine salt. The base is crucial; pyridine is often used because it is a mild, organic-soluble base that also acts as a solvent and catalyst. Heating under reflux provides the necessary activation energy to drive the dehydration step to completion, ensuring a reasonable reaction rate for this otherwise slow process. The primary drawback is the long reaction time (often 1-4 hours or more) and the need for heating, which consumes significant energy.[1][5]

  • Trustworthiness: This method is highly reliable and has been documented extensively, making it a self-validating system. The progress can be easily monitored using Thin Layer Chromatography (TLC). The main variables to control are the stoichiometry of the base and the reflux time.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations, including oximation.[6][7] By using microwave irradiation, the reaction mixture is heated rapidly and uniformly, leading to a dramatic reduction in reaction times—often from hours to mere minutes.[7][8]

  • Expertise & Causality: Microwave energy directly couples with polar molecules in the reaction mixture (like ethanol and the reactants themselves), causing rapid, localized superheating. This targeted heating provides a significant rate acceleration that often cannot be achieved with conventional oil-bath heating.[9] This efficiency allows for reactions to be completed in 3-15 minutes with high yields.[7] Furthermore, this technique often enables solvent-free "dry media" conditions, where the reactants are adsorbed onto a solid support like silica gel, further enhancing its green chemistry credentials.[6][8]

  • Trustworthiness: Protocols are well-established and highly reproducible, especially with modern, dedicated microwave reactors that allow for precise temperature and pressure control.[7][10] The dramatic reduction in time and potential for improved yields make this a superior method for rapid library synthesis and process optimization.[11]

Method 3: Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasound waves (typically 20-100 kHz) to induce chemical reactions.[12] The process relies on acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid, which generates localized hotspots of extreme temperature and pressure.[12]

  • Expertise & Causality: The intense energy released during bubble collapse creates highly reactive species and increases mass transfer, accelerating the reaction between the aldehyde and hydroxylamine. This method is particularly effective as it provides the necessary energy without bulk heating of the reaction vessel. Reactions can often be carried out at room temperature in very short times (e.g., 2 minutes) with excellent yields (81-95%).[12] It is considered a green and efficient alternative to conventional heating.[12][13]

  • Trustworthiness: Sonochemical synthesis is a robust technique. The primary experimental parameter is the ultrasonic frequency and power, which are controlled by the sonication bath or probe. The method's simplicity and speed make it an attractive and reliable option for efficient synthesis.

Method 4: Solvent-Free Synthesis (Mechanochemistry/Grinding)

This environmentally benign approach avoids the use of potentially harmful organic solvents altogether. The reaction is carried out by simply grinding the solid reactants—substituted benzaldehyde, hydroxylamine hydrochloride, and a solid base like anhydrous sodium carbonate—together in a mortar and pestle at room temperature.[5]

  • Expertise & Causality: By bringing the reactants into intimate contact in the solid state, the need for a solvent to mediate the reaction is eliminated. The mechanical energy from grinding provides the activation energy. The presence of a solid base like Na₂CO₃ is essential to neutralize the HCl and facilitate the reaction.[5] This method is exceptionally fast (often complete in 2-20 minutes), simple, and generates minimal waste.[1][5]

  • Trustworthiness: The protocol is remarkably straightforward and self-validating. The reaction's progress is often visually apparent as the solid mixture may change consistency or color. Its efficiency and adherence to green chemistry principles make it a highly trustworthy and desirable method for modern synthetic labs.

Data Presentation: Comparative Performance

The following table summarizes experimental data for the synthesis of various substituted benzaldehyde oximes using the discussed methods.

MethodSubstrateCatalyst/BaseConditionsTimeYield (%)Reference
Conventional BenzaldehydePyridineEthanol, Reflux1-4 h~85-90%[1]
Conventional 4-ChlorobenzaldehydeOxalic AcidAcetonitrile, Reflux55 min92%[14]
Microwave BenzaldehydeNa₂CO₃Ethanol, 90°C, 300W5 min90%[7]
Microwave 4-NitrobenzaldehydeTiO₂Solvent-free, 100W5 minHigh[15]
Microwave Various AldehydesNoneSolvent-free< 1 min92-98%[6]
Ultrasound 4-ChlorobenzaldehydeK₂CO₃Water/Ethanol, Sonication2 min95%[12]
Ultrasound BenzaldehydeNa₂SO₄Ethanol, SonicationShortHigh[8]
Grinding 3-ChlorobenzaldehydeNa₂CO₃Solvent-free, Room Temp.2 min95%[5]
Grinding BenzaldehydeBi₂O₃Solvent-free, Room Temp.2-20 minHigh[1]
Green Synthesis 4-NitrobenzaldehydeNoneMineral Water, Room Temp.10 min95%[16]

Experimental Protocols

Below are representative, step-by-step methodologies for each synthesis type.

Protocol 1: Conventional Synthesis (Benzaldehyde Oxime)
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol, 0.106 g) and hydroxylamine hydrochloride (1.2 mmol, 0.083 g) in ethanol (10 mL).

  • Base Addition: Add pyridine (2.0 mmol, 0.158 g) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete in 1-4 hours.

  • Workup: After completion, allow the mixture to cool to room temperature. Remove the ethanol via rotary evaporation.

  • Isolation: Add water to the residue to precipitate the oxime product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for further purification.

Protocol 2: Microwave-Assisted Synthesis (Substituted Benzaldehyde Oxime)
  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine the substituted benzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.2 mmol) in ethanol (3 mL).[7]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 90°C (power set to 300W) for 5 minutes with stirring.[7]

  • Workup: After the vessel has cooled, filter the mixture to remove inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue is the oxime product, which can be used directly or purified by chromatography or recrystallization.

Protocol 3: Ultrasound-Assisted Synthesis (General Procedure)
  • Reagent Preparation: In a 50 mL Erlenmeyer flask, add the carbonyl compound (10 mmol) and hydroxylamine hydrochloride (11 mmol) to a mixture of water (10 mL) and ethanol (5 mL).

  • Sonication: Place the flask in an ultrasonic cleaning bath. Expose the mixture to sonication for 2 minutes.[12]

  • pH Adjustment: While still under sonication, add a 10% aqueous solution of K₂CO₃ dropwise until the pH reaches ~10. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry. The product is often obtained in high purity without further purification.[12]

Protocol 4: Solvent-Free Synthesis by Grinding
  • Mixing: Place the aldehyde (2.0 mmol), hydroxylamine hydrochloride (2.0 mmol, 0.139 g), and anhydrous sodium carbonate (3.0 mmol, 0.318 g) in a ceramic mortar.[5]

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for the time specified by TLC monitoring (typically 2-5 minutes).[5]

  • Extraction: Upon completion, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid.

  • Isolation: Filter the mixture to remove the inorganic solids. Evaporate the solvent from the filtrate to yield the pure oxime product.

Workflow Visualization

The following diagram illustrates the significant simplification of the experimental workflow when transitioning from classical methods to modern, green chemistry approaches.

G cluster_classical Classical Reflux Workflow cluster_modern Solvent-Free Grinding Workflow A1 Mix Aldehyde, NH₂OH·HCl, Base & Solvent in Flask A2 Set up Reflux Apparatus A1->A2 A3 Heat to Reflux (1-4 hours) A2->A3 A4 Cool Reaction A3->A4 A5 Rotary Evaporation to Remove Solvent A4->A5 A6 Aqueous Workup & Filtration A5->A6 A7 Drying & Purification A6->A7 B1 Mix Solid Reactants in Mortar B2 Grind with Pestle (2-5 minutes) B1->B2 B3 Extract Product with Volatile Solvent B2->B3 B4 Filter Solids B3->B4 B5 Evaporate Solvent B4->B5

Caption: Comparative workflow for classical vs. solvent-free synthesis.

Conclusion

While the conventional reflux method for synthesizing substituted benzaldehyde oximes is robust and well-understood, it is clear that modern techniques offer profound advantages in efficiency, speed, and environmental safety.

  • For High-Throughput Screening & Rapid Synthesis: Microwave-assisted synthesis is unparalleled, reducing reaction times from hours to minutes.

  • For Green Chemistry & Simplicity: Solvent-free grinding and ultrasound-assisted methods are exceptional choices. They minimize waste, reduce energy consumption, and simplify the experimental procedure and workup.

  • For Laboratories without Specialized Equipment: The conventional method remains a viable and effective option, though catalytic green approaches using mineral water or natural acids are emerging as simple, equipment-free alternatives.[16]

The selection of a synthetic method should be guided by the specific needs of the project, including the scale of the reaction, the required purity, available equipment, and a commitment to sustainable chemical practices. By understanding the causality behind each protocol, researchers can make informed decisions to optimize the synthesis of these valuable chemical intermediates.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 3,4,5-Trimethoxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3,4,5-Trimethoxybenzaldehyde oxime serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antibacterial agent Trimethoprim.[1][2] The purity of this intermediate is a critical quality attribute, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for accurately identifying and quantifying impurities, ensuring the quality and consistency of pharmaceutical products.[3][4]

This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for assessing the purity of this compound. We will explore the rationale behind the selection of different stationary phases and mobile phase compositions, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific analytical needs. The methodologies discussed are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[5][6][7]

Understanding Potential Impurities

The synthesis of this compound typically involves the reaction of 3,4,5-Trimethoxybenzaldehyde with a hydroxylamine salt.[8][9][10] Therefore, potential impurities may include:

  • Unreacted Starting Material: 3,4,5-Trimethoxybenzaldehyde.

  • By-products of Synthesis: Including potential isomers (syn and anti) of the oxime, which may exhibit different chromatographic behavior.[11][12]

  • Degradation Products: Arising from instability of the oxime or starting material.

A robust HPLC method must be able to resolve the main component from these and any other process-related impurities.

Method 1: The Workhorse - C18 Stationary Phase with Acetonitrile Gradient

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[13] This method provides excellent separation for a wide range of non-polar to moderately polar compounds.

Causality Behind Experimental Choices:
  • Stationary Phase (C18): The non-polar C18 chains provide strong hydrophobic interactions with the aromatic ring and methoxy groups of the analyte and related impurities. Separation is primarily driven by differences in hydrophobicity.[13]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in RP-HPLC. Its elution strength and ability to engage in dipole-dipole interactions make it highly effective for separating aromatic compounds.[14] A gradient elution, where the concentration of acetonitrile is increased over time, is employed to ensure that both more polar and more non-polar impurities are eluted with good peak shape in a reasonable timeframe.

  • Detector (UV): The aromatic nature of this compound and its potential impurities results in strong UV absorbance, allowing for sensitive detection.

Experimental Protocol: Method 1
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Gradient Elution:

      • 0-15 min: 30-80% B

      • 15-17 min: 80-30% B

      • 17-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.[15]

Method 2: An Alternative Approach - Phenyl-Hexyl Stationary Phase with Methanol Gradient

For aromatic compounds, a Phenyl-Hexyl stationary phase can offer alternative selectivity compared to a standard C18 column. This is due to the potential for pi-pi (π-π) interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.

Causality Behind Experimental Choices:
  • Stationary Phase (Phenyl-Hexyl): The phenyl groups in the stationary phase can induce different retention mechanisms, particularly for aromatic and unsaturated compounds, through π-π interactions. This can lead to a different elution order and improved resolution for certain impurities that are difficult to separate on a C18 column.

  • Mobile Phase (Methanol/Water): Methanol is another common organic modifier. It is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile.[14] This change in solvent can significantly alter the selectivity of the separation, especially when used with a phenyl-based stationary phase.

  • Detector (UV): The detection principle remains the same as in Method 1.

Experimental Protocol: Method 2
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade methanol.

    • Gradient Elution:

      • 0-15 min: 40-90% B

      • 15-17 min: 90-40% B

      • 17-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Sample and standard solutions are prepared in the same manner as in Method 1, using a 50:50 mixture of methanol and water as the diluent.

Experimental Workflow Visualization

The general workflow for assessing the purity of this compound using either HPLC method is outlined below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weigh Sample & Reference Standard dissolve Dissolve in Diluent prep_start->dissolve filter Filter Sample Solution (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (Method 1 or 2) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Assessment Workflow.

Comparative Data and Performance

To provide a clear comparison, the following table summarizes hypothetical performance data for the two methods. This data is representative of what one might expect when analyzing a sample of this compound containing the starting material (Impurity A) and an unknown, closely related by-product (Impurity B).

ParameterMethod 1 (C18 / ACN)Method 2 (Phenyl-Hexyl / MeOH)Rationale / Comments
Retention Time (Main Peak) 8.5 min9.2 minDifferences in solvent strength and stationary phase interactions affect retention.
Retention Time (Impurity A) 6.2 min7.1 minImpurity A (starting material) is less polar than the oxime and elutes earlier.
Retention Time (Impurity B) 8.7 min10.1 minImpurity B shows significantly different retention on the Phenyl-Hexyl column.
Resolution (Main Peak / Impurity B) 1.42.5Method 2 provides baseline separation due to alternative selectivity from π-π interactions.
Tailing Factor (Main Peak) 1.11.2Both methods produce symmetrical peaks, indicating good chromatographic performance.
Theoretical Plates (Main Peak) > 5000> 4500Both columns demonstrate high efficiency.
Calculated Purity (% Area) 99.2%99.1%The co-elution in Method 1 slightly overestimates the purity.

Discussion and Recommendations

  • Method 1 (C18 / Acetonitrile): This method is a robust, general-purpose choice for routine quality control. It provides good separation and efficiency for common impurities like the unreacted starting material. However, its reliance solely on hydrophobic interactions may not be sufficient to resolve all structurally similar impurities, as indicated by the poor resolution of Impurity B.

  • Method 2 (Phenyl-Hexyl / Methanol): This method serves as an excellent orthogonal or complementary method. The alternative selectivity offered by the Phenyl-Hexyl column is particularly advantageous for impurity profiling and method development.[16] In our hypothetical case, it successfully resolves Impurity B from the main peak, providing a more accurate purity assessment. The combination of the phenyl stationary phase and methanol as the organic modifier can often reveal impurities that are hidden in standard C18 methods.[14]

References

Safety Operating Guide

Personal protective equipment for handling 3,4,5-Trimethoxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, navigating the complexities of chemical synthesis and handling is a foundational aspect of ensuring both experimental success and, more critically, personal and environmental safety. The compound 3,4,5-Trimethoxybenzaldehyde oxime, while a valuable intermediate in various research and development pathways, requires a diligent and informed approach to safety. Its classification as a skin and eye irritant necessitates a robust personal protective equipment (PPE) strategy.[1]

This guide provides a comprehensive, field-tested framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to build a self-validating system of safety that protects researchers and ensures the integrity of their work.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before any container is opened, a thorough understanding of the potential hazards is paramount. The primary documented risks associated with this compound are skin and eye irritation.[1][2] However, as with any fine chemical powder, we must also proactively address the potential for respiratory irritation through inhalation and systemic effects through accidental ingestion.[2]

Our PPE and handling strategy is therefore designed to mitigate these four primary routes of exposure:

  • Dermal (Skin): Direct contact with the solid or solutions.

  • Ocular (Eyes): Contact from splashes or airborne particles.

  • Inhalation (Lungs): Breathing in airborne powder.

  • Ingestion (Stomach): Accidental transfer from contaminated hands.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like chemical fume hoods are the first and most critical barrier, your PPE is the essential final layer of protection. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecification & StandardRationale for Use with this compound
Eye Protection Chemical splash goggles (ANSI Z.87.1 compliant)Standard safety glasses offer insufficient protection from splashes and fine particulates. Goggles that form a seal around the eyes are mandatory to prevent contact with this known eye irritant.[3][4]
Hand Protection Nitrile Gloves (min. 4-5 mil thickness)Nitrile provides good splash protection against a wide range of chemicals.[5][6] However, its resistance to aromatic compounds can be limited.[7][8] Therefore, gloves must be changed immediately upon any known contact. Double-gloving is a best practice.
Body Protection Flame-Resistant or 100% Cotton Lab CoatA fully buttoned lab coat protects skin and personal clothing from contamination.[9] Synthetic fabrics like polyester should be avoided due to their potential to melt in a fire.
Respiratory Control N/A (Engineering Control is Primary)All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[10][11] A respirator is not a substitute for this primary engineering control but may be required for spill cleanup.[9]

The Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing cross-contamination. The following diagram and protocol outline the essential steps from preparation to cleanup.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A Verify Fume Hood Functionality B Inspect PPE for Integrity A->B C Assemble All Necessary Apparatus & Reagents B->C D Don PPE (Coat -> Goggles -> Gloves) C->D E Conduct All Handling Inside Fume Hood D->E F Segregate & Label All Waste Generated E->F G Doff PPE at Work Area (Outer Gloves -> Coat -> Goggles -> Inner Gloves) F->G I Store Waste in Satellite Accumulation Area F->I Transfer H Thoroughly Wash Hands G->H

Caption: A procedural workflow for the safe handling of this compound.

Experimental Protocol:

A. Preparation and Donning PPE:

  • Verify that the chemical fume hood has a current certification and is drawing air correctly.

  • Inspect your lab coat, goggles, and gloves for any signs of damage or degradation.[10]

  • Gather all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

  • Don PPE: Put on your lab coat and fasten all buttons. Put on your chemical splash goggles. Finally, put on your inner and then outer pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat.

B. Chemical Handling:

  • Perform all weighing and transferring of solid this compound within the fume hood.

  • Handle the material gently to avoid creating airborne dust.

  • If a solution is being prepared, add the solid to the solvent slowly.

  • Should any material splash onto your outer gloves, remove them immediately, dispose of them in the designated solid waste container, and don a new pair.

C. Doffing PPE and Cleanup:

  • Upon completion of the work, ensure all containers are securely closed and all waste is properly labeled.

  • Doff PPE: While still in the work area, remove the outer pair of gloves. Then, remove your lab coat, turning it inward on itself. Remove your goggles. Finally, remove the inner pair of gloves.

  • Dispose of all contaminated disposable PPE into a container labeled for hazardous solid waste.[12]

  • Immediately proceed to a sink and wash your hands thoroughly with soap and water.[10]

Operational Plan for Spills and Disposal

Spill Response:

  • Minor Spill (in fume hood): If a small amount of solid is spilled inside the fume hood, gently sweep it up with a brush and dustpan, and place it in a labeled hazardous waste container. Avoid generating dust.

  • Skin Contact: Immediately flush the affected skin with water for at least 15 minutes and remove any contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

Waste Disposal Plan:

  • Segregation: Do not mix waste containing this compound with incompatible waste streams. Keep acidic and basic waste streams separate.[13][14]

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.[12][15]

  • Storage: Store sealed waste containers in a designated and properly ventilated Satellite Accumulation Area away from general traffic.[12][15]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12]

By integrating these protocols into your daily laboratory practice, you create a culture of safety that is both compliant and protective, allowing you to focus on your research with confidence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.